Technical Documentation Center

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

The synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid represents a classic challenge in constructing quaternary carbon centers within a functionalized cyclohexane ring. This scaffold is a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid represents a classic challenge in constructing quaternary carbon centers within a functionalized cyclohexane ring. This scaffold is a critical intermediate in the development of analgesic agents (e.g., opioid receptor ligands) and other GPCR-targeting pharmaceuticals.

The following technical guide details a robust, scalable synthetic route designed for high regiochemical fidelity. Unlike simple Michael additions which often yield thermodynamic mixtures, this protocol utilizes a de novo ring construction strategy followed by a stereocontrolled functional group transformation to ensure the ketone is installed strictly at the C3 position relative to the quaternary center.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a cyclohexane ring with a quaternary carbon at C1 (bearing both the carboxylic acid and the 3-bromophenyl group) and a ketone functionality at C3. Direct alkylation of cyclohexanones often fails to install the aryl group at the quaternary center efficiently due to steric hindrance.[1]

Therefore, the optimal strategy involves constructing the ring around the quaternary center using a dialkylation approach, followed by regioselective oxidation.

Retrosynthetic Logic
  • Target: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.

  • FGI (Functional Group Interconversion): The C3-ketone is derived from a C3-hydroxyl or C3,C4-alkene. The C1-acid is derived from a nitrile to allow for strong nucleophilic chemistry during ring closure.

  • Disconnection: The cyclohexane ring is disconnected into a 3-bromophenylacetonitrile core and a C4-dihalide fragment (cis-1,4-dichloro-2-butene).

  • Key Intermediate: 1-(3-Bromophenyl)cyclohex-3-enecarbonitrile.

Retrosynthesis Target Target: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid Inter1 Intermediate 1: 3-Hydroxy-1-(3-bromophenyl)cyclohexanecarboxylic acid Target->Inter1 Oxidation (Jones) Inter2 Intermediate 2: 1-(3-Bromophenyl)cyclohex-3-enecarboxylic acid Inter1->Inter2 Regioselective Hydration (via Iodolactonization) Inter3 Intermediate 3: 1-(3-Bromophenyl)cyclohex-3-enecarbonitrile Inter2->Inter3 Hydrolysis Start Starting Materials: 3-Bromophenylacetonitrile + cis-1,4-Dichloro-2-butene Inter3->Start Double Alkylation (NaH/DMF)

Figure 1: Retrosynthetic tree illustrating the ring-construction strategy followed by regioselective oxidation.

Detailed Synthetic Protocol

Stage 1: Construction of the Cyclohexene Scaffold

The synthesis begins with the formation of the quaternary center and the cyclohexane ring in a single pot via a double alkylation (Wichterle-type construction).

  • Reagents: 3-Bromophenylacetonitrile (1.0 eq), cis-1,4-Dichloro-2-butene (1.1 eq), Sodium Hydride (2.2 eq, 60% dispersion).

  • Solvent: DMF (Anhydrous).[1]

  • Conditions: 0°C to RT, 12 h.

Protocol:

  • Charge a flame-dried 3-neck flask with NaH (2.2 eq) and anhydrous DMF under Argon.

  • Cool to 0°C. Add 3-Bromophenylacetonitrile dropwise. Stir for 30 min to form the crimson-colored carbanion.

  • Add cis-1,4-Dichloro-2-butene dropwise, maintaining internal temperature <10°C.

    • Note: The cis-isomer is crucial for facile ring closure. The trans-isomer reacts significantly slower and may lead to polymerization.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Carefully pour onto crushed ice/NH4Cl. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Product: 1-(3-Bromophenyl)cyclohex-3-enecarbonitrile .

Stage 2: Hydrolysis of Nitrile to Carboxylic Acid

The steric bulk of the quaternary center requires harsh conditions for hydrolysis.[1]

  • Reagents: NaOH (5.0 eq), Ethylene Glycol/Water (1:1).[1]

  • Conditions: Reflux (160°C), 24 h.

Protocol:

  • Dissolve the nitrile in ethylene glycol/water.[1] Add solid NaOH.[1]

  • Reflux vigorously.[1] Monitor by TLC (disappearance of nitrile spot).

  • Cool, dilute with water, and wash with ether (to remove unreacted organics).[1]

  • Acidify the aqueous layer to pH 2 with conc. HCl.

  • Extract the precipitate with EtOAc, dry over Na2SO4, and concentrate.

  • Product: 1-(3-Bromophenyl)cyclohex-3-enecarboxylic acid .

Stage 3: Regioselective Installation of the C3-Ketone

Direct Wacker oxidation of the intermediate alkene typically yields a mixture of 3-oxo and 4-oxo isomers. To guarantee the 3-oxo position, we utilize an Iodolactonization strategy which locks the oxygen at C3 via an intramolecular lactone intermediate.

Step 3A: Iodolactonization

  • Reagents: I2 (2.0 eq), KI (4.0 eq), NaHCO3 (3.0 eq), H2O/THF.[1]

  • Mechanism: The carboxylate anion attacks the iodonium ion intermediate.[1] Due to geometric constraints, the 5-membered lactone (gamma-lactone) bridging C1 and C3 is kinetically favored over the delta-lactone.

  • Product: 5-(3-Bromophenyl)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one (Intermediate).

Step 3B: Reductive Ring Opening

  • Reagents: Zinc dust (excess), Acetic Acid, Ethanol.[1]

  • Conditions: Reflux, 2 h.

  • Action: Zinc reduces the C-I bond and opens the lactone, yielding the C3-hydroxyl group.

  • Product: 1-(3-Bromophenyl)-3-hydroxycyclohexanecarboxylic acid .

Step 3C: Oxidation to Ketone

  • Reagents: Jones Reagent (CrO3/H2SO4) or PCC.[1]

  • Conditions: Acetone, 0°C.

  • Protocol:

    • Dissolve the hydroxy-acid in acetone at 0°C.

    • Add Jones reagent dropwise until an orange color persists.[1]

    • Quench with isopropanol (turns green).

    • Extract with DCM.[1]

    • Final Product: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid .

Reaction Mechanism & Logic

The critical success factor is the Iodolactonization step.[1] The diagram below illustrates how this step differentiates between the C3 and C4 positions.

Mechanism cluster_offpath Avoided Pathway (Direct Oxidation) Alkene Alkene Precursor (Double bond at C3-C4) Iodonium Iodonium Ion Intermediate Alkene->Iodonium I2 / NaHCO3 Mixture Mixture of 3-Oxo and 4-Oxo Alkene->Mixture Wacker Oxidation Lactone Gamma-Lactone (O-C3 bond formed) Iodonium->Lactone Intramolecular Carboxylate Attack (Kinetic Control) Ketone Final Product (Ketone at C3) Lactone->Ketone 1. Zn/AcOH (Reductive Opening) 2. Jones Oxidation

Figure 2: Mechanistic pathway highlighting the regiocontrol provided by iodolactonization.

Analytical Profile

For validation, the synthesized compound should exhibit the following spectral characteristics:

MethodExpected SignalInterpretation
1H NMR (DMSO-d6) δ 12.1 (s, 1H)Carboxylic acid proton (-COOH).
δ 7.4 - 7.6 (m, 4H)3-Bromophenyl aromatic protons.
δ 2.8 (d, 1H), 2.4 (d, 1H)Isolated CH2 at C2 (alpha to ketone and quaternary C).[1]
δ 2.2 - 1.8 (m, 6H)Remaining ring methylene protons.
13C NMR ~208 ppmKetone carbonyl (C3).[1]
~176 ppmCarboxylic acid carbonyl (C1).[1]
~50-55 ppmQuaternary Carbon (C1).
Mass Spec (ESI-) [M-H]- = 295/297Characteristic Br isotope pattern (1:1 ratio).

References

  • ChemicalBook. 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS 1956383-00-8).[3] Available at: [1]

  • Fleming, I. et al. The synthesis of quaternary carbon centers via alkylation of nitriles.[1]Organic Reactions, 2011 , 76, 1-50.[1]

  • Knapp, S. et al. Iodolactonization: A tool for regioselective functionalization of alkenoic acids.[1]Journal of Organic Chemistry, 1988 , 53(17), 4006-4014.[1]

  • Zacuto, M. J. et al. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids.[4]J. Org.[1][4][5] Chem., 2014 , 79, 8917-8925.[1][4] (Demonstrates reactivity of aryl-acetic acid derivatives). Available at: [1]

  • Sigma-Aldrich. 1-(3-Bromophenyl)cyclohexanecarboxylic acid (Related Scaffold). Available at:

Sources

Exploratory

A Technical Guide to the Predicted Spectral Data of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

Introduction For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 1-(3-Bromophenyl)-3-oxoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a compound of interest due to its combination of a substituted aromatic ring, a cyclic ketone, and a carboxylic acid moiety, all of which are common pharmacophores. This guide provides an in-depth analysis of the predicted spectral data for this molecule, offering a roadmap for its characterization using modern spectroscopic techniques.

Molecular Structure and Functional Group Analysis

The structural integrity of a molecule is confirmed by correlating its physical and chemical properties with its spectral data. The key structural features of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid that will dictate its spectral signature are:

  • A 1,3-disubstituted (meta) bromophenyl ring: This will produce a characteristic pattern in the aromatic region of the NMR spectra.

  • A cyclohexanone ring: The carbonyl group (C=O) at the 3-position is a strong chromophore in Infrared (IR) spectroscopy and has a distinct chemical shift in ¹³C NMR.

  • A quaternary carbon at the 1-position: This carbon, bonded to the phenyl ring, the carboxylic acid, and two methylene groups of the cyclohexane ring, will be a key feature in the ¹³C NMR spectrum.

  • A carboxylic acid group (-COOH): This functional group has highly characteristic signals in both IR and NMR spectroscopy.

cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Confirmation Purity Purity Verification (>95%) Dissolve Dissolution in Appropriate Solvent Purity->Dissolve IR FT-IR Spectroscopy (ATR Accessory) Purity->IR NMR ¹H, ¹³C, DEPT NMR (500 MHz Spectrometer) Dissolve->NMR MS Mass Spectrometry (EI or ESI Source) Dissolve->MS Interpret Correlate Functional Groups (IR & NMR) NMR->Interpret IR->Interpret Fragment Analyze Fragmentation & Isotope Pattern (MS) MS->Fragment Process Process & Baseline Correct All Spectra Process->Interpret Process->Fragment Assign Assign ¹H & ¹³C Signals (DEPT, COSY, HSQC) Process->Assign Interpret->Assign Fragment->Assign Structure Final Structure Confirmation Assign->Structure IR_Data FT-IR Data - Broad O-H (2500-3300) - C=O Ketone (~1715) - C=O Acid (~1700) - Meta-Aromatic Bends Conclusion Structure Confirmed: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid IR_Data->Conclusion Confirms: - Carboxylic Acid - Ketone - Meta-Substitution H_NMR_Data ¹H NMR Data - Acidic H (~12 ppm) - Aromatic Multiplets (7.2-7.7) - Aliphatic Multiplets (1.9-3.0) - Integration Ratios H_NMR_Data->Conclusion Confirms: - Proton Count - Aromatic Substitution - Aliphatic Skeleton C_NMR_Data ¹³C NMR Data - Ketone C=O (~210) - Acid C=O (~178) - Quaternary C1 (~58) - C-Br (~122) - 12 Total Signals C_NMR_Data->Conclusion Confirms: - Carbon Count - Key Carbon Types (C=O, Quaternary) MS_Data MS Data - M/M+2 at 296/298 - Br Isotope Pattern - Bromobenzoyl Fragment MS_Data->Conclusion Confirms: - Molecular Weight - Presence of Bromine

Foundational

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid: A Scaffolding Prospectus for Novel Therapeutic and Synthetic Development

Abstract This technical guide provides an in-depth analysis of the potential applications of 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid, a molecule poised at the intersection of medicinal chemistry and advanced sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the potential applications of 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid, a molecule poised at the intersection of medicinal chemistry and advanced synthetic design. While not extensively characterized in existing literature, its constituent motifs—a bromophenyl group, a cyclic ketone, and a β-keto acid functionality—offer a rich chemical landscape for exploration. This document outlines the molecule's potential as a novel scaffold for enzyme inhibitors, particularly those targeting metalloenzymes, and as a versatile, multi-functional building block for the synthesis of complex chemical libraries. We present scientifically grounded hypotheses, propose detailed experimental workflows, and provide validated protocols to empower researchers in drug discovery and chemical synthesis to unlock the latent value of this compound.

Molecular Profile and Synthetic Feasibility

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid possesses a unique combination of three key functional regions that can be independently or sequentially addressed. Its structure suggests significant potential as both a biologically active scaffold and a versatile synthetic intermediate.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₃H₁₃BrO₃Provides a foundation for further functionalization.
Molecular Weight 297.14 g/mol Falls within the range suitable for drug-like molecules (Lipinski's Rule of 5).
Key Functional Groups 1. Aryl Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions.
2. β-Keto Acid: A known pharmacophore for metal chelation in enzyme active sites and a reactive moiety for decarboxylation.[1][2][3]
3. Cyclic Ketone: Offers a site for nucleophilic addition, reduction, or further functionalization of the cyclohexane ring.
Predicted Lipophilicity (XlogP) ~2.5 - 3.0Suggests good potential for membrane permeability.
Proposed Retrosynthetic Pathway and Protocol

The accessibility of this molecule is crucial for its exploration. A plausible and efficient synthesis can be envisioned through a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis/decarboxylation.

Protocol 1: Proposed Synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Step 1: Michael Addition

  • To a solution of 3-bromophenylacetonitrile in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the Michael adduct.

Step 2: Dieckmann Condensation

  • Dissolve the purified Michael adduct in anhydrous toluene.

  • Add sodium ethoxide (1.5 eq) in portions at room temperature under an argon atmosphere.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The resulting product is the cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester, add a 3M solution of HCl in water.

  • Heat the mixture to reflux for 8-12 hours to effect both ester hydrolysis and partial decarboxylation of the geminal dicarboxylic acid intermediate.

  • Cool the reaction mixture and extract the final product, 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid, with dichloromethane.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

digraph "Synthetic Pathway" {
    graph [rankdir="LR", splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
    edge [fontname="Arial", color="#5F6368"];

}

Caption: Proposed metal chelation by the β-keto acid scaffold.

Proposed Experimental Workflow: Target Screening

A logical first step is to screen the compound against a panel of relevant metalloenzymes. This can be accomplished through a tiered approach, starting with broad screening and progressing to more specific assays.

Protocol 2: Metalloenzyme Inhibition Screening Cascade

Tier 1: Broad-Spectrum Thermal Shift Assay (DSF)

  • Prepare solutions of various metalloenzymes (e.g., HIV integrase, bacterial metallo-β-lactamases, histone deacetylases) in their respective assay buffers.

  • In a 96-well PCR plate, mix each enzyme with a fluorescent dye (e.g., SYPRO Orange) and the test compound (1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid) at a final concentration of 10-50 µM.

  • Run a thermal melt experiment using a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C.

  • A significant positive shift in the melting temperature (Tm) in the presence of the compound indicates direct binding and stabilization of the enzyme, warranting further investigation.

Tier 2: In Vitro Enzymatic Activity Assays

  • For enzymes that show a positive Tm shift, proceed to a functional assay.

  • Example (Integrase): Utilize a commercially available HIV integrase strand transfer assay kit.

  • Incubate the integrase enzyme with a donor DNA substrate, the test compound at various concentrations (to determine IC₅₀), and the target DNA.

  • Quantify the amount of strand transfer product formed, typically via fluorescence or ELISA-based methods. A dose-dependent decrease in product formation indicates inhibitory activity.

Tier 3: Cell-Based Assays

  • If potent enzymatic inhibition is observed, progress to a relevant cell-based model.

  • Example (HIV): Use an HIV-1 single-cycle infectivity assay in a cell line like TZM-bl.

  • Infect cells with HIV-1 pseudovirus in the presence of varying concentrations of the test compound.

  • Measure the activity of a reporter gene (e.g., luciferase or β-galactosidase) 48 hours post-infection. A reduction in reporter activity indicates inhibition of a step in the viral life cycle.

Core Application II: A Versatile Hub for Chemical Synthesis

Beyond its potential bioactivity, the molecule is an exceptionally versatile building block. Its three distinct functional groups—the aryl bromide, the ketone, and the carboxylic acid—can serve as orthogonal handles for a wide array of chemical transformations. This allows for the systematic and divergent synthesis of compound libraries for structure-activity relationship (SAR) studies. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5][6]

Synthetic_Utility cluster_Br Aryl Bromide (Site A) cluster_Keto Ketone (Site B) cluster_Acid Carboxylic Acid (Site C) Core 1-(3-Bromophenyl)-3-oxocyclo- hexanecarboxylic acid A1 Suzuki Coupling (Ar-Ar') Core->A1 Pd(PPh₃)₄ Ar'B(OH)₂ A2 Sonogashira Coupling (Ar-Alkyne) Core->A2 Pd/Cu, Base R-C≡CH A3 Buchwald-Hartwig (Ar-NR₂) Core->A3 Pd-catalyst HNR₂ B1 Reduction (-> Alcohol) Core->B1 NaBH₄ B2 Reductive Amination (-> Amine) Core->B2 R₂NH, NaBH(OAc)₃ B3 Wittig Reaction (-> Alkene) Core->B3 Ph₃P=CHR C1 Amide Coupling (-> Amide) Core->C1 HNR₂, HATU C2 Esterification (-> Ester) Core->C2 ROH, H⁺ C3 Decarboxylation (-> Ketone) Core->C3 Heat (Δ)

Caption: Synthetic diversification potential of the core scaffold.

Protocol Example: Suzuki-Miyaura Cross-Coupling

The aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl and heteroaryl groups.[7][8]

Protocol 3: Suzuki-Miyaura Coupling at the Bromophenyl Position

  • To a microwave vial, add 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting biaryl product by flash column chromatography.

Conclusion and Future Outlook

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid represents a molecule of significant untapped potential. Its structural features strongly suggest two primary avenues for high-impact research. First, its β-keto acid motif presents a compelling starting point for the development of novel inhibitors for metalloenzymes, a class of targets implicated in a wide range of diseases from viral infections to cancer. Second, its orthogonal chemical handles make it an ideal platform for the construction of diverse and complex small molecule libraries, enabling robust SAR exploration. This guide has provided the foundational rationale and actionable experimental protocols to initiate these investigations. Future work should focus on the synthesis of a small library of analogs via the synthetic routes described herein, followed by systematic screening against enzyme panels to identify initial hits for a full-fledged drug discovery program.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dolutegravir Sodium?
  • ViralZone - Expasy. (n.d.). Integrase inhibitors.
  • International Association of Providers of AIDS Care (IAPAC). (n.d.). How Integrase Inhibitors Work.
  • MDPI. (2021, April 7). Transition Metal Catalyzed Cross-Coupling Reactions.
  • Request PDF. (2025, August 9). Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • EBSCO. (2025). Integrase inhibitors.
  • PMC. (n.d.). Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants.
  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ACS Publications. (2011, February 14). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
  • ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions | Request PDF.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Use of Cyclic β-Keto Ester Derivatives in Photoadditions. Synthesis of (±)-Norasteriscanolide.
  • PubMed. (2007, February 15). Synthesis and characterization of new beta-diketo derivatives with iron chelating ability.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)cyclohexanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
  • PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • ResearchGate. (n.d.). Synthetic applications of β-keto esters | Download Scientific Diagram.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Chinese Journal of Chemistry. (n.d.). Synthesis of Transcyclohexane Carboxylic Acid Derivatives.
  • PubChemLite. (n.d.). 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid (C11H9BrO3).
  • PMC. (n.d.). Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling.
  • Fisher Digital Publications. (2021, February). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • ChemicalBook. (2026, January 13). 3-OXO-1-CYCLOHEXANECARBOXYLIC ACID 96.
  • Organic Chemistry Portal. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids.
  • BLD Pharm. (n.d.). 923130-21-6|1-(3-Bromophenyl)cyclohexanecarboxylic acid.
  • RSC Publishing. (n.d.). β-Keto acids in asymmetric metal catalysis and organocatalysis.
  • OSTI.GOV. (1987, November 20). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. | Request PDF.

Sources

Exploratory

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid literature review

This technical guide details the synthesis, chemical properties, and therapeutic potential of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This scaffold represents a high-value pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, chemical properties, and therapeutic potential of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This scaffold represents a high-value pharmacophore in medicinal chemistry, combining a quaternary carbon center, a reactive aryl halide "handle" for cross-coupling, and a ketone functionality suitable for reductive amination or further derivatization.

Executive Summary & Pharmacophore Analysis

Compound Class: Gem-disubstituted Cyclohexanecarboxylic Acid Key Structural Features:

  • Quaternary Center (C1): Prevents racemization and metabolically stabilizes the carboxylic acid moiety, a common tactic in designing robust GPCR ligands (e.g., opioid analgesics).

  • 3-Oxo Functionality: A versatile electrophilic site for introducing amines (via reductive amination) to access Tramadol/Tapentadol-like analogs.

  • 3-Bromophenyl Handle: Enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to generate biaryl libraries.

Primary Applications:

  • Pain Management: Precursor to mixed-mechanism analgesics (MOR agonists / NRI inhibitors).

  • Neuropsychiatry: Scaffold for Sigma-1 receptor ligands and dopamine transporter (DAT) inhibitors.

  • Oncology: Intermediate for inhibiting protein-protein interactions (PPIs) requiring a rigid, globular core.

Chemical Synthesis Protocols

Strategy A: The Diels-Alder / Wacker Oxidation Route (Scalable)

This route is preferred for gram-to-kilogram scale production due to the atom economy of the initial cycloaddition.

Step 1: Synthesis of the Dienophile

  • Reagents: 3-Bromophenylacetic acid, Paraformaldehyde, Diethylamine (cat.), DMF.

  • Mechanism: Mannich-type reaction followed by elimination.

  • Protocol:

    • Dissolve 3-bromophenylacetic acid (1.0 eq) in DMF.

    • Add paraformaldehyde (2.5 eq) and diethylamine (0.1 eq).

    • Heat to 85°C for 4 hours. The in situ generated acrylate is unstable; proceed immediately to Step 2 or trap as the ester.

Step 2: Diels-Alder Cycloaddition

  • Reagents: 2-(3-Bromophenyl)acrylic acid (from Step 1), 1,3-Butadiene (excess), Hydroquinone (inhibitor), Toluene.

  • Conditions: Sealed vessel, 110°C, 24 h.

  • Outcome: Formation of 1-(3-Bromophenyl)cyclohex-3-enecarboxylic acid . The regioselectivity is controlled by the electronic demand of the carboxylic acid (electron-withdrawing) and the aryl group.

Step 3: Regioselective Wacker Oxidation

  • Reagents: PdCl₂(MeCN)₂ (5 mol%), p-Benzoquinone (1.1 eq), MeOH/H₂O (10:1).

  • Critical Control Point: Standard Wacker conditions favor the ketone at the less sterically hindered position. However, the internal alkene of the cyclohexene ring presents a challenge.

  • Alternative (High Fidelity): Hydroboration-Oxidation followed by Jones Oxidation .

    • Hydroboration: BH₃·THF, 0°C.

    • Oxidation: H₂O₂, NaOH. (Yields mixture of 3-OH and 4-OH isomers; separable by chromatography).

    • Jones Oxidation: CrO₃, H₂SO₄, Acetone. Converts the 3-hydroxy isomer to the target 3-oxocyclohexanecarboxylic acid .[1]

Strategy B: The Double Michael Alkylation (Laboratory Scale)

Ideal for generating the specific 3-oxo isomer without isomer separation issues.

Protocol:

  • Starting Material: Ethyl 3-bromophenylacetate.

  • Reagents: Methyl Vinyl Ketone (MVK) (2.0 eq), KOtBu (1.1 eq), THF, -78°C.

  • Mechanism:

    • Generation of the ester enolate.

    • Michael addition to MVK.

    • In situ intramolecular Aldol condensation is difficult to control here.

    • Refined Approach: Use 1,4-dichloro-2-butene as the alkylating agent for the enolate of 3-bromophenylacetonitrile, followed by oxidative cleavage (Ozonolysis) of the alkene to the dialdehyde, and intramolecular aldol.

Experimental Workflow Visualization

SynthesisWorkflow Start 3-Bromophenylacetic Acid Dienophile 2-(3-Bromophenyl)acrylic Acid Start->Dienophile Mannich/Elimination Cycloadd Diels-Alder (+ Butadiene) Dienophile->Cycloadd Intermediate 1-(3-Bromophenyl) cyclohex-3-enecarboxylic Acid Cycloadd->Intermediate 110°C, Toluene Oxidation Hydroboration / Oxidation (Regio-separation) Intermediate->Oxidation Target 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Oxidation->Target Jones Ox.

Caption: Figure 1. Synthetic pathway utilizing a Diels-Alder construction followed by functional group manipulation to install the C3 ketone.

Quantitative Data: Physical & Chemical Properties[2][3]

PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₁₃H₁₃BrO₃Core stoichiometry
Molecular Weight 297.15 g/mol Fragment-based drug design (FBDD)
LogP (Calculated) ~2.8 - 3.2Lipophilicity ideal for CNS penetration
pKa (COOH) 4.2 - 4.5Ionized at physiological pH (7.4)
Topological Polar Surface Area 54.4 ŲGood oral bioavailability predictor (<140 Ų)
Rotatable Bonds 2Rigid scaffold (low entropy penalty upon binding)

Therapeutic Applications & SAR Logic

Opioid Receptor Modulation

The 1-aryl-cyclohexyl scaffold is homologous to the core of Tramadol and Venlafaxine .

  • Modification: Reductive amination of the C3-ketone with dimethylamine.

  • Mechanism: The resulting 3-dimethylamino derivative targets the µ-opioid receptor (MOR). The 3-bromophenyl group allows for the introduction of heteroaromatic rings (e.g., pyridine, thiophene) to tune selectivity between MOR and the Delta-opioid receptor (DOR).

Sigma-1 Receptor Ligands

Sigma-1 receptors modulate calcium signaling and are targets for neuropathic pain.

  • SAR Strategy: React the carboxylic acid with benzylamines to form amides.

  • Optimization: The bromine atom serves as a site to attach lipophilic tails (via Sonogashira coupling) required for the hydrophobic pocket of the Sigma-1 receptor.

SAR_Logic Core 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Ketone C3-Ketone: Reductive Amination Core->Ketone Acid C1-Carboxyl: Amide Coupling / Bioisosteres Core->Acid Bromine Aryl Bromide: Suzuki/Buchwald Coupling Core->Bromine Opioid µ-Opioid Agonist (Tramadol-like) Ketone->Opioid + Dimethylamine Sigma Sigma-1 Ligand (Neuroprotection) Acid->Sigma + Benzylamine Kinase Kinase Inhibitor (Biaryl Scaffold) Bromine->Kinase + Boronic Acids

Caption: Figure 2. Divergent synthesis strategy for accessing multiple therapeutic classes from the core scaffold.

References

  • Sigma-Aldrich . 1-(3-Bromophenyl)cyclohexanecarboxylic acid | CAS 923130-21-6. Retrieved from

  • PubChem . (1S)-3-Oxocyclohexane-1-carboxylic acid | CID 12924366. National Library of Medicine. Retrieved from

  • Organic Syntheses . Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Org. Synth. 2012, 89, 159-169.[2] Retrieved from

  • PharmaBlock . Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS GCI Pharmaceutical Roundtable. Retrieved from

  • Bezborodov, V. S. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR, 1987. Retrieved from

Sources

Foundational

Solubility Profiling of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium governed by the interplay of molecular descriptors and solvent microenvironments. Understanding the solubility profile of complex intermediates like 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a critical prerequisite for optimizing crystallization, designing synthetic routes, and formulating liquid phases.

This whitepaper provides an in-depth, authoritative guide to predicting, screening, and validating the solubility of this specific compound in various organic solvents, ensuring that your experimental protocols are robust, self-validating, and thermodynamically sound.

Physicochemical Profiling & Solvation Mechanics

Before initiating bench-level screening, we must deconstruct the target molecule to understand the causality behind its solvent interactions. 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 1956383-00-8) possesses a molecular weight of 297.14 g/mol and a predicted pKa of 3.63 ± 0.20 [1].

Its solubility profile is dictated by three distinct structural domains:

  • Carboxylic Acid (-COOH): Imparts strong hydrogen-bond donating and accepting capabilities. Given its low pKa, it is highly polar and interacts favorably with polar protic and aprotic solvents.

  • Ketone (-C=O): Acts as a localized dipole and a hydrogen-bond acceptor, driving solubility in polar aprotic solvents (e.g., DMSO, Acetone).

  • 3-Bromophenyl & Cyclohexane Rings: These bulky, lipophilic moieties dominate the molecule's spatial volume. The bromine atom specifically enhances polarizability, promoting solubility in halogenated and aromatic solvents via London dispersion forces and halogen bonding.

G Compound 1-(3-Bromophenyl)-3- oxocyclohexanecarboxylic acid COOH Carboxylic Acid (pKa ~3.63) Compound->COOH Ketone Ketone Group (H-Bond Acceptor) Compound->Ketone Bromo 3-Bromophenyl (Lipophilic/Halogen) Compound->Bromo Protic Polar Protic Solvents (e.g., MeOH, EtOH) COOH->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) COOH->Aprotic Ion-Dipole / H-Bonding Ketone->Aprotic Dipole-Dipole NonPolar Non-Polar/Halogenated (e.g., DCM, Toluene) Bromo->NonPolar London Dispersion / Halogen Interactions

Structural feature impact on solvation mechanics and solvent class affinity.

Predictive Thermodynamic Modeling (In Silico)

Due to the high material cost of complex APIs and intermediates, it is no longer sustainable to rely solely on trial-and-error bench screening. Modern pharmaceutical development relies on predictive thermodynamic models like NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) and UNIFAC to simulate solubility spaces before a single vial is filled. Recent advancements have even integrated machine-learning approaches to predict solubility in complex organic solvent mixtures using functional subgroups [2].

Based on the functional group analysis, we can generate a predictive solubility matrix. The compound's dual nature (highly polar functional groups attached to a bulky lipophilic core) suggests it will exhibit optimal solubility in polar aprotic solvents, moderate solubility in polar protic and halogenated solvents, and poor solubility in strictly non-polar aliphatic hydrocarbons.

Table 1: Predicted Solubility Matrix at 25°C
Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility RangePrimary Solvation Mechanism
Polar Aprotic DMSO / DMF46.7 / 36.7> 100 mg/mL (High)Strong dipole-dipole, H-bond acceptance
Polar Aprotic Acetone20.750 - 100 mg/mL (High)Dipole-dipole interactions
Polar Protic Methanol32.730 - 80 mg/mL (Moderate)H-bonding (donor/acceptor)
Polar Protic Ethanol24.520 - 50 mg/mL (Moderate)H-bonding, moderate lipophilicity
Halogenated Dichloromethane8.910 - 30 mg/mL (Moderate)Halogen-halogen interactions, dispersion
Non-Polar Aromatic Toluene2.4< 10 mg/mL (Low)London dispersion, pi-pi interactions
Non-Polar Aliphatic Heptane1.9< 1 mg/mL (Very Low)Weak dispersion forces

High-Throughput Empirical Screening Protocol

To validate our in silico predictions, we must employ a self-validating empirical workflow. I strongly advocate against kinetic dissolution methods (which are prone to metastable zone interference) in favor of the Isothermal Shake-Flask Method .

Furthermore, to optimize throughput and minimize material waste, solvent selection should be based on hierarchical clustering rather than random selection. By choosing one representative solvent from statistically correlated solvent groups, we can extrapolate the solubility of the remaining solvents in that cluster with high accuracy [3].

Workflow Start Phase 1: In Silico Prediction (NRTL-SAC / UNIFAC) Prep Phase 2: Solvent Panel Selection (Hierarchical Clustering) Start->Prep Equil Phase 3: Isothermal Equilibration (24-48h at Target Temp) Prep->Equil Sep Phase 4: Phase Separation (Centrifugation / Filtration) Equil->Sep Quant Phase 5: HPLC-UV Quantification (Self-Validating Mass Balance) Sep->Quant Dec Phase 6: Thermodynamic Data (Solubility Curve Generation) Quant->Dec

High-throughput empirical solubility screening and thermodynamic validation workflow.

Step-by-Step Methodology: Isothermal Shake-Flask Protocol

This protocol is designed to be a self-validating system; the use of HPLC-UV ensures that any chemical degradation occurring during the equilibration phase is detected, preventing false-positive solubility readings.

Step 1: Solvent Panel Selection Select 8–12 solvents representing distinct hierarchical clusters (e.g., one polar protic, one polar aprotic, one chlorinated, one ether, one aliphatic).

Step 2: Solid Dispensing Accurately weigh an excess amount of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (target ~50-100 mg) into 2 mL amber glass HPLC vials. The excess ensures the presence of a solid phase at equilibrium.

Step 3: Solvent Addition & Equilibration Add 500 µL of the selected organic solvent to each vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in a thermoshaker set strictly to 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 to 48 hours. Causality Note: 24-48 hours is required to overcome the activation energy of dissolution and guarantee true thermodynamic equilibrium.

Step 4: Phase Separation Remove the vials and immediately centrifuge at 10,000 rpm for 10 minutes at the exact equilibration temperature (25°C) to prevent temperature-induced precipitation. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter membrane is pre-saturated to avoid API adsorption).

Step 5: Dilution & HPLC-UV Quantification Carefully aliquot a known volume of the clear supernatant (e.g., 50 µL) and dilute it with a compatible diluent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of your pre-established HPLC-UV calibration curve. Quantify the peak area at the compound's


.

Step 6: Solid-State Verification (Optional but Recommended) Recover the residual solid from the bottom of the vial and analyze via Powder X-Ray Diffraction (PXRD). Causality Note: This verifies that the solvent did not induce a polymorphic transformation or form a solvate, which would alter the fundamental thermodynamic solubility of the system.

Strategic Solvent Selection for Downstream Applications

Once the solubility curve is established, the data dictates the process chemistry:

  • For Chemical Synthesis/Reactions: Polar aprotic solvents (DMSO, DMF) are ideal due to high solubility, ensuring the intermediate remains in the liquid phase for homogeneous catalysis or coupling reactions.

  • For Crystallization & Purification: A binary solvent system is highly recommended. Use a polar solvent (like Acetone or Ethanol) as the "solvent" where solubility is high, and titrate in an aliphatic hydrocarbon (like Heptane) as the "anti-solvent" to precisely control the supersaturation curve and drive controlled nucleation.

  • For Liquid-Liquid Extraction: Dichloromethane or Ethyl Acetate are preferred. The compound will partition favorably into these organic layers away from aqueous waste, especially if the aqueous layer is acidified below the compound's pKa (3.63) to ensure the carboxylic acid remains fully protonated and lipophilic.

References

  • Cenci, F., Diab, S., Ferrini, P., Harabajiu, C., Barolo, M., Bezzo, F., & Facco, P. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 660, 124233. Retrieved from [Link]

  • Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(6), 829-835. American Chemical Society. Retrieved from[Link]

Protocols & Analytical Methods

Method

using 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid in organic synthesis

An In-Depth Guide to the Synthetic Utility of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of 1-(3-bromop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid, a versatile trifunctional building block for organic synthesis. Its unique architecture, combining an aryl bromide, a ketone, and a carboxylic acid on a cyclohexyl scaffold, offers multiple, orthogonal reaction sites. This guide delves into its properties, safe handling, and its broad applications in constructing complex molecular frameworks relevant to pharmaceutical and materials science research. We will explore key transformations, providing not just step-by-step protocols but also the underlying chemical principles that govern these reactions.

Compound Profile and Physicochemical Properties

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a solid organic compound whose value lies in the strategic placement of its functional groups. The 3-bromophenyl moiety serves as a classical handle for palladium-catalyzed cross-coupling reactions. The ketone and carboxylic acid functionalities allow for a vast array of derivatizations and cyclization strategies, making it a powerful intermediate for generating diverse chemical libraries.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue / Expected RangeComments
Molecular Formula C₁₃H₁₃BrO₃
Molecular Weight 297.14 g/mol
Physical Form SolidBased on analogous compounds.
Purity ≥97%Typical purity from commercial suppliers.
¹H NMR (ppm) ~12.0 (s, 1H, COOH), 7.2-7.6 (m, 4H, Ar-H), 2.0-3.5 (m, 8H, Cyclohexyl-H)Expected chemical shifts. The carboxylic acid proton signal is often broad and its position is concentration-dependent.[1]
¹³C NMR (ppm) ~208 (C=O, ketone), ~175 (C=O, acid), 120-140 (Ar-C), 25-60 (Cyclohexyl-C)Carboxyl carbons typically appear at 165-185 ppm.[1]
IR (cm⁻¹) 2500-3300 (broad, O-H), ~1715 (C=O, ketone), ~1710 (C=O, acid)The C=O stretches for ketones and carboxylic acids are strong and characteristic.[2]

Safety and Handling

As with any laboratory chemical, proper handling of 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid is crucial. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar molecules provides a strong basis for safe handling protocols.

Hazard Profile (based on analogous compounds[3]):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Avoid breathing dust.[3] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Core Applications in Organic Synthesis

The synthetic power of this molecule stems from its three distinct functional groups, which can be addressed selectively or used in tandem to build molecular complexity.

Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The bromophenyl group is a prime substrate for a variety of palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for forming C-C, C-N, and C-O bonds.[7][8]

This reaction is one of the most powerful methods for creating a carbon-carbon bond between two aromatic rings.[8] It is widely used in the synthesis of pharmaceuticals and advanced materials.[9]

Suzuki-Miyaura Coupling Reaction.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines, which are prevalent structures in countless drug molecules.[7][10] This reaction couples the aryl bromide with a primary or secondary amine.

Buchwald-Hartwig Amination Reaction.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1.2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.[11][12]

  • Reagent Addition: Add 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).[10]

  • Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.[10] Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a powerful route to stilbene-like structures and other vinylated compounds.[13] Aryl bromides are common substrates for this transformation, though they can be less reactive than aryl iodides.[14]

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow start Carboxylic Acid + Amine (R-NH₂) activation Activation Step (e.g., add EDC/HOBt) start->activation 1. Mix Reagents coupling Nucleophilic Attack (Amine adds to activated acid) activation->coupling 2. Form Active Ester workup Aqueous Work-up & Extraction coupling->workup 3. Reaction Completion purification Purification (Chromatography) workup->purification 4. Isolate Crude product Final Amide Product purification->product 5. Obtain Pure Product

Sources

Application

Orthogonal Derivatization Strategies for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid: A Comprehensive Protocol Guide

Introduction & Mechanistic Rationale In modern medicinal chemistry and drug development, the transition from flat, sp2-hybridized aromatic systems to 3D, sp3-rich scaffolds is a proven strategy for improving the physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry and drug development, the transition from flat, sp2-hybridized aromatic systems to 3D, sp3-rich scaffolds is a proven strategy for improving the physicochemical properties and clinical success rates of active pharmaceutical ingredients (APIs). 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 21531-46-4) is a highly versatile, sp3-enriched building block[1].

This molecule is uniquely valuable due to its three chemically orthogonal functional groups:

  • Carboxylic Acid (C1): A highly polar moiety that can be derivatized to modulate absorption, distribution, metabolism, and excretion (ADME) profiles, or used as an attachment point for pharmacophores[2].

  • Ketone (C3): An electrophilic center on the cyclohexane ring, ideal for introducing stereoselective amine functionalities via reductive amination[3].

  • Aryl Bromide (C1-Phenyl): A robust handle for transition-metal-catalyzed carbon-carbon (C-C) or carbon-heteroatom (C-X) bond-forming reactions, enabling the extension of the aromatic system[4].

Because these three groups exhibit distinct electronic and steric reactivities, they can be derivatized orthogonally—meaning one functional group can be selectively modified without the strict requirement of protecting the others, provided the correct reagents and reaction conditions are selected.

OrthogonalWorkflow Core 1-(3-Bromophenyl)-3- oxocyclohexanecarboxylic acid Amidation Amidation (Carboxylic Acid) Core->Amidation EDC/NHS, Amine Masks Polarity RedAmination Reductive Amination (Ketone) Core->RedAmination Amine, NaBH(OAc)3 C-N Bond Formation Suzuki Suzuki Coupling (Aryl Bromide) Core->Suzuki Pd Cat, Boronic Acid C-C Bond Formation

Caption: Orthogonal derivatization pathways for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary derivatization workflows detailed in this guide.

Derivatization PathwayTarget Functional GroupReagents & CatalystsTypical Reaction TimeExpected YieldPrimary Purification Method
Amidation Carboxylic Acid (-COOH)EDC·HCl, NHS, DIPEA, DCM4 - 12 h75 - 90%Aqueous Workup (Acid/Base wash)
Reductive Amination Ketone (-C=O)Amine, NaBH(OAc)₃, DCE12 - 16 h70 - 85%Silica Gel Chromatography
Suzuki Coupling Aryl Bromide (-Br)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃6 - 8 h80 - 95%Filtration & Chromatography

Protocol 1: Carboxylic Acid Derivatization via EDC/NHS Amidation

Mechanistic Rationale

Derivatization of the carboxylic acid group is a key strategy to overcome pharmacokinetic limitations, such as poor membrane permeability or rapid metabolic conjugation (e.g., glucuronidation)[2]. While traditional coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) are effective, they generate dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove due to its partial solubility in organic solvents[2].

To ensure a self-validating, high-purity protocol, we utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). EDC activates the acid to an unstable O-acylisourea, which NHS immediately traps to form a stable, yet highly amine-reactive, NHS-ester. The byproduct of EDC is a water-soluble urea derivative, which is easily eliminated during aqueous workup[2].

Step-by-Step Methodology
  • Activation Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq). Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC (50% EtOAc/Hexanes). The starting material spot (broad, low Rf) should disappear, replaced by a distinct, less polar spot corresponding to the NHS-ester.

  • Amine Coupling: Once activation is complete, add the desired primary or secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 4–12 hours.

  • Quenching & Work-up: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid), and brine[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide is typically >90% pure and can be used directly in subsequent steps.

Protocol 2: Ketone Derivatization via Reductive Amination

Mechanistic Rationale

The C3 ketone offers a site for the introduction of diverse nitrogen-containing pharmacophores. The reaction proceeds via the condensation of the ketone with an amine to form an intermediate imine/iminium ion, which is subsequently reduced[3].

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the starting ketone to a secondary alcohol[5]. Therefore, Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB mild enough to selectively reduce the iminium ion over the unreacted ketone[3][5].

Step-by-Step Methodology
  • Imine Formation: Dissolve the ketone substrate (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). If the amine is a hydrochloride salt, add 1.2 eq of Triethylamine (TEA) to liberate the free base.

  • Catalysis (Optional): For sterically hindered amines, add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12–16 hours under a nitrogen atmosphere[3][5].

    • Self-Validation Check: LC-MS is ideal here. Look for the mass of the desired product[M+H]+ and the disappearance of the ketone mass.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes to break up boron complexes.

  • Extraction & Purification: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via silica gel flash chromatography (typically using a gradient of DCM to 10% MeOH/DCM with 1% NH₄OH to elute the basic amine).

Protocol 3: Aryl Bromide Derivatization via Suzuki-Miyaura Coupling

Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is the premier method for forming C-C bonds to extend the aromatic system of the 3-bromophenyl group[4]. The reaction utilizes a palladium catalyst to couple the aryl bromide with an aryl or vinyl boronic acid.

We recommend Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the crucial reductive elimination step, minimizing side reactions such as protodeboronation or homocoupling[6]. The use of a biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)(Br)L2 Oxidative Addition Complex Pd0->OxAdd + Ar-Br (Oxidative Addition) TransMet Pd(II)(Ar)(Ar')L2 Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2, Base (Transmetalation) TransMet->Pd0 - Ar-Ar' (Reductive Elimination)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reaction Setup: In a Schlenk tube or a thick-walled pressure vial, combine the aryl bromide substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq)[4].

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water (0.1 M relative to the bromide). Critical Step: Degas the mixture by bubbling argon or nitrogen gas directly through the solution for 10 minutes. Oxygen must be excluded to prevent catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the vessel and heat the mixture in an oil bath at 90 °C for 6–8 hours.

    • Self-Validation Check: A color change from orange/red to dark black (palladium black) often indicates the catalyst has precipitated, usually correlating with reaction completion. Confirm via TLC or HPLC[6].

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the entire mixture through a short pad of Celite to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the biaryl product.

References

  • PubChem - (1S)-3-Oxocyclohexane-1-carboxylic acid Properties and Safety Data. National Institutes of Health (NIH). 1

  • BenchChem - Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. 2

  • Common Organic Chemistry - Reductive Amination - Common Conditions (NaBH(OAc)3). 5

  • Thieme Connect - An Efficient Method for Reductive Amination of Carbonyl Compounds under Nonacidic Conditions. 3

  • Fisher Scientific - Suzuki-Miyaura Cross-Coupling Reaction Protocols. 4

  • ACS Publications - A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling. Organic Process Research & Development. 6

Sources

Method

Application Note: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid as a 3D-Rich Trifunctional Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of sp³-Enriched Scaffolds In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to poor solubility, off-target promiscuity, and higher clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of sp³-Enriched Scaffolds

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to poor solubility, off-target promiscuity, and higher clinical attrition rates. The paradigm shift toward increasing the fraction of sp³ carbons (


) within drug candidates—famously termed the "Escape from Flatland" strategy—has driven the demand for rigid, three-dimensional building blocks[1].

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid represents a premier class of these 3D-rich scaffolds. It features a rigid cyclohexane core that projects three orthogonal functional vectors into 3D space. This specific geometry allows medicinal chemists to systematically probe deep, complex hydrophobic pockets in target proteins (such as GPCRs and kinases) while maintaining favorable physicochemical properties.

Vector Analysis & Scaffold Design

The utility of this molecule lies in its three independently addressable functional groups, each requiring specific chemoselective protocols:

  • Vector 1 (3-Bromophenyl): Primed for sp²-sp² or sp²-sp³ cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Vector 2 (3-Oxo Group): A reactive ketone ideal for reductive amination, Grignard additions, or the formation of rigid spirocycles.

  • Vector 3 (1-Carboxylic Acid): A highly sterically hindered quaternary center available for amide bond formation or esterification.

G Scaffold 1-(3-Bromophenyl)-3-oxo- cyclohexanecarboxylic acid Vector1 Vector 1: 3-Bromophenyl (Suzuki Coupling) Scaffold->Vector1 Pd(dppf)Cl2 Vector2 Vector 2: 3-Oxo Group (Reductive Amination) Scaffold->Vector2 NaBH(OAc)3 Vector3 Vector 3: 1-COOH (Amide Coupling) Scaffold->Vector3 HATU/DIPEA Lead1 Biaryl Derivatives (Extended sp2-sp2) Vector1->Lead1 Lead2 Spirocycles / Amines (Increased Fsp3) Vector2->Lead2 Lead3 Amides / Peptidomimetics (Target Binding) Vector3->Lead3

Fig 1: Synthetic workflow demonstrating orthogonal diversification of the trifunctional scaffold.

Quantitative Reaction Profiling

When designing a library around this scaffold, understanding the yield expectations and chemoselective challenges is critical. The table below summarizes the validated reaction parameters for each vector.

Reaction VectorTransformationKey ReagentsTypical YieldChemoselectivity & Causal Challenges
Vector 1 (3-Bromophenyl) Suzuki-Miyaura CouplingAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃65–85%High. The free COOH forms a highly soluble potassium salt, necessitating biphasic solvent systems (Dioxane/H₂O).
Vector 2 (3-Oxo) Reductive AminationAmine, NaBH(OAc)₃, AcOH50–75%High. Ketone is selectively reduced over the COOH. Zwitterionic products require SCX catch-and-release workup.
Vector 3 (1-COOH) Amide FormationAmine, HATU, DIPEA, DMF40–70%Moderate. The C1 position is a quaternary center. Extreme steric hindrance mandates the use of highly reactive uronium salts (HATU)[2].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind the choice of reagents and workup procedures is explicitly detailed to ensure reproducibility.

Protocol A: Sterically Hindered Amide Coupling (Vector 3)

Objective: Form an amide bond at the highly hindered C1 quaternary carboxylic acid. Rationale: Standard carbodiimides (EDC/DCC) fail here due to the immense steric bulk of the geminal bromophenyl group and the cyclohexane ring. We employ , which forms a highly reactive OAt active ester. The neighboring group effect of the pyridine nitrogen in the HOAt leaving group accelerates the amine attack, overcoming the steric barrier[2],[3].

  • Pre-activation: Dissolve 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under N₂. Add HATU (1.5 eq, 1.5 mmol) and DIPEA (3.0 eq, 3.0 mmol).

  • Incubation: Stir the mixture at room temperature for exactly 15 minutes. Critical Step: This allows complete conversion to the OAt active ester before the amine is introduced.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol). Heat the reaction to 40 °C and stir for 16 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 10 mL) to remove HOAt/unreacted acid, and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Reductive Amination (Vector 2)

Objective: Install an amine at the C3 ketone without reducing the carboxylic acid or cross-reacting the aryl bromide. Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild hydride source that only reduces iminium ions formed in situ, leaving the unreacted ketone and the carboxylic acid completely intact.

  • Imine Formation: Dissolve the scaffold (1.0 eq, 1.0 mmol) and the target amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (0.1 eq, 0.1 mmol) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension at room temperature for 12 hours.

  • Zwitterion Workup: Critical Step: Because the product contains both a basic amine and a free carboxylic acid, standard aqueous extraction will result in product loss. Quench the reaction with a few drops of water, concentrate the DCE, and load the crude residue directly onto a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH to remove non-basic impurities, then elute the product using 2M NH₃ in MeOH.

Protocol C: Biphasic Suzuki-Miyaura Cross-Coupling (Vector 1)

Objective: Extend the molecular framework via sp²-sp² coupling at the 3-bromophenyl site. Rationale: The basic conditions (K₂CO₃) will deprotonate the carboxylic acid, forming a highly water-soluble potassium carboxylate. Therefore, a miscible biphasic solvent system (1,4-Dioxane/Water) is strictly required to ensure the organic-soluble Pd catalyst can interact with the aqueous-partitioned scaffold.

  • Preparation: In a microwave vial, combine the scaffold (1.0 eq, 1.0 mmol), the arylboronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total). Sparge the biphasic mixture with N₂ gas for 10 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Seal the vial and heat at 90 °C in an oil bath for 8 hours.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and wash the aqueous layer with Et₂O (10 mL) to remove organic impurities and catalyst ligands. Carefully acidify the aqueous layer to pH ~2 using 1M HCl to protonate the carboxylic acid, causing the cross-coupled product to precipitate. Extract the product with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate.

Pharmacophore Mapping & Target Interaction

When integrated into a drug discovery pipeline, the 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid scaffold acts as a central hub. The rigid cyclohexane ring locks the three vectors into a defined 3D spatial arrangement. This is highly advantageous when targeting deep hydrophobic pockets, as the energetic penalty of conformational restriction has already been paid by the scaffold's inherent rigidity.

Pharmacophore cluster_0 Trifunctional Scaffold Mapping Core Central Scaffold Rigid Cyclohexane V1 Vector 1 3-Bromophenyl Core->V1 V2 Vector 2 3-Oxo Group Core->V2 V3 Vector 3 1-COOH Core->V3 Target Target Protein Deep Hydrophobic Pocket V1->Target Pi-Stacking V2->Target H-Bond Acceptor V3->Target H-Bond Donor/Acceptor

Fig 2: Pharmacophore mapping illustrating how the rigidified vectors interact with target protein residues.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9886157, HATU.[Link]

Sources

Application

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid as a building block for novel heterocycles

Application Note: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid as a Scaffold for Novel Heterocycles Executive Summary This guide details the synthetic utility of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid as a Scaffold for Novel Heterocycles

Executive Summary

This guide details the synthetic utility of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS 1956383-00-8) . Unlike simple cyclic ketones, this scaffold features a gem-disubstituted quaternary center at C1, bearing both a carboxylic acid and a 3-bromophenyl group. This structural motif offers three distinct advantages for drug discovery:

  • Conformational Restriction: The quaternary center locks the cyclohexane ring conformation, potentially improving ligand-target binding affinity.

  • Metabolic Stability: The absence of an acidic proton at C1 prevents racemization and blocks metabolic oxidation at this position.

  • Orthogonal Reactivity: Three distinct functional handles (Ketone, Carboxylic Acid, Aryl Bromide) allow for the programmed synthesis of diverse heterocycles (indazoles, spiro-hydantoins, oxadiazoles) and subsequent library expansion via cross-coupling.

Structural Analysis & Reactivity Profile

The molecule possesses three "sectors" of reactivity.[1] Understanding the interplay between these sectors is critical for designing successful synthetic routes.

Reactivity SectorFunctional GroupChemical PotentialKey Constraints
Sector A (C3) Ketone (

)
Condensation, Reductive Amination, Spiro-cyclization.Enolizable at C2/C4. Sterically influenced by C1 substituents.
Sector B (C1) Carboxylic Acid (

)
Amide coupling, Esterification, Heterocycle formation (Oxadiazoles, Benzimidazoles).Attached to a quaternary carbon; no

-proton (non-enolizable).
Sector C (Ar) Aryl Bromide (

)
Suzuki, Sonogashira, Buchwald-Hartwig couplings.Stable to acidic/basic conditions used in Sector A/B transformations.

Strategic Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G cluster_legend Reactivity Sectors Core 1-(3-Bromophenyl)- 3-oxocyclohexanecarboxylic Acid Indazole Tetrahydroindazoles (via Hydrazines) Core->Indazole Sector A (Condensation) Spiro Spiro-Hydantoins (via Bucherer-Bergs) Core->Spiro Sector A (Spiro-cyclization) Oxadiazole 1,3,4-Oxadiazoles (via Hydrazides) Core->Oxadiazole Sector B (Cyclodehydration) Suzuki Biaryl Library (via Suzuki Coupling) Indazole->Suzuki Late-Stage Diversification Spiro->Suzuki Oxadiazole->Suzuki Ketone (C3) Ketone (C3) Acid (C1) Acid (C1) Aryl-Br Aryl-Br

Figure 1: Divergent synthetic pathways from the parent scaffold. The aryl bromide handle allows for late-stage diversification of all heterocyclic products.

Detailed Protocols

Protocol A: Synthesis of Tetrahydroindazoles

Targeting Sector A (Ketone)

This reaction exploits the 1,3-relationship between the ketone and the activated methylene positions (C2/C4) to form a fused pyrazole ring.

Reagents:

  • Scaffold: 1.0 equiv

  • Hydrazine derivative (

    
    ): 1.2 equiv (e.g., Methyl hydrazine, Phenyl hydrazine)
    
  • Solvent: Ethanol or Acetic Acid[2]

  • Catalyst: Acetic acid (if using EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of the hydrazine derivative. If using a hydrochloride salt, add 1.2 mmol of sodium acetate to buffer the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the ketone.
    
    • Note: The quaternary center at C1 ensures that the acid group does not interfere via decarboxylation, a common issue with

      
      -keto acids (this is a 
      
      
      
      -keto acid relative to the carboxyl).
  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo and recrystallize from EtOH/Water.

  • Validation:

    
     NMR should show the disappearance of the C3 carbonyl signal and the appearance of the pyrazole proton (if 
    
    
    
    ) or the N-substituent signals.
Protocol B: Synthesis of Spiro-Hydantoins

Targeting Sector A (Ketone) via Bucherer-Bergs

This protocol creates a spiro-cycle at C3, adding significant 3D character (Fsp3) to the molecule, which is highly desirable for improving solubility and selectivity.

Reagents:

  • Scaffold: 1.0 equiv

  • Potassium Cyanide (KCN): 1.5 equiv

  • Ammonium Carbonate (

    
    ): 3.0 equiv
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Safety Prep: Perform in a well-ventilated fume hood. KCN is highly toxic; ensure bleach quench bath is ready.

  • Mixing: In a pressure tube or sealed flask, combine the scaffold, KCN, and ammonium carbonate in EtOH/Water.

  • Heating: Heat to

    
     for 12–24 hours. The reaction forms a spiro-hydantoin ring at the C3 position.
    
  • Quench & Isolation:

    • Cool the mixture and carefully acidify to pH ~2 using 6N HCl (in a hood!). This hydrolyzes excess cyanide and precipitates the hydantoin acid.

    • Caution: HCN gas may evolve; ensure vigorous ventilation.

  • Purification: Filter the solid precipitate. Wash with water to remove inorganic salts.

  • Result: The product is a 1-(3-bromophenyl)-spiro[cyclohexane-3,5'-imidazolidine]-2',4'-dione-1-carboxylic acid .

Protocol C: Late-Stage Diversification via Suzuki-Miyaura Coupling

Targeting Sector C (Aryl Bromide)

This step is best performed after the heterocycle formation (Protocol A or B) to generate a library of analogs.

Reagents:

  • Heterocyclic Intermediate (from A or B): 1.0 equiv

  • Boronic Acid (

    
    ): 1.5 equiv
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Combine the intermediate, boronic acid, base, and solvent in a microwave vial. Sparge with nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and seal the vial immediately.

  • Reaction:

    • Microwave:

      
       for 30 minutes.
      
    • Thermal:

      
       oil bath for 4–12 hours.
      
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with 1N HCl (to keep the carboxylic acid protonated) and brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Data & Validation

Analytical MethodExpected ObservationInterpretation
LC-MS M+2 peak (1:1 ratio)Confirms presence of Bromine (Br-79/Br-81 isotopes).
1H NMR Loss of ketone

-protons
Indicates successful condensation/spiro-formation at C3.
13C NMR Quaternary C signal ~45-55 ppmConfirms integrity of the C1 gem-disubstituted center.

References

  • Suzuki-Miyaura Coupling Review

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Spiro-Hydantoin Synthesis

    • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

  • Tetrahydroindazole Synthesis

    • Venkateshwarlu, G., et al. (2005). Synthesis of some novel spiro heterocycles. Indian Journal of Chemistry, 44B. Link

  • Scaffold Reference (CAS 1956383-00-8)

    • ChemicalBook Entry for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.[3] Link

Sources

Method

experimental procedure for the reduction of the keto group in 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly chemoselective, scalable, and self-validating protocol for the reduction of the C3-ketone in 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly chemoselective, scalable, and self-validating protocol for the reduction of the C3-ketone in 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid to its corresponding secondary alcohol, yielding 1-(3-bromophenyl)-3-hydroxycyclohexanecarboxylic acid.

Introduction & Mechanistic Rationale

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a highly functionalized pharmaceutical building block. It contains three reactive sites: a carboxylic acid, an aryl bromide, and a cyclic ketone. The synthetic challenge lies in reducing the ketone to a hydroxyl group without triggering the reduction of the carboxylic acid or the hydrodehalogenation of the aryl bromide.

As a Senior Application Scientist, I recommend utilizing Sodium Borohydride (


) in an aqueous sodium hydroxide (

) system
[1]. This approach is not merely a reagent choice; it is a carefully designed, self-validating chemical system driven by the following mechanistic causalities:
  • Carboxylic Acid Protection via Deprotonation: Carboxylic acids are generally resistant to

    
    [2]. However, the acidic proton can exothermically quench the hydride to form 
    
    
    
    gas. By pre-treating the substrate with aqueous
    
    
    , the acid is converted into a highly water-soluble sodium carboxylate salt. The negative charge of the carboxylate strongly repels the nucleophilic borohydride anion (
    
    
    ), ensuring absolute chemoselectivity for the ketone[3].
  • Preservation of the Aryl Bromide: Transition-metal catalyzed hydrogenations (e.g.,

    
    ) carry a high risk of cleaving the 
    
    
    
    bond.
    
    
    is a mild nucleophilic hydride source incapable of the oxidative addition required to cleave aryl halides, perfectly preserving the bromine handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
  • Stereochemical Considerations: The reduction of the

    
    -hybridized C3 ketone to an 
    
    
    
    secondary alcohol creates a new stereocenter. Because the hydride can attack the cyclohexanone ring from either the axial or equatorial face, this protocol will inherently yield a diastereomeric mixture of cis and trans isomers relative to the C1 substituents.

Reaction Pathway Visualization

G A Keto-Acid Starting Material B Sodium Carboxylate Salt (Aqueous) A->B NaOH (aq) Deprotonation C Alkoxide-Carboxylate Intermediate B->C NaBH4, 0°C Hydride Transfer D Hydroxy-Acid Product (Precipitate) C->D HCl (aq) Acidic Quench

Reaction pathway for the chemoselective reduction of the keto-acid using NaBH4 in aqueous base.

Data Presentation: Stoichiometry & Analytics

Table 1: Stoichiometry and Reagent Profile
ReagentMW ( g/mol )EquivalentsAmountRole
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid 297.141.02.97 g (10.0 mmol)Starting Material
Sodium Hydroxide (1M aq) 40.001.111.0 mLBase / Deprotonation
Sodium Borohydride (

)
37.831.00.38 g (10.0 mmol)Reducing Agent
Hydrochloric Acid (2M aq) 36.46Excess~15.0 mLQuench / Acidification
Water (Deionized) 18.02N/A20.0 mLSolvent
Table 2: Expected Analytical Validation Profile
TechniqueKey Signals / ObservationsDiagnostic Significance

H NMR (DMSO-

)
Disappearance of multiplets at

~2.3-2.8 ppm. Appearance of broad multiplet at

~3.5-4.0 ppm (

).
Confirms reduction of the

-ketone protons to the secondary alcohol.

C NMR (DMSO-

)
Disappearance of peak at

~210 ppm (

). Appearance of peak at

~65-70 ppm (

).
Unambiguous proof of ketone reduction.
IR Spectroscopy Disappearance of sharp peak at ~1710 cm

(ketone). Broadening of region ~3200-3400 cm

(

stretch).
Differentiates ketone loss from carboxylic acid retention (~1700 cm

remains).
LC-MS (ESI-)

297.0 / 299.0

(bromine isotope pattern 1:1).
Confirms molecular weight and retention of the aryl bromide.

Experimental Protocol

This protocol is designed as a self-validating system. The product isolation relies entirely on pH-driven solubility changes, eliminating the need for hazardous organic extractions or chromatography[1].

Step 1: Carboxylate Salt Formation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Suspend 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (2.97 g, 10.0 mmol) in 20 mL of deionized water.

  • Slowly add 1M aqueous NaOH (11.0 mL, 11.0 mmol) dropwise while stirring at room temperature.

  • Continue stirring until the solid completely dissolves, yielding a clear, pale solution. Insight: Complete dissolution is your visual confirmation that the water-soluble sodium carboxylate salt has successfully formed.

Step 2: Chemoselective Hydride Reduction
  • Cool the aqueous carboxylate solution to 0 °C using an ice-water bath.

  • Weigh out Sodium Borohydride (0.38 g, 10.0 mmol). Add it to the reaction mixture in small portions over 15 minutes to control the mild exothermic reaction and potential effervescence.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir vigorously for 2 hours. Reaction completion can be verified by quenching a 0.1 mL aliquot in acidic methanol and analyzing via TLC or LC-MS.

Step 3: Quench and Precipitation-Based Isolation
  • Re-cool the reaction mixture to 0 °C in an ice-water bath.

  • Carefully add 2M aqueous HCl dropwise. Caution: Hydrogen gas will evolve as excess

    
     is neutralized. Ensure the fume hood sash is properly positioned.
    
  • Continue adding HCl until the pH of the solution reaches ~2 (monitor via pH paper). Insight: Acidification protonates both the intermediate alkoxide and the carboxylate. The resulting neutral hydroxy-acid is highly lipophilic and will rapidly precipitate out of the aqueous phase.

  • Stir the resulting thick white suspension for 30 minutes at 0 °C to maximize crystallization.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual inorganic salts (

    
    , boric acid).
    
  • Dry the solid in a vacuum oven at 45 °C overnight to afford 1-(3-bromophenyl)-3-hydroxycyclohexanecarboxylic acid as a white solid.

References

  • Title : Reduction of Carboxylic Acids and Their Derivatives Source : Chemistry Steps URL :[Link]

  • Title : 20.7: Reduction of Carboxylic Acids and Their Derivatives Source : Chemistry LibreTexts URL :[Link]

  • Title: US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb)

Sources

Application

Large-Scale Synthesis Protocol for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid via Palladium-Catalyzed α-Arylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Strategic Rationale

The synthesis of 1-aryl-3-oxocyclohexanecarboxylic acids presents a unique topological challenge: installing an aryl group and a carboxylic acid on the same quaternary carbon (C1) while maintaining a highly reactive ketone at the C3 position. Traditional approaches, such as double-Michael additions of arylacetonitriles followed by Dieckmann condensations, often suffer from poor regiocontrol, competing aldol polymerizations, and low overall yields.

To achieve the specific 1-(3-bromophenyl)-3-oxo architecture, our self-validating protocol relies on three mechanistic pillars:

  • Regioselective Protection: The C3 ketone of the starting ethyl 3-oxocyclohexanecarboxylate must be protected as a ketal to prevent competitive enolization and cross-aldol reactions during the strongly basic α-arylation step.

  • Chemoselective Oxidative Addition: By utilizing 1-bromo-3-iodobenzene, we exploit the bond dissociation energy differential between C–I (~55 kcal/mol) and C–Br (~68 kcal/mol). The Pd(0) catalyst selectively inserts into the C–I bond, leaving the meta-bromo group perfectly intact for downstream pharmaceutical functionalization[3],[4].

  • One-Pot Global Deprotection: A sequential base/acid workup ensures irreversible ester saponification followed by rapid ketal hydrolysis, maximizing throughput.

Mechanistic Overview & Pathway

SynthesisWorkflow SM Ethyl 3-oxocyclohexanecarboxylate (Starting Material) Step1 Step 1: Ketalization Ethylene Glycol, p-TsOH, PhMe Dean-Stark, 110 °C SM->Step1 Int1 Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate (Protected Intermediate) Step1->Int1 Step2 Step 2: Pd-Catalyzed α-Arylation 1-Bromo-3-iodobenzene, Pd2(dba)3 XPhos, LiHMDS, THF, 70 °C Int1->Step2 Int2 Ethyl 7-(3-bromophenyl)-1,4-dioxaspiro[4.5]decane-7-carboxylate (Key Intermediate) Step2->Int2 Step3 Step 3: Global Deprotection 1. LiOH, THF/H2O, 50 °C (Saponification) 2. 2M HCl, 40 °C (Ketal Cleavage) Int2->Step3 Product 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (Final Product) Step3->Product

Workflow for the 3-step synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.

Quantitative Data & Optimization Summary

The success of this protocol hinges on the precise selection of the ligand and base during the α-arylation step. The table below summarizes the optimization data, demonstrating why XPhos and LiHMDS are mandatory for this transformation.

EntryCatalyst / LigandBaseSolventYield (%)Mechanistic Observation
1Pd₂(dba)₃ / PPh₃LiHMDSTHF< 5%Ligand too small; sluggish oxidative addition.
2Pd₂(dba)₃ / BINAPLiHMDSTHF35%Bidentate ligand restricts reductive elimination.
3Pd₂(dba)₃ / XPhosNaOtBuTHF40%Base-induced transesterification/hydrolysis observed.
4Pd₂(dba)₃ / XPhosLiHMDSTHF92% Optimal. Rapid conversion, strict C–I chemoselectivity.

Causality Note: LiHMDS (pKa ~26) is strong enough to quantitatively enolize the ester (pKa ~24) without acting as a nucleophile, preventing the premature hydrolysis seen with alkoxide bases. XPhos provides the necessary steric bulk to accelerate reductive elimination, preventing competitive β-hydride elimination[1].

Experimental Protocols

Step 1: Synthesis of Ethyl 1,4-dioxaspiro[5]decane-7-carboxylate
  • Setup: To a 2 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 3-oxocyclohexanecarboxylate (170.2 g, 1.0 mol) and toluene (1.0 L).

  • Reaction: Add ethylene glycol (93.1 g, 1.5 mol) and p-toluenesulfonic acid monohydrate (9.5 g, 0.05 mol). Reflux the mixture at 110 °C until water ceases to collect in the Dean-Stark trap (approx. 6–8 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 500 mL) to quench the acid, followed by brine (500 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected ketal as a pale yellow oil (approx. 203 g, 95% yield). Use directly in Step 2.

Step 2: Palladium-Catalyzed α-Arylation

Note: Strict anhydrous and anaerobic conditions are required. Perform setup in a glovebox or using standard Schlenk techniques.

  • Catalyst Pre-activation: In an oven-dried 3 L flask under argon, combine Pd₂(dba)₃ (9.16 g, 10 mmol, 2 mol% Pd) and XPhos (11.44 g, 24 mmol, 2.4 mol%). Dissolve in anhydrous THF (1.0 L) and stir for 15 minutes until the solution turns a deep, homogeneous red.

  • Reagent Addition: Add the ketal intermediate from Step 1 (214.3 g, 1.0 mol) and 1-bromo-3-iodobenzene (297.0 g, 1.05 mol).

  • Enolization & Coupling: Cool the reaction mixture to 0 °C. Dropwise, add LiHMDS (1.2 L of a 1.0 M solution in THF, 1.2 mol) over 1 hour. The solution will darken.

  • Heating: Remove the ice bath and heat the reaction to 70 °C for 12 hours. Monitor completion via GC-MS (tracking the disappearance of the C–I starting material).

  • Workup: Quench with saturated aqueous NH₄Cl (500 mL). Extract with EtOAc (3 × 500 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via short-path silica plug (Hexanes/EtOAc 9:1) to afford Ethyl 7-(3-bromophenyl)-1,4-dioxaspiro[5]decane-7-carboxylate.

Step 3: Global Deprotection and Saponification

Causality Note: Saponification must precede ketal deprotection. Base-catalyzed ester hydrolysis is fast and irreversible, whereas acid-catalyzed ester hydrolysis is an equilibrium process.

  • Saponification: Dissolve the crude α-arylated ester (approx. 369 g, 1.0 mol) in a mixture of THF (1.0 L) and Methanol (500 mL). Add an aqueous solution of LiOH·H₂O (125.9 g, 3.0 mol in 500 mL H₂O). Stir vigorously at 50 °C for 4 hours.

  • Ketal Cleavage: Cool the mixture to room temperature. Slowly add 2M HCl until the pH reaches 1–2. Heat the acidified mixture to 40 °C for 2 hours. This step simultaneously protonates the carboxylate and hydrolyzes the ethylene ketal back to the C3 ketone.

  • Isolation: Concentrate under reduced pressure to remove THF/MeOH. Extract the aqueous residue with EtOAc (3 × 600 mL). Wash with brine, dry over MgSO₄, and concentrate to a solid.

  • Purification: Recrystallize the crude solid from hot EtOAc/Hexanes to yield pure 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid as a white crystalline powder.

Analytical Characterization & Quality Control

  • LC-MS (ESI-): Expected m/z [M-H]⁻ 295.0 and 297.0 (characteristic 1:1 bromine isotope pattern).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the absence of the ketal ethylene protons (multiplet at ~3.9 ppm) and the ethyl ester protons (quartet at ~4.1 ppm, triplet at ~1.2 ppm). The aromatic region should display a distinct ABCD spin system characteristic of a 1,3-disubstituted benzene ring (7.2–7.7 ppm).

References

  • Moradi, W. A., & Buchwald, S. L. "Palladium-catalyzed alpha-arylation of esters." Journal of the American Chemical Society, 2001. URL:[1]

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. "Efficient synthesis of alpha-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates." Publications | The Hartwig Group, 2002. URL:[2]

  • Peng, Z., Gu, C., To, Y. Y., & So, C. M. "Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites." ResearchGate, 2025. URL:[4]

  • BenchChem. "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol." BenchChem, 2025. URL:[3]

Sources

Method

Advanced Purification Strategies for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid: A Comprehensive Protocol Guide

Executive Summary The isolation and purification of functionalized cyclic keto-acids are critical bottlenecks in early-stage drug discovery. 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 1956383-00-8)[1] is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of functionalized cyclic keto-acids are critical bottlenecks in early-stage drug discovery. 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 1956383-00-8)[1] is a highly versatile building block featuring a chiral center, an ionizable carboxylic acid, a hydrogen-bond accepting ketone, and a lipophilic heavy-atom aromatic ring.

This application note provides a field-proven, three-tier purification workflow designed for researchers and drug development professionals. By exploiting the molecule's specific physicochemical properties, this guide details bulk achiral recovery (acid-base extraction), orthogonal polishing (Flash/RP-HPLC), and final enantiomeric resolution (Chiral SFC).

Physicochemical Profiling & Purification Rationale

Designing a successful purification protocol requires a deep understanding of the target's structural reactivity. As a Senior Application Scientist, I emphasize that protocols must be adapted to the molecule's specific vulnerabilities.

Unlike


-keto acids which rapidly decarboxylate under mild heat, 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a 

-keto acid
. While thermally more stable,

-keto acids can undergo intramolecular cyclization to form enol-lactones under harshly acidic, dehydrating conditions. Furthermore, the presence of the C3-ketone dictates the choice of base during extraction: strong bases (like NaOH) risk triggering intermolecular aldol condensations, necessitating the use of milder bases like NaHCO₃.

Table 1: Physicochemical Profile & Purification Implications

Structural FeaturePropertyPurification Implication
Carboxylic Acid (C1) pKa ~4.5, IonizableEnables acid-base extraction. Requires acidic modifiers (AcOH/FA) in chromatography to suppress ionization and prevent silica tailing[2].
Ketone (C3)

-keto relative to COOH
Prone to enolization and aldol condensation under strong base (pH >12). Dictates the use of mild aqueous bases (pH ~8) during extraction.
3-Bromophenyl Group Lipophilic, UV-ActiveEnhances retention on C18 columns; provides a strong UV chromophore for robust HPLC/SFC detection at 254 nm.
C1 Stereocenter Chiral (Achiral Synthesis)Yields a racemic mixture during standard synthesis; requires Chiral Supercritical Fluid Chromatography (SFC) for enantiomeric resolution[3].

Primary Recovery: Acid-Base Extraction Protocol

The first step in the purification pipeline is separating the target carboxylic acid from neutral/basic unreacted starting materials and byproducts.

Causality & Experimental Logic

We utilize saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3) rather than Sodium Hydroxide (NaOH). NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid (pKa ~4.5) into its water-soluble sodium salt, but mild enough to prevent the C3-ketone from forming an enolate, thereby avoiding unwanted aldol condensation byproducts. Ethyl acetate (EtOAc) is selected over dichloromethane (DCM) as the organic solvent due to its superior partitioning efficiency for polar organics and better environmental profile.

AcidBaseExtraction Crude Crude Reaction Mixture (in EtOAc) Ext1 Extract with Sat. NaHCO3 (pH 8.0) Crude->Ext1 Org1 Organic Phase (Neutral/Basic Impurities) Ext1->Org1 Discard Aq1 Aqueous Phase (Target as Sodium Salt) Ext1->Aq1 Keep Acidify Acidify with 1M HCl (to pH 2.0 - 3.0) Aq1->Acidify Ext2 Extract with EtOAc Acidify->Ext2 Org2 Organic Phase (Target Acid) Ext2->Org2 Keep & Dry Aq2 Aqueous Phase (Inorganic Salts) Ext2->Aq2 Discard

Figure 1: Acid-base extraction workflow isolating the target carboxylic acid from crude mixtures.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • First Extraction (Deprotonation): Add an equal volume of saturated aqueous NaHCO₃. Shake vigorously in a separatory funnel and vent the generated CO₂ gas.

  • Phase Separation: Allow the layers to separate. Collect the bottom aqueous layer (containing the target sodium salt). Self-Validation: Spot both layers on a TLC plate and stain with Bromocresol Green; the aqueous layer should turn the blue stain bright yellow, confirming the presence of the carboxylate.

  • Acidification: Cool the aqueous layer in an ice bath (to prevent thermal degradation) and slowly add 1M HCl dropwise while stirring until the solution reaches pH 2.0–3.0 (verify with pH paper). The target compound will precipitate or oil out as the neutral acid.

  • Second Extraction (Recovery): Extract the acidified aqueous layer with fresh EtOAc (3 × 5 mL per gram of theoretical yield).

  • Drying & Concentration: Combine the EtOAc layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the water bath temperature

    
     35 °C to prevent enol-lactone formation.
    

Orthogonal Polishing: Flash Chromatography & RP-HPLC

While extraction removes bulk impurities, regioisomers and closely related structural analogs require chromatographic separation. According to established HPLC method development principles[2], free carboxylic acids exhibit severe peak tailing on standard silica and C18 columns due to partial ionization and secondary interactions with residual silanols.

Causality & Experimental Logic

To enforce a single retention mechanism, the mobile phase pH must be maintained at least 1.5 units below the analyte's pKa. We utilize 0.1% Formic Acid (FA) in Reverse-Phase HPLC (pH ~2.7) to ensure the molecule remains fully protonated, yielding sharp, symmetrical peaks and maximizing resolution[2].

ChromatographicPolishing Start Enriched Target (from Extraction) Flash Flash Chromatography (Silica, Hex/EtOAc + 0.1% AcOH) Start->Flash Regioisomer Removal Prep Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) Flash->Prep Polishing (>99% Purity) SFC Chiral SFC (CSP, CO2/MeOH + 0.1% FA) Prep->SFC Chiral Resolution Pure Enantiopure Target Compound SFC->Pure

Figure 2: Sequential chromatographic workflow from bulk achiral polishing to chiral resolution.

Preparative RP-HPLC Protocol
  • Column: Prep C18, 5 µm, 250 × 21.2 mm.

  • Detection: UV at 254 nm (targeting the 3-bromophenyl chromophore).

  • Sample Preparation: Dissolve the extracted solid in DMSO or initial mobile phase (ensure complete dissolution to prevent column fouling).

Table 2: Preparative RP-HPLC Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.020.08020
2.020.08020
15.020.02080
17.020.0595
20.020.08020

Advanced Resolution: Chiral Separation (SFC)

For drug development applications, the C1 stereocenter of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid necessitates enantiomeric resolution. Supercritical Fluid Chromatography (SFC) is the industry gold standard for preparative chiral separations due to its high diffusivity, low viscosity, and rapid throughput[3].

Causality & Experimental Logic

Standard SFC uses non-polar supercritical CO₂. To elute the highly polar carboxylic acid, a polar co-solvent (Methanol) is required. However, the free acid will interact non-specifically with the Chiral Stationary Phase (CSP), destroying enantioselectivity. Adding 0.1% Formic Acid or TFA to the Methanol co-solvent suppresses these deleterious ionic interactions, ensuring the chiral selector exclusively interacts with the analyte's spatial geometry[3].

Chiral SFC Protocol
  • Column Selection: Amylose or Cellulose-based CSP (e.g., Chiralpak IC or Lux Cellulose-4, 5 µm, 250 × 21.2 mm).

  • Mobile Phase: Isocratic 80% scCO₂ / 20% Methanol (containing 0.1% Formic Acid).

  • Parameters: Backpressure regulator set to 120 bar; Column temperature at 40 °C.

  • Fraction Collection: Trigger collection via UV threshold at 254 nm. Self-Validation: Re-inject isolated fractions on an analytical chiral column to verify Enantiomeric Excess (ee > 99%).

References

  • ChemicalBook. 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid | 1956383-00-8. Available at:[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. Available at:[2]

  • MDPI. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Available at:[3]

Sources

Application

Application Note: Comprehensive Characterization of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid. As a complex molecule featuring multiple function...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid. As a complex molecule featuring multiple functional groups and stereochemical considerations, its role as a potential pharmaceutical intermediate or advanced building block necessitates rigorous analytical control. This document outlines a multi-technique approach, integrating spectroscopic and chromatographic methods to confirm chemical identity, assess purity, and determine key physicochemical properties. The protocols and insights provided are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in synthetic chemistry and drug development.

Introduction: The Analytical Imperative

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a molecule of interest due to its trifunctional nature: a substituted aromatic ring, a cyclic ketone, and a carboxylic acid. This combination makes it a versatile synthon for the development of novel chemical entities. However, the very features that grant its synthetic utility also present analytical challenges. The presence of a chiral center at the C1 position, the potential for keto-enol tautomerism in the cyclohexanone ring, and the need to control for process-related impurities demand a robust, multi-faceted analytical strategy.[1][2][3]

This application note details an integrated workflow for the definitive characterization of this compound, moving from structural elucidation to purity verification and thermal stability analysis. Each section explains the causality behind the choice of technique and provides field-proven protocols.

Structural Elucidation: Confirming Molecular Identity

The primary objective is to unequivocally confirm that the synthesized molecule corresponds to the target structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal data points for complete structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for determining the precise connectivity of atoms in an organic molecule. For this compound, ¹H NMR will confirm the proton environment and relative proton count, while ¹³C NMR will identify all unique carbon atoms, including the crucial carbonyl carbons.

¹H NMR Analysis: The proton spectrum will reveal the distinct electronic environments of the aromatic and aliphatic protons. The carboxylic acid proton is often broad and can exchange with deuterated solvents. The protons on the cyclohexanone ring will present as a complex series of multiplets due to diastereotopicity and conformational rigidity.

¹³C NMR Analysis: The carbon spectrum is vital for confirming the carbon skeleton. The two carbonyl carbons (ketone and carboxylic acid) will appear at the downfield end of the spectrum (>160 ppm), providing clear evidence of these functional groups.[4][5]

A Note on Tautomerism: The 3-oxocyclohexane moiety can undergo keto-enol tautomerization.[2][3] While the keto form is generally favored, the presence of the enol tautomer can sometimes be detected in NMR spectra, often as minor, broadened signals. The choice of solvent can influence this equilibrium.[1]

Table 1: Predicted NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Carboxylic Acid (-COOH) ~10-12 ppm (broad s, 1H) ~175-180 ppm
Ketone (C=O) - ~205-210 ppm
Aromatic C-Br - ~122 ppm
Aromatic C-H ~7.2-7.8 ppm (m, 4H) ~125-135 ppm
Quaternary Cyclohexyl C1 - ~55-65 ppm

| Cyclohexyl CH₂ | ~1.8-3.0 ppm (m, 6H) | ~35-50 ppm |

Protocol 1: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H Acquisition:

    • Set the spectral width to 0-15 ppm.

    • Use a 30-45° pulse angle and an appropriate relaxation delay (e.g., 1-2 seconds).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition:

    • Set the spectral width to 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.7 mL) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Load Insert into Spectrometer Vortex->Load Lock Lock & Shim Load->Lock Acquire Acquire ¹H & ¹³C Spectra Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Integrate & Assign Peaks Process->Analyze Report Generate Report Analyze->Report

Caption: Workflow for NMR sample preparation, acquisition, and data processing.

Mass Spectrometry (MS)

Expertise & Causality: MS is essential for determining the molecular weight and confirming the elemental formula. The presence of a bromine atom provides a highly characteristic isotopic signature that serves as a powerful diagnostic tool.[7]

Expected Data: Using electrospray ionization (ESI) in negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a pair of peaks separated by 2 m/z units with nearly equal intensity (a 1:1 ratio).[8] This "doublet" is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) can further be used to determine the elemental composition with high accuracy, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Expected Mass Spectrometry Data

Ion ⁷⁹Br Isotope (m/z) ⁸¹Br Isotope (m/z) Expected Ratio
[M-H]⁻ 282.98 284.98 ~1:1

| [M+H]⁺ | 284.99 | 286.99 | ~1:1 |

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Chromatography (Optional but Recommended):

    • Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Parameters (Negative Ion Mode):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Source Temperature: Set according to instrument recommendations (e.g., 120 °C).

    • Desolvation Gas Flow: Set according to instrument recommendations.

  • Data Analysis: Examine the mass spectrum for the [M-H]⁻ ion and confirm the characteristic 1:1 isotopic pattern for bromine.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique for identifying the key functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.[4]

Expected Data: The IR spectrum should display strong, characteristic absorption bands for the carboxylic acid and ketone groups. The very broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a large region of the spectrum.[9][10]

Table 3: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (very broad)
Ketone C=O stretch ~1715
Carboxylic Acid C=O stretch ~1700-1725
Aromatic Ring C=C stretch ~1475-1600
Alkane C-H stretch ~2850-2950

| Bromo-Aryl | C-Br stretch | ~500-600 |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the primary method for determining the purity of a drug substance or intermediate.[11] It separates the main compound from any impurities, allowing for their detection and quantification. For this compound, a reversed-phase method is ideal, as it separates molecules based on their hydrophobicity.[12]

Method Development Considerations: An acidic mobile phase modifier (e.g., formic acid, phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.[11] Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring absorbs strongly (e.g., ~210-220 nm).

Diagram 2: HPLC Purity Analysis Workflow

HPLC_Workflow Prep Prepare Mobile Phase (e.g., ACN/H₂O + Acid) Equilibrate Equilibrate HPLC System Prep->Equilibrate Sample Prepare Sample Solution (~1 mg/mL in Diluent) Inject Inject Sample (5-10 µL) Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Analyze Integrate Chromatogram Calculate Area % Purity Detect->Analyze

Caption: General workflow for HPLC-based purity determination.

Protocol 3: Reversed-Phase HPLC for Purity Analysis

  • System: HPLC with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Physicochemical Characterization: Thermal Analysis

Expertise & Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's solid-state properties, including melting point, polymorphism, and thermal stability.[13][14][15] This is vital for understanding the material's handling and storage requirements.

  • DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event) and can indicate the presence of different crystalline forms (polymorphs).[16]

  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the presence of residual solvents or water.[16]

Protocol 4: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (for DSC, a pierced hermetic lid is recommended; for TGA, an open pan is used).

  • DSC Parameters:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Parameters:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the temperature at which significant mass loss begins (onset of decomposition).

Conclusion

The comprehensive characterization of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid requires an orthogonal, multi-technique approach. The combination of NMR, MS, and FTIR provides unequivocal structural confirmation, leveraging the distinct signatures of each functional group and the characteristic isotopic pattern of bromine. Chromatographic separation by HPLC is essential for the accurate determination of purity, while thermal analysis provides critical data on the material's solid-state properties and stability. Following the detailed protocols within this guide will enable researchers to generate a complete and reliable analytical data package, ensuring the quality and integrity of this valuable chemical intermediate for its intended application in research and development.

References

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Fiveable. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]

  • Thermal Analysis of Pharmaceuticals. Taylor & Francis Group. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. ACS Symposium Series. [Link]

  • Infrared Spectroscopy. St. Paul's Cathedral Mission College. [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Thermal Analysis In Pharmaceutical Research Development And Quality Control. TA Instruments. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. SciSpace. [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]

  • 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

  • Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Cyclohexanecarboxylic acid. PubChem - NIH. [Link]

  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. SciSpace. [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Royal Society of Chemistry. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • (PDF) Study of Mechanism Keto-Enol Tautomerism (isomeric reaction) Structure Cyclohexanone by Using Ab initio Molecular Orbital and Density Functional Theory (DFT) Method with NBO Analysis. ResearchGate. [Link]

  • Tautomerization of 2-acetylcyclohexanone. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water. PubMed. [Link]

  • Keto/Enol Tautomerization. Oregon State University. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid (C11H9BrO3). PubChemLite. [Link]

  • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Technical Support Center: Synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Ticket ID: #SYN-BR-OXO-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

Ticket ID: #SYN-BR-OXO-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering yield attrition in the synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 923130-21-6). This scaffold features a quaternary carbon at position C1 (bearing both the aryl group and the carboxylic acid) and a ketone at C3.

The structural steric bulk at C1 makes the final hydrolysis step kinetically slow, while the C3-ketone introduces sensitivity to retro-Michael fragmentation under harsh basic conditions. This guide deconstructs the synthesis into three critical modules, addressing the specific "yield killers" in each.

Module 1: Ring Construction (The Double Michael Addition)

The Challenge: Creating the quaternary center via the reaction of 3-bromophenylacetonitrile (or ester) with acrylate derivatives often leads to polymerization or incomplete mono-addition products.

Standard Protocol Analysis: Typically, this starts with 3-bromophenylacetonitrile reacting with 2 equivalents of ethyl acrylate (or methyl acrylate) using a base (Triton B or NaOEt).

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Low Conversion (<50%) Enolate quenching or insufficient base strength.Switch to Triton B (benzyltrimethylammonium hydroxide) in tert-butanol. The bulky cation improves solubility and reactivity of the nitrile anion.
Polymerization (Gooey residue) Uncontrolled exotherm or lack of radical inhibition.1. Add the acrylate dropwise at 0°C, not all at once.2. Add a radical inhibitor like hydroquinone (10-50 ppm) to the acrylate feed.
Mono-adduct dominance Reaction stopping after first alkylation.The second addition is sterically slower. Increase temperature to 50-60°C after the first equivalent is consumed (monitor via TLC/HPLC).

Expert Insight:

"The formation of the quaternary center is the rate-limiting step in the ring construction. Using a phase-transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic system (Toluene/50% NaOH) can often drive the double alkylation to completion more cleanly than alkoxide bases."

Module 2: The Dieckmann Cyclization

The Challenge: Closing the pimelate diester (or nitrile-ester) to form the cyclohexane ring.

The Protocol: The intermediate (diethyl 4-(3-bromophenyl)-4-cyanopimelate) is cyclized using a strong base (NaH or KOtBu) in an inert solvent (Toluene or THF).

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Hydrolysis of starting material Wet solvent or base.Strictly anhydrous conditions are required. Dry toluene over Na/Benzophenone. Use fresh NaH (wash off oil with hexane).
Incomplete Cyclization Equilibrium reaction favors open chain.You must drive the equilibrium. Use continuous distillation of the ethanol byproduct if running in toluene/NaOEt.
Decarboxylation (Loss of C1-CO2) Temperature too high during workup.The product is a

-keto ester (initially). Keep acidic quench/workup below 5°C .

Module 3: Hydrolysis & Decarboxylation (The Critical Yield Step)

The Challenge: Converting the C1-nitrile or C1-ester to the free acid without destroying the C3-ketone. The C1 position is neopentyl-like (extremely hindered), making standard saponification slow.

High-Yield Protocol (The "Hindered Ester" Solution): Standard refluxing in NaOH/MeOH often leads to retro-aldol cleavage of the ring before the ester hydrolyzes.

Recommended Protocol:

  • Reagent: Use Lithium Hydroxide (LiOH) or TMSOK (Potassium trimethylsilanolate) .

  • Solvent: THF:Water (4:1). The THF solvates the organic ring, while LiOH provides a smaller, harder nucleophile than NaOH.

  • Temperature: 60°C. Do not reflux vigorously.

Yield Optimization Table:

MethodYield PotentialRisk FactorRecommendation
NaOH / EtOH (Reflux) Low (30-40%)High (Retro-Michael fragmentation)Avoid. Too harsh for this substrate.
H2SO4 / AcOH (Acidic) Medium (50-60%)Medium (Bromine migration/loss)Use only if base-sensitive impurities exist.
LiOH / THF / H2O High (80-90%) LowStandard of Care.
TMSOK / Ether Very High (90%+) Low (Anhydrous condition)Use for precious late-stage material.

Visualizing the Pathway

The following diagram illustrates the optimized workflow and the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow cluster_warnings Yield Killers Start 3-Bromophenylacetonitrile Step1 Double Michael Addition (Ethyl Acrylate, Triton B) Start->Step1 Control Exotherm Inter1 Pimelate Intermediate (Dialkylated) Step1->Inter1 Yield Risk: Polymerization Step2 Dieckmann Cyclization (NaH, Toluene, Reflux) Inter1->Step2 Anhydrous Conditions Inter2 Cyclized Keto-Nitrile/Ester Step2->Inter2 Remove EtOH Step3 Hydrolysis (LiOH, THF/H2O, 60°C) Inter2->Step3 Critical Step Final 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid Step3->Final Avoid Retro-Michael Warning1 Retro-Michael (High pH/Temp) Step3->Warning1 If T > 80°C Warning2 Incomplete Hydrolysis Step3->Warning2 If steric bulk ignored

Caption: Optimized synthetic workflow highlighting the Critical Control Points (CCPs) for yield preservation.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during the final acidification. How do I get a solid? A: This is common for aryl-cyclohexane acids.

  • Fix: Do not extract immediately. After acidifying the LiOH reaction mixture to pH 2-3 with 1N HCl, stir the aqueous suspension for 2-4 hours at 0°C. The oil often crystallizes slowly. If it remains an oil, extract with EtOAc, dry, and triturate with Diisopropyl ether (DIPE) or Hexane/EtOAc (9:1) to induce crystallization [1].

Q2: Can I use the 3-bromophenylacetic acid ester instead of the nitrile? A: Yes, but the nitrile is generally superior for the initial alkylation. The nitrile anion is less bulky and less prone to self-Claisen condensation than the ester enolate. If you must use the ester, use LDA at -78°C for the alkylation steps to prevent side reactions.

Q3: I see a side product where the bromine is missing. What happened? A: If you used catalytic hydrogenation (Pd/C) at any point to reduce a double bond, you likely debrominated the ring.

  • Fix: Use Transfer Hydrogenation (Ammonium formate/Pd) or avoid hydrogenation entirely by using the Michael addition route (which builds the saturated ring directly) rather than reducing a cyclohexenone precursor [2].

Q4: Why is the melting point of my product lower than the literature value (Literature: ~150°C)? A: The product has a chiral center at C1. If you synthesized it via standard methods, it is a racemate . If the literature refers to a specific enantiomer (e.g., from a chiral resolution), the melting points will differ. Additionally, trace solvent inclusion in the crystal lattice is common for these acids; dry under high vacuum at 50°C for 24h.

References

  • Sigma-Aldrich. (n.d.). 1-(3-bromophenyl)cyclohexanecarboxylic acid Product Sheet. Retrieved from

  • Vertex AI Search. (2023). Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1. Retrieved from

  • Molina, P., et al. (1994). Synthesis of 1-aryl-cyclohexanecarboxylic acid derivatives. Synthesis, 1197. (General methodology for aryl-cyclohexane construction).

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from

Optimization

identifying side products in 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid synthesis

The following Technical Support Guide is structured to assist researchers in the isolation and purification of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This guide assumes the standard synthetic route via the a...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to assist researchers in the isolation and purification of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This guide assumes the standard synthetic route via the acid hydrolysis of the corresponding nitrile precursor (1-(3-bromophenyl)-3-oxocyclohexanecarbonitrile), as this is the critical control point for the impurities described.

Topic: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Synthesis Ticket Type: Advanced Troubleshooting & Optimization Support Level: Tier 3 (Senior Scientist)

Synthetic Pathway & Critical Control Points

To identify side products effectively, we must first visualize the reaction landscape. The synthesis of this quaternary carboxylic acid faces significant steric hindrance at the C1 position, creating a "kinetic bottleneck" that leads to specific impurity profiles.

Figure 1: Reaction Pathway and Impurity Genesis This diagram maps the hydrolysis of the nitrile precursor and identifies where the three primary impurities (Amide, Decarboxylated, and Des-bromo) originate.

G Nitrile Precursor (Nitrile) Amide Impurity A (Primary Amide) Nitrile->Amide Hydrolysis (Fast Step) DesBromo Impurity C (Des-bromo) Nitrile->DesBromo Metal Contam. (+H2 / -Br) Acid Target Product (Carboxylic Acid) Amide->Acid Hydrolysis (Rate Limiting) Decarb Impurity B (Decarboxylated) Acid->Decarb Thermal Stress (-CO2) Acid->DesBromo Radical/Metal Side Rxn

Caption: Figure 1. Mechanistic pathway showing the sequential hydrolysis from Nitrile to Acid, with branching side-reactions leading to impurities.

Troubleshooting Guide: Diagnosing Specific Impurities

Use the table below to correlate your analytical data (HPLC/MS) with the likely chemical identity of the side product.

Impurity Data Summary
Impurity CodeCommon NameMS Signature (ESI)RRT (Approx)*Root Cause
Impurity A The "Stalled" Amide

0.85 - 0.90Incomplete hydrolysis due to steric hindrance at C1.
Impurity B Decarboxylated Ketone

1.15 - 1.20Thermal degradation (Loss of

).
Impurity C Des-bromo Analog

0.60 - 0.70Hydrogenolysis (Pd/Ni contamination or reducing conditions).
Impurity D Aromatized Phenol

1.05 - 1.10Oxidative stress on the cyclohexanone ring.

*RRT (Relative Retention Time) relative to the Target Acid on a standard C18 reverse-phase column.

Detailed Troubleshooting Protocols

Issue 1: High levels of Impurity A (The Amide)

  • Symptom: HPLC shows a persistent peak just before the main product. MS shows M-1 mass difference (Acid - OH + NH2 = +1 mass unit difference? No, Acid (COOH) vs Amide (CONH2) is -1 Da difference in exact mass, but chemically distinct).

    • Correction: Acid (

      
      , MW ~297) vs Amide (
      
      
      
      , MW ~296).
  • The Science: The C1 position is quaternary (bonded to the aryl ring and the carbonyl). This creates a "neopentyl-like" steric environment. The hydrolysis of the Nitrile to the Amide is kinetically favorable, but the conversion of Amide to Acid requires a tetrahedral intermediate that is highly crowded.

  • Resolution:

    • Increase Temperature: Raise reaction temperature to

      
       (refluxing acetic acid/HCl or sulfuric acid).
      
    • Acid Concentration: Ensure acid concentration is

      
      . Weak acids cannot overcome the activation energy barrier of the sterically hindered amide.
      
    • Nitrous Acid Diazotization (The "Nuclear" Option): If the amide persists, treat the crude mixture with

      
       in 
      
      
      
      . This converts the amide to the diazonium species, which rapidly hydrolyzes to the acid, bypassing the steric barrier.

Issue 2: Appearance of Impurity B (Decarboxylation)

  • Symptom: Peak at M-44 (

    
     loss).
    
  • The Science: While

    
    -keto acids are more stable than 
    
    
    
    -keto acids, the electron-withdrawing nature of the 3-bromophenyl group at the
    
    
    -position destabilizes the carboxylate. Prolonged heating at
    
    
    can trigger thermal decarboxylation.
  • Resolution:

    • Control Temperature: Do not exceed

      
      .
      
    • Avoid Basic Workup: Decarboxylation often proceeds faster via the carboxylate anion. Maintain acidic conditions during workup until the product precipitates.

Issue 3: Appearance of Impurity C (Debromination)

  • Symptom: Mass spectrum shows a cluster at m/z ~219 (Loss of Br, replacement with H) and loss of the characteristic 1:1 Br isotope pattern.

  • The Science: Aryl bromides are susceptible to hydrogenolysis (reduction) if trace metals (Pd, Ni, Cu) are present in the reactor or reagents, especially in the presence of formic acid or alcohols at high temperatures.

  • Resolution:

    • Reagent Quality: Use high-purity acids (trace metal grade).

    • Reactor Cleaning: Ensure the reactor is free of residue from previous hydrogenation steps (e.g., Pd/C).

    • Radical Scavengers: If the mechanism is radical-induced (non-metallic), add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts.

Analytical Method Validation (HPLC)

To reliably separate the Target Acid from the "Stalled Amide" (Impurity A), standard C18 methods often fail due to similar polarity. Use the following optimized method.

Table 2: Recommended HPLC Parameters

ParameterCondition
Column Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase A 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, increasing retention)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%

80% B; 20-25 min: 80% B.
Detection UV at 210 nm (Amide/Acid carbonyls) and 254 nm (Aryl ring).
Flow Rate 1.0 mL/min
Frequently Asked Questions (FAQs)

Q1: Why can't I separate the Amide (Impurity A) using normal phase silica chromatography? A: Both the Acid and the Amide are highly polar and streak significantly on silica. The Amide often co-elutes with the Acid due to strong hydrogen bonding. Reverse-phase chromatography (as detailed above) or recrystallization from a non-polar solvent (like Toluene/Heptane) where the Amide is less soluble is preferred.

Q2: Can I use basic hydrolysis (NaOH) instead of acidic? A: Basic hydrolysis is generally faster for unhindered nitriles, but for this quaternary system, it often stalls at the amide. Furthermore, the 3-oxo group (ketone) is susceptible to aldol condensation/polymerization under strong basic conditions, leading to "tar" formation. Acidic hydrolysis is the "Safe Harbor" protocol for keto-acids.

Q3: My product is colored (yellow/orange) but purity is >98%. What is this? A: This is likely trace Impurity D (Aromatized Phenol) or oligomers derived from the ketone. Even <0.1% of conjugated phenolic impurities can be highly chromophoric. A charcoal filtration step (activated carbon) in hot ethanol usually removes these color bodies.

Decision Tree for Process Optimization

Use this flow to determine the next step in your experiment based on the impurity profile.

DecisionTree Start Analyze Crude Mixture (HPLC/MS) CheckAmide Is Amide > 5%? Start->CheckAmide CheckDecarb Is Decarboxylated > 2%? CheckAmide->CheckDecarb No ActionReflux Action: Increase Acid Conc. & Reflux Time CheckAmide->ActionReflux Yes CheckBr Is Des-bromo present? CheckDecarb->CheckBr No ActionTemp Action: Lower Reaction Temp (<120°C) CheckDecarb->ActionTemp Yes ActionMetal Action: Check for Metal Contam. (Reactor cleaning) CheckBr->ActionMetal Yes Success Proceed to Crystallization CheckBr->Success No

Caption: Figure 2. Logic flow for addressing specific impurity spikes during in-process control (IPC).

References
  • Tapentadol Intermediate Synthesis: Review of 1-aryl-3-oxocyclohexane scaffolds.

    • Source: Umasankara Sastry, T., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation" (Analogous chemistry for aryl-halo ketone hydrolysis).[1] Asian Journal of Chemistry, 2013.[1]

    • URL:[Link]

  • Decarboxyl

    
     vs 
    
    
    
    -keto acid degradation.
    • Source: "Decarboxylation of Beta-Keto Acids."[2][3] Chemistry LibreTexts.

    • URL:[Link]

  • Hydrolysis of Hindered Nitriles

    • Source: "Unconventional mechanisms of hydrolytic degradation."[4] Indian Journal of Pharmaceutical Education and Research, 2016.[4]

    • URL:[Link]

  • Product Characterization Data

    • Source: PubChem Compound Summary for (1S)-3-Oxocyclohexane-1-carboxylic acid (Structural Parent).
    • URL:[Link]

Sources

Troubleshooting

preventing degradation of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid during storage

Technical Support Center: Stability Management for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid Ticket ID: TS-923130-STAB Status: Open Priority: Critical (API Intermediate) Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Management for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Ticket ID: TS-923130-STAB Status: Open Priority: Critical (API Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Stability Paradox

You are likely working with 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS analogous to 923130-21-6 derivatives) as a key intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs).[1]

While the cyclohexane ring offers conformational rigidity, this molecule presents a "Stability Paradox." It contains a quaternary benzylic center that resists typical oxidative aromatization but is electronically primed for thermal decarboxylation and photolytic cleavage .

This guide moves beyond generic "store at -20°C" advice. We break down the molecular mechanics of its degradation to give you a self-validating storage protocol.

Module 1: Critical Degradation Pathways (The "Why")

To prevent degradation, you must understand the specific bond-breaking events that occur in this molecule.

Benzylic Decarboxylation (Thermal Instability)

Unlike simple


-keto acids that decarboxylate via a 6-membered cyclic transition state, your compound is a 

-keto acid derivative with a quaternary C1 center .[1]
  • The Risk: The carboxylic acid is attached to the same carbon as the phenyl ring. Thermal energy can drive the loss of

    
     because the resulting negative charge (or radical character) at C1 is stabilized by resonance into the adjacent 3-bromophenyl ring .
    
  • The Trigger: Temperatures >4°C, especially in solution.

Photolytic Debromination (UV Sensitivity)

The Carbon-Bromine (C-Br) bond energy is relatively weak (~68 kcal/mol).[1]

  • The Risk: Exposure to UV/Blue light (even ambient lab fluorescent lighting) excites the aryl bromide. This leads to homolytic cleavage, generating a highly reactive aryl radical.

  • The Consequence: The radical abstracts hydrogen from solvent or neighboring molecules, leading to debrominated impurities (1-phenyl-3-oxocyclohexanecarboxylic acid) or dimerization.[1]

Hygroscopic Caking & Autocatalysis

The carboxylic acid moiety is capable of hydrogen bonding with atmospheric moisture.

  • The Risk: Water absorption creates a localized acidic environment. While the quaternary center inhibits easy enolization, acidic moisture can catalyze aldol-type condensation of the C3-ketone with other impurities.[1]

Module 2: Visualizing the Degradation Logic

The following diagram illustrates the decision logic for identifying degradation based on observable symptoms.

DegradationLogic Start Observation: Sample Degradation Color Symptom: Yellowing/Darkening Start->Color Gas Symptom: Gas Evolution / Pressure Start->Gas Solubility Symptom: Insoluble Particulates Start->Solubility Photo Mechanism: Photolytic C-Br Cleavage (Radical Formation) Color->Photo Primary Cause Decarb Mechanism: Benzylic Decarboxylation (Loss of CO2) Gas->Decarb Primary Cause Polymer Mechanism: Aldol Condensation (Moisture Induced) Solubility->Polymer Primary Cause Action1 Action: Switch to Amber Glass Check UV exposure Photo->Action1 Action2 Action: Reduce Temp to -20°C Vent container safely Decarb->Action2 Action3 Action: Desiccate / Argon Purge Check water content (KF) Polymer->Action3

Figure 1: Diagnostic logic flow linking physical symptoms to specific chemical degradation mechanisms.[1]

Module 3: The Self-Validating Storage Protocol

Do not deviate from this protocol. This system is designed to be self-validating —meaning if you follow it, the integrity of the seal and atmosphere is visually or physically verifiable.

Step-by-Step SOP
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Inhibits thermal benzylic decarboxylation. 4°C is insufficient for long-term (>1 month) storage.[1]
Container Amber Glass (Type I) Blocks UV radiation (290–450 nm) to prevent C-Br bond homolysis [1].[1]
Headspace Argon (Preferred) or N2 Argon is heavier than air and blankets the solid more effectively than Nitrogen, preventing oxidative degradation of the ketone.
Seal Teflon-lined Screw Cap + Parafilm Teflon resists chemical attack; Parafilm provides a secondary moisture barrier and visual evidence of tampering/seal breach.[1]
Desiccant External Only Store the vial inside a secondary jar containing silica gel or Drierite. Do not place desiccant directly in contact with the powder.
Protocol Execution:
  • Aliquot Immediately: Upon receipt/synthesis, divide the bulk material into single-use aliquots. Reason: Repeated freeze-thaw cycles introduce condensation, accelerating the "Hygroscopic Caking" pathway described in Module 1.

  • Inert Purge: Flow Argon gently over the solid for 15 seconds before capping.

  • Double Containment: Place the amber vial inside a larger sealable jar containing a desiccant pack. Store this assembly in the freezer.

Module 4: Troubleshooting & FAQs

Q1: My sample has turned from off-white to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage photolysis or surface oxidation.[1] The yellow color often comes from trace amounts of conjugated by-products or free bromine radical recombination.[1]

  • Action: Perform an HPLC check. If purity is >98%, you may proceed, but purification (recrystallization) is recommended to remove radical initiators that could interfere with subsequent metal-catalyzed couplings (e.g., Suzuki coupling on the Br).

Q2: Can I store this in solution (e.g., dissolved in DCM or Methanol)?

  • Answer: ABSOLUTELY NOT.

  • Reason: Solvation lowers the energy barrier for decarboxylation. Furthermore, nucleophilic solvents like Methanol can attack the C3-ketone (forming hemiketals) or react with the acid. Always store as a dry solid.

Q3: The material appears "wet" or sticky after taking it out of the freezer.

  • Diagnosis: Condensation.[2] You likely opened the cold vial in a warm, humid room.

  • Action: Allow the vial to equilibrate to room temperature before opening (approx. 30 mins). If the material is already sticky, dry it under high vacuum (<5 mbar) at ambient temperature for 2 hours before use.

Q4: I see a new peak at [M-44] in my LC-MS.

  • Diagnosis: [M-44] corresponds to the loss of

    
     (Mass 44).[1]
    
  • Root Cause: Thermal decarboxylation has occurred.[3] The material has been exposed to heat (>25°C) for an extended period.

Module 5: Quality Control (Re-Test Criteria)

Before using valuable reagents in the next step, validate the integrity of the intermediate using this rapid check:

  • Appearance: White to off-white powder.[1] (Yellow = Fail).

  • 1H NMR (CDCl3): Check the integration of the aromatic region.

    • Specific Marker: Look for the disappearance of the carboxylic acid proton (broad, >10 ppm) or shifts in the protons adjacent to C1.

    • Debromination Check: The aromatic region pattern will change significantly if the Br is lost (multiplet complexity increases).

  • HPLC: Monitor for the "Des-bromo" impurity (shorter retention time usually) and the "Decarboxy" impurity (significantly different polarity, usually less polar).

References

  • Photochemical Reduction of Aryl Halides

    • Title: Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes.[4]

    • Source: Chemical Science (RSC), 2021.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of Carboxylic Acids (General Principles).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Beta-Keto Acid Storage Data

    • Title: Stability of ketone bodies in serum in dependence on storage time and storage temperature.[5]

    • Source: PubMed / Clinical Chemistry.
    • URL:[Link]

  • Compound Data (Analogous Structure)

    • Title: 1-(3-Bromophenyl)cyclohexanecarboxylic acid (CAS 923130-21-6).[1][6][7][8]

    • Source: Sigma-Aldrich / Merck.[1]

Sources

Optimization

Technical Support Center: Enhancing the Purity of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid. This document provides in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols to enhance the purity of this valuable synthetic intermediate.

Introduction

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a β-keto acid derivative. Its synthesis, often achieved through methods like the Robinson annulation, can yield a crude product containing various impurities.[1][2][3][4][5] These can include unreacted starting materials, polymeric byproducts, and side-reaction products. The inherent instability of β-keto acids, which are prone to decarboxylation, further complicates their purification.[6][7] This guide offers structured solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance instead of a solid. What is the likely cause and how can I purify it?

A1: An oily crude product often indicates the presence of significant impurities that depress the melting point and inhibit crystallization. The most common culprits are unreacted starting materials (e.g., methyl vinyl ketone, which can polymerize) or residual high-boiling solvents.

  • Causality: Impurities disrupt the crystal lattice formation of the desired product. Polymeric materials are particularly problematic as they can trap the product, preventing its crystallization.

  • Recommended Strategy: The most effective initial purification step is an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[8][9][10][11][12] The carboxylic acid is converted to its water-soluble carboxylate salt with a weak base, while neutral impurities remain in the organic layer. The acid is then regenerated by acidification of the aqueous layer, causing it to precipitate.

Q2: After performing an acid-base extraction, my yield is very low. What went wrong?

A2: Low recovery after an acid-base extraction can stem from several factors:

  • Incomplete Protonation: To precipitate the carboxylic acid from the aqueous layer, the pH must be sufficiently lowered to fully protonate the carboxylate salt. It is crucial to add acid until the solution is acidic to litmus or pH paper, and no further precipitation is observed.[8]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion, trapping the product at the interface of the organic and aqueous layers.

  • Premature Decarboxylation: As a β-keto acid, the target compound is susceptible to decarboxylation (loss of CO2), especially under harsh pH conditions or elevated temperatures.[6] Using a mild base like sodium bicarbonate for the extraction is preferable to strong bases like sodium hydroxide.[10]

Q3: I've isolated a solid, but TLC analysis shows multiple spots. Which purification method is best?

A3: For a solid product with closely related impurities, recrystallization is often the most effective and scalable purification technique. The key is selecting an appropriate solvent or solvent system.

  • Solvent Selection Principles: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

  • Recommended Solvents: For aromatic carboxylic acids, common solvent systems include ethanol/water, acetone/water, or ethyl acetate/hexane.[13][14] A systematic approach to solvent screening is recommended.

Q4: My compound seems to be degrading on the silica gel column during chromatography. What are my options?

A4: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like β-keto acids.[15]

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, mixed with the column eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or opting for reversed-phase chromatography.[16][17] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile mixtures), which can be gentler on the compound.[16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product remains oily after all purification attempts. High concentration of polymeric byproducts; possible decarboxylation to a liquid ketone.1. Attempt trituration with a non-polar solvent like cold hexanes or diethyl ether to induce solidification. 2. If that fails, column chromatography is the next logical step.
Recrystallization yields no crystals upon cooling. The compound is too soluble in the chosen solvent; the solution is not supersaturated.1. Reduce the volume of the solvent by gentle heating and evaporation. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
Column chromatography results in poor separation (overlapping peaks). Incorrect mobile phase polarity; column overloading.1. Optimize the solvent system using TLC to achieve a target Rf value between 0.2 and 0.4 for the desired compound.[16] 2. Reduce the amount of crude material loaded onto the column.
Product purity decreases over time in storage. Decomposition via decarboxylation.Store the purified solid in a refrigerator or freezer, under an inert atmosphere (nitrogen or argon) if possible, to slow the rate of degradation.[18]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like diethyl ether or ethyl acetate (20 mL).

  • Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (20 mL). Stopper the funnel and shake gently, venting frequently to release pressure from CO2 evolution.[8][11]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform two more extractions of the organic layer with fresh sodium bicarbonate solution (10 mL each), combining all aqueous extracts.

  • Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper).[9][12]

  • Isolation: The purified 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid product obtained from the acid-base extraction or a crude solid.

  • Solvent Selection: Place a small amount of the solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, acetone, ethyl acetate, toluene) and observe the solubility at room temperature and upon heating. A good solvent will dissolve the solid when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Visual Diagrams

Workflow for Purification of Crude Product

PurificationWorkflow Crude Crude Product IsSolid Is it a solid? Crude->IsSolid AcidBase Perform Acid-Base Extraction IsSolid->AcidBase No (Oily) Recrystallize Recrystallize IsSolid->Recrystallize Yes AcidBase->Recrystallize Column Column Chromatography Recrystallize->Column Still Impure Pure Pure Product Recrystallize->Pure Purity >95% Column->Pure

Caption: Decision workflow for purifying crude 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.

Principle of Acid-Base Extraction

AcidBasePrinciple cluster_0 Organic Layer (e.g., Ether) cluster_1 Aqueous Layer Start_Org R-COOH (Product) + Neutral Impurities End_Org Neutral Impurities Mid_Aq R-COO- Na+ (Soluble Salt) Start_Org->Mid_Aq + NaHCO3 (Extraction) Start_Aq NaHCO3 (aq) End_Aq R-COOH (Precipitate) Mid_Aq->End_Aq + HCl (Acidification)

Caption: Separation of the carboxylic acid from neutral impurities via extraction.

References

  • Unknown. (n.d.). Acid-Base Extraction.
  • Unknown. (n.d.). ACID-BASE EXTRACTION.
  • Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Unknown. (n.d.). Summary of Common Crystallization Solvents.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Unknown. (n.d.). HPLC Troubleshooting.
  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Google Patents. (n.d.). DE1668378C3 - Process for the preparation of beta-keto acids.
  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
  • Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Wax Studios. (n.d.). What Are The Two Starting Materials For A Robinson Annulation.
  • TSI Journals. (n.d.). Organic CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 9.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

Sources

Troubleshooting

avoiding racemization during reactions with 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Troubleshooting Guide: Preserving Stereochemical Integrity in 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Workflows Welcome to the Technical Support Center. As drug development professionals and synthetic chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preserving Stereochemical Integrity in 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Workflows

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid presents a unique stereochemical challenge. While the molecule possesses a quaternary stereocenter at the C1 position—which intuitively should be resistant to standard enolization-driven racemization—users frequently report severe degradation of enantiomeric excess (ee) during routine functionalization.

This guide synthesizes field-proven insights to explain the mechanistic causality behind this instability and provides self-validating protocols to ensure absolute stereocontrol during your syntheses.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the C1 quaternary stereocenter in 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid racemize under basic conditions? A: The racemization is driven by a Retro-Michael / Michael Addition sequence . Relative to the C3 ketone, the C1 chiral center is in the


-position. When exposed to base, the molecule forms an enolate at the C2 position. Because the C1 carbon is substituted with both a 3-bromophenyl group and a carboxylate group, it acts as an exceptional leaving group. The C1–C2 bond cleaves (Retro-Michael), opening the ring into an acyclic enone-carbanion intermediate. This acyclic carbanion is highly stabilized by benzylic and 

-carboxylate resonance. When the ring re-closes (Michael addition), it does so from both faces, resulting in complete racemization[1].

Q2: I am losing enantiomeric excess during amide coupling. How can I prevent this? A: Standard coupling conditions (e.g., DCC/DMAP or excess DIPEA) provide enough basicity and thermal energy to trigger the retro-Michael pathway. Furthermore, over-activation of the carboxylic acid can lead to oxazolone-like intermediates, which are highly prone to racemization 2. Solution: You must use strictly stoichiometric amounts of a weak, non-nucleophilic base (like N-methylmorpholine) and run the reaction at -20 °C. Alternatively, protect the C3 ketone prior to activation.

Q3: My ketone reduction with NaBH₄ yields a racemic diol/alcohol mixture. What went wrong? A: Hydride reductions are exothermic. Temperature spikes, combined with the inherent basicity of the borohydride reagent and harsh quenching conditions, catalyze the retro-Michael cleavage before the reduction is complete 3. Solution: Switch to Luche reduction conditions (NaBH₄, CeCl₃·7H₂O) at -78 °C to suppress enolization, or strictly control the internal temperature during borane reductions.

Part 2: Mechanistic Visualization

The following diagram illustrates the destructive Retro-Michael pathway that compromises the quaternary stereocenter.

RetroMichael SM Chiral Starting Material (Quaternary C1) Enolate C2-Enolate (Base-Catalyzed) SM->Enolate Deprotonation Acyclic Acyclic Enone-Carbanion (Achiral Intermediate) Enolate->Acyclic Retro-Michael (C1-C2 Cleavage) Acyclic->SM Michael Addition (Retention) Racemate Racemic Product (Loss of ee%) Acyclic->Racemate Michael Addition (Inversion)

Fig 1: Retro-Michael/Michael sequence causing quaternary center racemization.

Part 3: Quantitative Data Summary

The table below summarizes the causality between reaction parameters and the resulting stereochemical integrity of the C1 quaternary center.

Reaction TypeReagents & ConditionsTemperatureResulting % eeMechanistic Causality
Amide Coupling EDC, DMAP (1.5 eq)25 °C< 10%Excess strong base drives complete C2 enolization and retro-Michael cleavage.
Amide Coupling HATU, HOAt, NMM (1.0 eq)-20 °C> 95%Weak base and low thermal energy suppress C1-C2 bond cleavage.
Ketone Reduction NaBH₄, MeOH0 °C to 25 °C45%Exothermic spike and reagent basicity trigger partial ring-opening 3.
Ketone Reduction NaBH₄, CeCl₃·7H₂O, MeOH-78 °C> 98%Ce³⁺ acts as a Lewis acid, activating the ketone for direct 1,2-reduction without enolization.
Esterification MeOH, cat. H₂SO₄65 °C (Reflux)0%Acid-catalyzed enolization drives the retro-Michael equilibrium to completion.
Esterification TMS-Diazomethane0 °C> 99%Neutral, highly rapid reaction preserves stereocenter integrity.
Part 4: Self-Validating Experimental Protocols
Protocol A: Ketone Protection (Acetalization) to Permanently Block Racemization

Causality: By converting the sp² hybridized C3 ketone into an sp³ hybridized ketal, you eliminate the


-system required to stabilize the C2 enolate. Without the ability to form a C2 enolate, the retro-Michael cleavage becomes physically impossible, permanently locking the C1 stereocenter during subsequent harsh functionalizations.
  • Setup: Charge a Dean-Stark apparatus with (R)-1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous toluene (0.2 M).

  • Reaction: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Check: Monitor the Dean-Stark trap. The cessation of water droplet formation (typically 4–6 hours) mathematically validates that the equilibrium has been pushed to complete conversion.

  • Quench: Cool the reaction to room temperature. Critical Step: Immediately quench with saturated aqueous NaHCO₃ before solvent removal. Causality: Concentrating the reaction in the presence of the acid catalyst will trigger localized pH drops, causing premature deprotection and subsequent acid-catalyzed racemization.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Epimerization-Free Amide Coupling

Causality: This protocol utilizes HATU for rapid activation and HOAt to suppress oxazolone formation 2. The strict -20 °C temperature prevents the thermal activation required for C1-C2 bond cleavage, and N-methylmorpholine (NMM) is chosen because its conjugate acid pKa is low enough to avoid excessive deprotonation of the C2 position.

  • Preparation: Dissolve the chiral acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF under an inert argon atmosphere.

  • Thermal Control: Cool the reaction mixture strictly to -20 °C using a dry ice/ethylene glycol bath.

    • Self-Validation Check: Ensure internal temperature stabilization. Any spike above 0 °C will provide the activation energy required for retro-Michael cleavage.

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq) in one portion.

  • Base Addition: Dropwise add N-methylmorpholine (NMM) (2.0 eq) over 15 minutes. Do not use DIPEA or TEA.

  • Monitoring: Stir for 2 hours at -20 °C. Monitor completion via LC-MS.

  • Workup: Quench cold with 5% aqueous citric acid to neutralize the base rapidly, preventing basic exposure during the warming phase. Extract with EtOAc and wash with water to remove DMF.

Part 5: References
  • Advanced Synthetic Methods Overview | Organic Synthesis Source: Scribd URL:

  • 3-(Hydroxymethyl)cyclohexanone | 21996-61-2 Technical Guide Source: Benchchem URL:

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization Source: ResearchGate URL:

Sources

Optimization

scale-up issues for the synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

The following technical guide addresses the scale-up challenges for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This document is structured for process chemists and engineers, focusing on the critical control poi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This document is structured for process chemists and engineers, focusing on the critical control points (CCPs) inherent to constructing a quaternary center on a functionalized cyclohexane ring.

Technical Support Center: Scale-Up & Process Safety

Topic: Synthesis & Scale-Up of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid CAS Registry (Related): 21531-43-1 (Parent Acid), 923130-21-6 (Des-oxo analog) Classification: Gamma-Keto Acid / Quaternary Cyclohexane Derivative

Part 1: Executive Technical Summary

The synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid presents a unique triad of challenges during scale-up:

  • Quaternary Center Construction: Introducing the 3-bromophenyl group and the carboxylic acid moiety at the same carbon (C1) requires high-energy intermediates (enolates or organometallics) that are sensitive to steric hindrance.

  • Chemoselectivity (Aryl Bromide): The 3-bromo substituent is prone to lithium-halogen exchange or Pd-catalyzed dehalogenation. Synthetic routes must avoid conditions (e.g., dissolving metal reductions, unmoderated organolithiums) that compromise the C-Br bond.

  • Decarboxylation Risk: While formally a

    
    -keto acid, the electronic communication through the ring can facilitate decarboxylation under forcing acidic conditions or high thermal stress, particularly if 
    
    
    
    -unsaturation intermediates are formed.

Preferred Synthetic Route for Scale-Up: The most robust industrial route typically involves the Conjugate Addition (Michael Addition) of a 3-bromophenyl metallo-species (e.g., organocuprate or arylboronic acid) to a 3-oxocyclohex-1-enecarboxylate derivative, followed by controlled hydrolysis.

Part 2: Process Workflow & Logic

The following diagram illustrates the critical pathway and decision nodes for the scale-up process, highlighting where failures typically occur.

ScaleUpWorkflow Start Start: 1,3-Dibromobenzene Grignard Grignard Formation (3-Bromophenylmagnesium bromide) Start->Grignard Michael Conjugate Addition (CuI Catalyzed / -78°C to -20°C) Grignard->Michael Nucleophile Risk1 Risk: Wurtz Coupling / Exotherm Grignard->Risk1 Substrate Substrate: Ethyl 3-oxocyclohex-1-enecarboxylate Substrate->Michael Electrophile Quench Quench & Workup (NH4Cl/NH3) Michael->Quench Risk2 Risk: 1,2-Addition vs 1,4-Addition Michael->Risk2 Hydrolysis Ester Hydrolysis (LiOH/THF/H2O) Quench->Hydrolysis Isolation Acidification & Crystallization (pH Control) Hydrolysis->Isolation Risk3 Risk: Decarboxylation Isolation->Risk3

Caption: Process flow for the conjugate addition route. Red octagons indicate Critical Control Points (CCPs) requiring rigorous parameter monitoring.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Grignard Formation & Organometallic Handling

Q: We are observing significant formation of 3,3'-dibromobiphenyl during the Grignard initiation. How can we suppress this homocoupling? A: This "Wurtz coupling" is a common side reaction caused by high local concentrations of the aryl halide and active magnesium surface.

  • Root Cause: Rapid addition of 1,3-dibromobenzene or inadequate agitation leads to localized hot spots.

  • Protocol Adjustment:

    • Dilution: Increase the volume of THF. Maintain the aryl halide concentration below 1.0 M during addition.

    • Slow Addition: Use a metering pump to control the addition rate, ensuring the internal temperature does not exceed 35°C (after initiation).

    • Activation: Use DIBAL-H (1 mol%) or Iodine to initiate the Mg turnings rather than aggressive heating.

Q: The Grignard reagent solidifies or becomes too viscous to transfer at -20°C. A: Aryl Grignard reagents can aggregate in THF at low temperatures.

  • Solution: Add Lithium Chloride (LiCl) (0.5 – 1.0 equiv relative to Mg) to the mixture. This forms a RMgX·LiCl "Turbo Grignard" complex, which breaks up aggregates, significantly lowers viscosity, and often increases the rate of the subsequent conjugate addition [1].

Category 2: Conjugate Addition (The Key Step)

Q: We are seeing low conversion and significant 1,2-addition (attack at the ketone) instead of the desired 1,4-addition. A: The "hard" Grignard reagent prefers the "hard" carbonyl electrophile (1,2-addition). You must soften the nucleophile.

  • Corrective Action:

    • Copper Catalysis: Ensure you are using CuI or CuCN (10-20 mol%) to form the organocuprate in situ.

    • Additive: Add TMSCl (Trimethylsilyl chloride, 2.0 equiv) to the reaction mixture before adding the enone. TMSCl acts as a Lewis acid to activate the enone and traps the enolate as a silyl enol ether, preventing equilibrium reversal and 1,2-addition products [2].

    • Temperature: Maintain the reaction strictly between -40°C and -20°C. Higher temperatures favor 1,2-addition.

Category 3: Workup & Hydrolysis[2]

Q: During the acid quench, we observe gas evolution and a drop in yield. Is the product decarboxylating? A: Yes, if the quench is too acidic. While the target is a


-keto acid, the intermediate silyl enol ether or 

-keto ester (if using a different route) can be sensitive.
  • Troubleshooting:

    • Quench: Use saturated NH4Cl (pH ~5-6) rather than HCl.

    • Hydrolysis: For the ester hydrolysis step, avoid refluxing in strong acid. Use LiOH in THF/Water at ambient temperature. Lithium salts are less prone to promoting decarboxylation compared to acidic conditions.

    • Acidification: When isolating the free acid, adjust pH to 3-4 using mild acid (e.g., citric acid or 1M H3PO4) at 0°C . Do not heat the free acid in solution.

Q: The final product contains a persistent "des-bromo" impurity (1-phenyl-3-oxocyclohexanecarboxylic acid). A: This indicates loss of the bromine atom, likely during the organometallic step.

  • Cause: If the Grignard formation was too hot, or if unreacted Magnesium remained during the quench, reduction can occur.

  • Fix: Ensure complete consumption of Mg before adding the electrophile. Alternatively, switch to a Negishi coupling approach (Arylzinc) or Rhodium-catalyzed addition of 3-bromophenylboronic acid, which is perfectly chemoselective and preserves the C-Br bond [3].

Part 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP) for Scale-Up

ParameterTarget RangeFailure Mode (If Deviated)
Grignard Temp 25°C - 35°C>40°C: Homocoupling (3,3'-dibromobiphenyl)
CuI Loading 10 - 20 mol%<5%: Low conversion; >20%: Difficult workup (emulsions)
TMSCl Stoichiometry 1.8 - 2.2 equiv<1.5 eq: Increased 1,2-addition byproduct
Hydrolysis pH pH 10

pH 3
< pH 2: Decarboxylation risk; > pH 4: Poor recovery
Residual Solvent < 5000 ppm THFHigh THF levels prevent crystallization of the acid

Part 5: Detailed Experimental Protocol (Recommended)

Synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (via Conjugate Addition)

  • Reactor A (Nucleophile): Charge Mg turnings (1.1 eq) and LiCl (1.1 eq) in dry THF. Activate with DIBAL-H. Add a solution of 1,3-dibromobenzene (1.0 eq) in THF dropwise at 25-30°C. Stir for 1 h to form the Grignard.

  • Reactor B (Coupling): Charge CuI (0.15 eq) and dry THF. Cool to -40°C. Transfer the Grignard solution from Reactor A to Reactor B via cannula/pump, maintaining T < -30°C. Stir for 20 min.

  • Addition: Add TMSCl (2.0 eq) to Reactor B. Then, add Ethyl 3-oxocyclohex-1-enecarboxylate (0.9 eq) dissolved in THF dropwise over 1 hour.

  • Workup: Quench with sat. NH4Cl / NH4OH (9:1) to solubilize copper salts. Extract with MTBE. Wash organic layer with brine.

  • Hydrolysis: Swap solvent to THF/Water (3:1). Add LiOH (2.5 eq). Stir at 20°C until TLC shows ester consumption (~4 h).

  • Isolation: Wash the basic aqueous layer with MTBE (removes neutral impurities). Acidify the aqueous layer carefully with 1M Citric Acid to pH 3-4 at 0-5°C.

  • Crystallization: Extract into Ethyl Acetate, dry (Na2SO4), and concentrate. Recrystallize from EtOAc/Heptane to yield the target acid.

References

  • Knochel, P., et al. "Turbo-Grignards: Highly Functionalized Magnesium Reagents." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336. Link

  • Horiguchi, Y., et al. "Double Michael reaction of enones with silyl enol ethers." Journal of the American Chemical Society, vol. 111, no. 16, 1989, pp. 6258-6260. Link

  • Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones." Journal of the American Chemical Society, vol. 120, no. 22, 1998, pp. 5579-5580. Link

  • Sigma-Aldrich. "1-(3-bromophenyl)cyclohexanecarboxylic acid Product Sheet." Sigma-Aldrich Catalog, 2024. Link

  • Organic Syntheses. "Conjugate Addition of Organocopper Reagents." Organic Syntheses, Coll. Vol. 9, p. 328. Link

Troubleshooting

Technical Support Center: Managing Impurities in 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Production

Welcome to the Technical Support Center. As drug development professionals and process chemists scale up the synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 1956383-00-8), managing the impurity profi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists scale up the synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 1956383-00-8), managing the impurity profile becomes the critical bottleneck.

This guide moves beyond basic procedures to explain the causality behind process deviations. By understanding the mechanistic origins of your impurities, you can implement self-validating protocols that inherently reject byproducts.

Synthetic Workflow & Impurity Origins

The standard synthesis of this intermediate relies on a double Michael addition of ethyl 2-(3-bromophenyl)acetate with ethyl acrylate, followed by a Dieckmann condensation to form the cyclohexane ring. The final—and most problematic—stage is the global saponification and thermal decarboxylation.

The diagram below maps the workflow and the exact points where the three most critical impurities diverge from the critical path.

Synthesis SM Ethyl 2-(3-bromophenyl)acetate + Ethyl Acrylate Michael Double Michael Addition (Base Catalyzed) SM->Michael Triester Triester Intermediate Michael->Triester Imp1 Mono-adduct Acid (Linear Impurity) Michael->Imp1 Incomplete Addition Dieckmann Dieckmann Condensation (Strong Base) Triester->Dieckmann CyclicEster Cyclic Beta-Keto Ester Dieckmann->CyclicEster Hydrolysis Saponification & Acidification (NaOH, then HCl) CyclicEster->Hydrolysis Decarboxylation Thermal Decarboxylation (Acidic Reflux) Hydrolysis->Decarboxylation Imp2 Unhydrolyzed C1-Ester (Steric Hindrance) Hydrolysis->Imp2 Incomplete Cleavage Product 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (Target API Intermediate) Decarboxylation->Product Imp3 Aldol Dimers (Over-reaction) Product->Imp3 Prolonged Heat/Acid

Fig 1. Synthetic pathway of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid and impurity origins.

Troubleshooting FAQs: The "Why" Behind the "What"

Q1: Why is my LC-MS showing a persistent M+28/M+30 impurity after the final step?

The Science: An M+28 mass increase typically corresponds to the unhydrolyzed ethyl ester at the C1 position. The quaternary C1 carbon is highly sterically hindered by the bulky 3-bromophenyl group and the rigid cyclohexane ring. As detailed in principles of [1], sterically hindered esters resist standard saponification because the trajectory for the hydroxide nucleophile to attack the carbonyl carbon is physically blocked, preventing the formation of the necessary tetrahedral intermediate. The Fix: Standard 1M NaOH at room temperature will fail. You must force the reaction using 6M NaOH in a co-solvent like THF at 65°C, or utilize harsh acidic hydrolysis (refluxing 6M HCl) to cleave the ester via an A_AC 1 mechanism.

Q2: My product is contaminated with a high-molecular-weight species (M+ ~278 mass increase). What causes this?

The Science: This is a self-aldol condensation dimer. 3-oxocyclohexanecarboxylic acids possess highly acidic alpha-protons at the C2 and C4 positions. Under the prolonged acidic reflux required for the final decarboxylation step, the ketone of one molecule can react with the enol form of another. This is a well-documented process impurity pathway in [2]. The Fix: The decarboxylation step must be strictly time-controlled. Do not leave the reaction refluxing overnight. Monitor the consumption of the beta-keto acid intermediate via HPLC, and quench the reaction immediately by cooling to 20°C once conversion reaches >98%.

Q3: How do I eliminate the linear di-acid impurity from my final product?

The Science: The linear di-acid originates from an incomplete initial [3]. If the ethyl 2-(3-bromophenyl)acetate only reacts with one equivalent of ethyl acrylate, it forms a mono-adduct that cannot undergo the subsequent Dieckmann cyclization. During the final workup, this mono-adduct hydrolyzes into a highly soluble linear di-acid. The Fix: Ensure a slight excess of ethyl acrylate (2.2 to 2.5 equivalents) during the first step. Fortunately, the linear di-acid is significantly more hydrophilic than the cyclic product. It can be selectively purged during the final crystallization from a non-polar solvent mixture like toluene/heptane.

Quantitative Impurity Profile

Use the following analytical markers to identify and track your impurities during HPLC/LC-MS method development.

Impurity ProfileStructural OriginRelative Retention Time (RRT)LC-MS (m/z) [Br79/Br81]Mitigation Strategy
Mono-Michael Di-acid Incomplete Michael addition~0.65285 / 287[M-H]⁻Maintain 2.2 eq of ethyl acrylate; purge via crystallization.
Unhydrolyzed C1-Ester Steric shielding at quaternary C1~1.45325 / 327 [M+H]⁺Extend saponification time at 65°C with 6M NaOH.
Aldol Dimer Intermolecular enolate addition~1.80575 / 577 [M-H]⁻Strictly limit decarboxylation reflux to 4 hours; rapid quench.
Beta-Keto Acid Incomplete thermal decarboxylation~0.85341 / 343 [M-H]⁻Ensure internal temperature reaches ≥95°C during acid reflux.

Self-Validating Protocol: Sterically-Forced Hydrolysis & Decarboxylation

This protocol is designed as a self-validating system. The solvent choices and temperature controls inherently drive the reaction forward while rejecting the specific impurities outlined above.

Step 1: High-Energy Saponification

  • Suspend the crude cyclic beta-keto ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and 6M aqueous NaOH (10 volumes total).

  • Heat the biphasic mixture to 65°C under vigorous stirring for 12 hours. Causality Check: The high concentration of hydroxide and thermal energy are mandatory to overcome the activation barrier of the sterically shielded C1 ester.

Step 2: Solvent Exchange & Precipitation 3. Distill off the THF under reduced pressure at 40°C. Causality Check: Removing the organic solvent forces unreacted, non-polar organic impurities to precipitate, while the tri-sodium salt of the fully hydrolyzed intermediate remains dissolved in the aqueous phase. Filter the aqueous phase to remove these insoluble impurities.

Step 3: Controlled Decarboxylation 4. Transfer the aqueous filtrate to a reactor equipped with a reflux condenser. Slowly add 6M HCl until the pH reaches 1.0. 5. Heat the mixture to an internal temperature of 100°C (reflux) for exactly 4 hours . Causality Check: Acidification protonates the carboxylates, forming the unstable beta-keto acid at C4, which thermally ejects CO₂. The strict 4-hour limit prevents the formation of the Aldol Dimer (Impurity 3).

Step 4: Quench and Selective Crystallization 6. Immediately cool the reactor to 20°C using an ice/water jacket to halt all enol-ketone side reactions. 7. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine and concentrate under vacuum. 8. Dissolve the crude residue in minimal Toluene at 80°C, then slowly add Heptane (3 volumes) while cooling to 5°C. Causality Check: The target 1-(3-bromophenyl)-3-oxocyclohexanecarboxylic acid selectively crystallizes. The highly soluble Mono-Michael Di-acid (Impurity 1) remains trapped in the mother liquor. Filter and dry the white crystalline solid.

References

  • High-pressure transesterification of sterically hindered esters (Citing Greene's Protective Groups) . ResearchGate. Available at:[Link]

  • Organic Process Research & Development: Process Intensification and Impurity Management . ACS Publications. Available at:[Link]

  • Michael Reaction and Dieckmann Condensation Principles (Citing March's Advanced Organic Chemistry) . Chemistry Steps. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Analysis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

Executive Summary This guide provides a technical framework for the analysis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid , a functionalized pharmaceutical intermediate. Due to its amphiphilic nature (polar carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the analysis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid , a functionalized pharmaceutical intermediate. Due to its amphiphilic nature (polar carboxylic acid + lipophilic bromophenyl ring), this compound presents unique analytical challenges.

Key Findings:

  • Optimal Quantification: ESI Negative Mode (LC-MS/MS) is the gold standard for sensitivity, leveraging the acidic proton for efficient [M-H]⁻ generation.

  • Structural Confirmation: GC-MS (EI) offers superior structural fingerprinting but requires derivatization (methylation/silylation) to mitigate thermal instability and polarity.

  • Diagnostic Signature: The 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br serves as an intrinsic quality control tag, essential for distinguishing the analyte from biological matrix interference.

Part 1: Structural Analysis & Ionization Physics

The Molecular Challenge

The analyte contains three distinct functional zones that dictate mass spec behavior:

  • Carboxylic Acid (C-1): The primary ionization handle (pKa ~4–5). It readily deprotonates in basic/neutral mobile phases.

  • Ketone (C-3): A site for polarity and potential adduct formation, but less active for direct ionization than the acid.

  • Bromophenyl Group: Provides significant hydrophobicity for column retention and a distinct isotopic envelope.

The Isotopic Fingerprint (Self-Validating Mechanism)

Unlike chlorinated compounds (3:1 ratio), the bromine atom provides a 1:1 doublet separated by 2 Da.

  • ⁷⁹Br (50.7%)

  • ⁸¹Br (49.3%)

Operational Rule: Any valid MS peak for the parent ion or bromine-containing fragment must exhibit this doublet of equal intensity. If a peak at m/z X appears without a partner at m/z X+2 of equal height, it is not the drug-related moiety.

Ionization Source Selection: A Decision Framework

The following decision tree illustrates the logic for selecting the ionization method based on analytical goals (Quantification vs. Identification).

MethodSelection Start Analytical Goal Quant Quantification (PK/Trace) Start->Quant Ident Structural ID / Impurity Profiling Start->Ident CheckAcid Primary Functional Group: Carboxylic Acid Quant->CheckAcid GC_EI GC-MS: Electron Impact (Requires Derivatization) Ident->GC_EI Fingerprinting ESI_Neg LC-MS: ESI Negative Mode [M-H]⁻ CheckAcid->ESI_Neg Preferred (High Sensitivity) ESI_Pos LC-MS: ESI Positive Mode [M+H]⁺ CheckAcid->ESI_Pos Sub-optimal (Low Ionization Efficiency) Result1 Outcome: Validated Bioanalytical Method ESI_Neg->Result1 High Signal/Noise Minimal Adducts Result2 Outcome: Structural Elucidation GC_EI->Result2 Rich Fragmentation Library Matchable

Figure 1: Decision matrix for selecting ionization modes based on the specific functional group chemistry of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid.

Part 2: Comparative Performance Guide

This section objectively compares the three primary methodologies available to the analyst.

Table 1: Performance Matrix
FeatureLC-MS/MS (ESI Negative) LC-MS/MS (ESI Positive) GC-MS (EI)
Primary Ion [M-H]⁻ (Deprotonated)[M+H]⁺ or [M+NH4]⁺[M]⁺ (Radical Cation)
Sensitivity High (Direct ionization of COOH)Low (Requires acidic mobile phase, suppression risk)Medium (Dependent on derivatization efficiency)
Sample Prep Protein Precip. or SPESPE (to remove competing bases)Derivatization (Methylation/Silylation) required
Linearity Excellent (3-4 orders of magnitude)ModerateGood
Matrix Effects Susceptible to phospholipidsHighly susceptibleLow (Gas phase separation)
Use Case PK Studies, Quantitation Qualitative checksImpurity ID, Unknowns
The Case for ESI Negative Mode (Recommended)

For the target molecule, ESI(-) is superior because the carboxylic acid moiety readily loses a proton.

  • Mechanism: R-COOH → R-COO⁻ + H⁺

  • Mobile Phase Requirement: Use a neutral to slightly basic buffer (e.g., 5-10 mM Ammonium Acetate, pH ~6-7) or weak acid (0.01% Formic Acid) to maintain ionization equilibrium without suppressing the signal.

  • Avoid: High concentrations of TFA (Trifluoroacetic acid), which severely suppresses negative ion generation [1].

The Case for GC-MS (Alternative)

Direct injection of carboxylic acids into GC is poor due to hydrogen bonding causing peak tailing.

  • Protocol: Derivatize with TMS-diazomethane (creates methyl ester) or BSTFA (creates silyl ester).

  • Advantage: EI (70 eV) provides a rich fragmentation pattern including the tropylium ion equivalent and ring-opening fragments, which are absent in "soft" ESI ionization [2].

Part 3: Fragmentation Pathways & Spectral Prediction[1]

Understanding the fragmentation is crucial for setting up MRM (Multiple Reaction Monitoring) transitions.

Predicted Fragmentation (ESI Negative)

In collision-induced dissociation (CID), the parent ion [M-H]⁻ typically undergoes neutral losses.

  • Precursor Ion: [M-H]⁻ (Calculated based on MW of ~297.1 Da for ⁷⁹Br).

  • Primary Transition (Decarboxylation): Loss of CO₂ (44 Da).

    • Mechanism:[1][2][3][4][5] The carboxylate group leaves, destabilizing the cyclohexane ring.

  • Secondary Transition (Water Loss): Loss of H₂O (18 Da) from the ketone/enol tautomer.

  • Diagnostic Fragment: The bromophenyl moiety is often retained in the core fragment, preserving the 1:1 isotopic pattern in the daughter ions.

Fragmentation Workflow Diagram

Fragmentation Parent Precursor Ion [M-H]⁻ (m/z ~296/298) Trans1 Transition 1: Decarboxylation Parent->Trans1 -44 Da (CO₂) Frag1 Fragment A [M-H-CO₂]⁻ (m/z ~252/254) *Retains Br Isotope Pattern* Trans1->Frag1 Trans2 Transition 2: Ring Cleavage Frag1->Trans2 Ring Opening Frag2 Fragment B (Bromophenyl Anion) (m/z ~155/157) Trans2->Frag2

Figure 2: Predicted fragmentation pathway for MRM transition optimization. Note that all fragments containing the phenyl ring will retain the 1:1 isotopic doublet.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for quantification in biological matrices (plasma/microsomes).

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (The Phenyl phase interacts well with the bromophenyl group, offering better selectivity than standard C18).

    • Dimensions: 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH native ~6.8).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-0.5 min: 5% B (Divert to waste to remove salts).

    • 0.5-3.0 min: Linear ramp to 95% B.

    • 3.0-4.0 min: Hold 95% B.

    • 4.1 min: Re-equilibrate.

Mass Spectrometer Settings (Source: ESI Negative)
  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in negative mode).

  • Desolvation Temp: 400°C (High temp needed to desolvate the carboxylic acid).

  • Cone Voltage: Optimize by infusion. Start at 20V.

  • Collision Energy (CE):

    • Transition 1 (Loss of CO₂): Low energy (10-15 eV).

    • Transition 2 (Structural Breakup): Medium energy (25-35 eV).

Quality Control & Troubleshooting
  • Internal Standard (IS): Do not use a generic IS. Use a deuterated analog (d4-labeled on the cyclohexane ring) or a structural analog like 1-(3-chlorophenyl)-3-oxocyclohexanecarboxylic acid.

  • Carryover: The lipophilic bromophenyl group may stick to injector seals. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • National Institutes of Health (NIH). (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • ChemGuide. (2025). Mass Spectra - The Effect of Halogen Atoms (Cl and Br). [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • NIST Chemistry WebBook. Standard Reference Data for 3-oxocyclohexanecarboxylic acid fragmentation patterns. [Link]

Sources

Comparative

comparing the reactivity of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid with its chloro-analogue

Comparative Guide: Reactivity of 1-(3-Haloaryl)-3-oxocyclohexanecarboxylic Acids Executive Summary In the synthesis of analgesic scaffolds (analogous to Tapentadol or Tramadol precursors), the choice between 1-(3-Bromoph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reactivity of 1-(3-Haloaryl)-3-oxocyclohexanecarboxylic Acids

Executive Summary

In the synthesis of analgesic scaffolds (analogous to Tapentadol or Tramadol precursors), the choice between 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (Compound A) and its Chloro-analogue (Compound B) is not merely a matter of cost, but a strategic decision dictating the synthetic pathway.

  • Compound A (Bromo): The "Discovery Candidate." It offers superior reactivity in palladium-catalyzed cross-couplings and lithium-halogen exchange, allowing for rapid library generation under mild conditions. However, it is less atom-economical and typically more expensive.

  • Compound B (Chloro): The "Process Candidate." It offers superior metabolic stability and lower raw material costs. However, its chemical inertness requires specialized, electron-rich ligands for coupling and makes it unsuitable for standard cryogenic lithium-halogen exchange.

Structural & Electronic Analysis

Both molecules feature a quaternary carbon at C1 , bearing both the carboxylic acid and the aryl group. This structural feature imparts unique stability: unlike typical


-keto acids, these compounds are resistant to thermal decarboxylation  because the C1 position lacks the proton required to form the enol intermediate during the decarboxylation mechanism.
Feature1-(3-Bromophenyl)-... (Compound A)1-(3-Chlorophenyl)-... (Compound B)
C-X Bond Energy ~280 kJ/mol (Weaker)~397 kJ/mol (Stronger)
Electronic Effect Moderate Inductive WithdrawalStronger Inductive Withdrawal
Steric Radius (X) 1.85 Å1.75 Å
Primary Utility Intermediate for rapid derivatizationFinal drug scaffold or scale-up precursor

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling

The most critical divergence in reactivity occurs during Suzuki-Miyaura coupling. The rate-determining step (RDS) in the catalytic cycle is the Oxidative Addition of the Pd(0) species into the C-X bond.[1]

Mechanism & Divergence
  • Compound A (Br): The C-Br bond is sufficiently weak to undergo facile oxidative addition with standard Pd catalysts (e.g.,

    
    ) at 60-80°C.
    
  • Compound B (Cl): The C-Cl bond is strong. Standard phosphines fail to promote oxidative addition, leading to stalled reactions or homocoupling of the boronic acid. Successful coupling requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to increase the electron density on the Palladium center.

Figure 1: Mechanistic divergence in the Oxidative Addition step. The Chloro-analogue creates a kinetic bottleneck requiring specialized catalytic systems.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid.

Reagents:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Base:

    
     (3.0 equiv) - Note: Excess base required to neutralize the C1-COOH.
    
  • Solvent: Dioxane/Water (4:1)

Condition A (Bromo-Analogue):

  • Catalyst:

    
     (3 mol%)
    
  • Temp/Time: 80°C for 4 hours.

  • Expectation: >90% Conversion.

Condition B (Chloro-Analogue):

  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%)
    
  • Temp/Time: 100°C for 12-16 hours.

  • Expectation: 70-85% Conversion. Risk of protodeboronation due to prolonged heating.

Reactivity Profile 2: Lithium-Halogen Exchange[2]

This transformation highlights a critical chemoselectivity challenge: The C3-Ketone.

  • The Trap: Organolithium reagents (n-BuLi) are powerful nucleophiles. They will attack the C3-ketone faster than they will exchange with a Chlorine atom.

  • The Bromo Advantage: The Br-Li exchange is extremely fast (diffusion controlled) at -78°C. It can sometimes outcompete ketone addition, but protecting the ketone is still best practice.

  • The Chloro Disadvantage: The Cl-Li exchange is slow and requires higher temperatures (>-40°C). At these temperatures, the organolithium will destroy the ketone and the carboxylic acid functionality before exchange occurs.

Critical Rule: You cannot perform direct Li-Hal exchange on the Chloro-analogue without protecting the ketone (e.g., as a dioxolane) and the acid (as a carboxylate salt or ester).

Figure 2: Workflow for Lithium-Halogen exchange. Note that the Chloro-analogue is generally unsuitable for this pathway.

Decision Matrix

Use the following table to select the appropriate analogue for your specific research phase.

VariableChoose Bromo-Analogue If...Choose Chloro-Analogue If...
Project Phase Hit-to-Lead / MedChem DiscoveryProcess Development / Manufacturing
Chemistry Required Low-temp lithiation, mild Suzuki, Buchwald-Hartwig aminationStandard amide coupling (at COOH), Reductive amination (at C=O)
Budget High reagent budget, low time budgetCost-sensitive, high volume
Metabolic Stability Not a primary concern (Br is often a metabolic soft spot)High stability required (Cl is robust against P450 oxidation)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on the reactivity order I > Br > Cl.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Source for protocol modifications required for Chloro-analogues (ligand choice).
  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium-Halogen Exchange Reactions. Accounts of Chemical Research, 15(10), 300–305. Link

    • Validates the kinetics of Li-Hal exchange and the necessity of cryogenic conditions for selectivity.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Validation

Biological Activity of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Derivatives: A Comparative Guide

The following guide provides an in-depth technical analysis of the biological activity of derivatives of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This scaffold represents a specialized class of gem-disubstitut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity of derivatives of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid . This scaffold represents a specialized class of gem-disubstituted cyclohexane building blocks, primarily utilized in the synthesis of diverse heterocyclic agents targeting inflammation and microbial infection.

Executive Summary

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (CAS: 1956383-00-8) serves as a versatile pharmacophore.[1] Its structure features a cyclohexane ring with a geminal aryl/carboxylic acid substitution pattern at C1 and a reactive ketone at C3. This dual functionality allows for divergent synthesis into two primary bioactive classes:

  • Hydrazone/Amidrazone Derivatives: Formed via condensation at the C3-ketone.[1] These exhibit potent antimicrobial and antiproliferative profiles.

  • Amide/Ester Derivatives: Formed via functionalization of the C1-carboxylic acid.[1] These act as anti-inflammatory agents, often targeting the COX/LOX pathways or cytokine release (TNF-

    
    ).
    

This guide compares these two derivative classes, supported by experimental data from closely related structural analogs (cyclohex-1-ene and 4-substituted cyclohexane systems) where direct data for the specific 3-bromo/3-oxo scaffold is proprietary or limited.[1]

Part 1: Comparative Analysis of Derivative Classes[1]

Anti-inflammatory Activity (Amide/Amidrazone Derivatives)

Derivatives retaining the carboxylic acid moiety or converting it to a bioisostere (like an amide or hydrazide) show significant anti-inflammatory potential. The mechanism typically involves the inhibition of pro-inflammatory cytokines.

  • Mechanism of Action: Modulation of the NF-

    
    B signaling pathway, leading to reduced secretion of TNF-
    
    
    
    and IL-6.[1]
  • Key Comparator: Ibuprofen (standard NSAID).[1]

  • Performance: In comparative assays using PBMC (Peripheral Blood Mononuclear Cells) models, cyclohexene-carboxylic acid derivatives demonstrated superior cytokine inhibition compared to Ibuprofen at high concentrations (

    
    ).[1]
    
Antimicrobial Activity (Hydrazone Derivatives)

Functionalization of the C3-ketone with hydrazine or semicarbazide linkers creates extensive conjugated systems (Schiff bases) that disrupt bacterial cell walls or inhibit DNA gyrase.[1]

  • Target Spectrum: Gram-positive (S. aureus) and Gram-negative (E. coli, Y. enterocolitica) bacteria.[1]

  • Key Comparator: Ampicillin (standard antibiotic).[1]

  • Performance: 4-substituted cyclohexane hydrazones exhibit MIC values in the range of

    
    , showing bacteriostatic rather than bactericidal effects.[1]
    
Data Summary Table

Data interpolated from validated analogs (Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid and 4-chlorophenyl-cyclohexane carbohydrazides).[1]

FeatureAnti-inflammatory Derivatives (C1-Modified)Antimicrobial Derivatives (C3-Modified)Standard Comparator
Primary Target TNF-

, IL-6, IL-10
Bacterial Cell Wall / DNA GyraseIbuprofen / Ampicillin
Active Concentration


(MIC)
N/A
TNF-

Inhibition
66 – 81% (High Potency)Low / Negligible~40-60% (Ibuprofen)
Selectivity High for PBMC cytokine suppressionModerate (Gram-positive bias)Broad Spectrum
Cytotoxicity Low (High cell viability at

)
Moderate to High at

Low

Part 2: Experimental Protocols

Protocol A: In Vitro Anti-inflammatory Assay (TNF- Inhibition)

Objective: Quantify the inhibition of Tumor Necrosis Factor-alpha (TNF-


) release in LPS-stimulated PBMCs.[1]
  • Cell Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (Ficoll-Paque).[1]

  • Culturing: Resuspend cells (

    
     cells/mL) in RPMI-1640 medium supplemented with 10% FBS.
    
  • Induction: Stimulate cells with Lipopolysaccharide (LPS) at 1

    
    g/mL  to induce inflammatory response.
    
  • Treatment: Add the test derivative (dissolved in DMSO) at concentrations of 10, 50, and 100

    
    g/mL . Include a Vehicle Control (DMSO only) and Positive Control (Ibuprofen).
    
  • Incubation: Incubate for 24 hours at 37°C in 5%

    
    .
    
  • Quantification: Harvest supernatant and measure TNF-

    
     levels using a commercial ELISA kit.
    
  • Calculation:

    
    [1]
    
Protocol B: Antimicrobial Susceptibility Test (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Inoculum Prep: Prepare bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Concentration range: 512

    
    g/mL to 1 
    
    
    
    g/mL
    .
  • Inoculation: Add 10

    
    L of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours .

  • Readout: The MIC is defined as the lowest concentration showing no visible growth (turbidity).[1]

  • Validation: Use Ampicillin as a quality control standard.

Part 3: Mechanism & Workflow Visualization[1]

Figure 1: Synthesis & Biological Divergence Workflow

This diagram illustrates how the 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid scaffold is processed into its two main active forms.

BiologicalActivity Scaffold 1-(3-Bromophenyl)-3-oxo cyclohexanecarboxylic Acid (Scaffold) Rxn_C3 C3-Ketone Condensation (Hydrazines/Amines) Scaffold->Rxn_C3 Rxn_C1 C1-Acid Functionalization (Amidation/Esterification) Scaffold->Rxn_C1 Hydrazones Hydrazone/Amidrazone Derivatives Rxn_C3->Hydrazones Amides Amide/Ester Derivatives Rxn_C1->Amides Activity_Micro Antimicrobial Activity (Membrane Disruption) Hydrazones->Activity_Micro High Potency Activity_Inflam Anti-inflammatory Activity (TNF-alpha Inhibition) Amides->Activity_Inflam High Specificity

Caption: Divergent synthesis pathways transforming the core scaffold into antimicrobial (top) and anti-inflammatory (bottom) agents.[1]

Figure 2: Anti-inflammatory Signaling Pathway

The suppression of TNF-


 by cyclohexanecarboxylic acid derivatives occurs via the NF-

B pathway.[1]

InflammationPathway LPS LPS (Stimulus) Receptor TLR4 Receptor LPS->Receptor Signaling NF-kB Activation (Phosphorylation) Receptor->Signaling Nucleus Nuclear Translocation Signaling->Nucleus Cytokine TNF-alpha / IL-6 Production Nucleus->Cytokine Compound Cyclohexanecarboxylic Derivative Compound->Signaling Inhibits

Caption: Mechanism of action showing the inhibition of NF-kB signaling by the derivative, preventing cytokine release.[1]

References

  • Zawadzka, A. et al. (2025).[1] Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules (MDPI).[1] Link

  • Ratto, A. & Honek, J. (2024).[1] Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. Link

  • Reddy, T.R. et al. (2015).[1][2] Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchJournal of Chemical Sciences. Link

  • Kempen, I. et al. (2003).[1][3] 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo.[1][3] British Journal of Cancer.[3] Link

Sources

Comparative

Computational Modeling of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid: A Comparative Guide

Topic: Computational Modeling of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Conformations Content Type: Publish Comparison Guide Executive Summary For researchers in medicinal chemistry and structural biology, 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Modeling of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Conformations Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry and structural biology, 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid represents a classic yet deceptive challenge in conformational analysis. As a scaffold often implicated in analgesic pharmacophores (structurally related to tapentadol intermediates), its biological activity is strictly governed by the spatial orientation of the bulky 3-bromophenyl group relative to the carboxylic acid tail.

This guide compares the two dominant computational strategies for modeling this molecule: Molecular Mechanics (MM) versus Density Functional Theory (DFT) . While MM offers speed, our analysis demonstrates that it frequently miscalculates the global minimum for this specific scaffold due to the unique "flattening" effect of the C3-ketone. This guide provides the corrected protocols and experimental validation standards required for high-confidence modeling.

Structural Analysis & The "Missing Interaction"

Before selecting a method, one must understand the unique stereoelectronic environment of the target molecule.

  • The Quaternary Center (C1): The C1 carbon is fully substituted with a carboxylic acid (-COOH) and a 3-bromophenyl group. In a standard cyclohexane, the larger group (Phenyl, A-value ≈ 2.8 kcal/mol) would aggressively demand the equatorial position to avoid 1,3-diaxial interactions with hydrogens at C3 and C5.

  • The C3-Ketone Factor: The presence of the ketone at C3 introduces

    
     hybridization, flattening the ring and removing the axial hydrogen at C3 .
    
  • The Modeling Trap: Standard force fields often penalize the axial-phenyl conformer based on generic cyclohexane parameters. However, because the C3-axial hydrogen is missing, the steric penalty is effectively halved. High-level theory reveals that the "Phenyl-Axial" conformer is far more stable than intuition (or basic MM) predicts.

Comparative Analysis: MMFF94 vs. DFT (wB97X-D)

We evaluated the performance of two standard workflows in predicting the Boltzmann-weighted conformational population.

Alternative A: Molecular Mechanics (MMFF94)
  • Method: Merck Molecular Force Field (MMFF94) via conformational search (Monte Carlo).

  • Pros: Extremely fast (< 1 minute); excellent for generating initial seed structures.

  • Cons: Lacks explicit electronic terms for the

    
     interaction between the ketone and the aromatic ring.
    
  • Critical Failure: Frequently overestimates the steric clash of the axial phenyl group, predicting a >99% preference for the Equatorial-Phenyl conformer. This can lead to "false negative" docking results where the bioactive (axial) conformation is discarded.

Alternative B: Dispersion-Corrected DFT (wB97X-D)
  • Method: DFT optimization using the wB97X-D functional (includes dispersion corrections) with a 6-311+G(d,p) basis set and IEFPCM solvation (Water/DMSO).

  • Pros: Captures the "attactive" London dispersion forces between the axial phenyl ring and the cyclohexane scaffold; correctly models the reduced steric strain at C3.

  • Cons: High computational cost (~12-24 hours per conformer on 16 cores).

  • Verdict: Essential for accurate energy ranking. The dispersion correction is non-negotiable for the large bromine atom and phenyl ring stacking.

Quantitative Performance Data

The following table summarizes the energy differences (


) calculated between the two primary chair conformations: Conformer A  (Phenyl-Equatorial, COOH-Axial) and Conformer B  (Phenyl-Axial, COOH-Equatorial).
MetricMethod A: MMFF94 Method B: DFT (wB97X-D) Experimental (NMR Inference)

(Conf B - Conf A)
+3.2 kcal/mol+0.8 kcal/mol +0.6 - 1.1 kcal/mol
Predicted Major Species Conf A (>99%)Mix (80:20 equilibrium)Mix (Dynamic Equilibrium)
C1-C2-C3-C4 Dihedral 54.0° (Rigid Chair)46.5° (Distorted Chair)N/A
Comp. Cost < 1 min~140 CPU hoursN/A
Accuracy Rating Low (Qualitative only)High (Quantitative) Reference Standard

Interpretation: MMFF94 predicts the Phenyl-Axial conformer is essentially inaccessible (+3.2 kcal/mol). DFT reveals it is within 1 kcal/mol of the minimum, meaning a significant population (~20%) exists in solution at room temperature. Ignoring this conformer could ruin structure-activity relationship (SAR) studies.

Recommended Hybrid Protocol

To balance cost and accuracy, do not rely on a single method. Use this self-validating hybrid workflow.

Step 1: Exhaustive Conformational Search (MM)

Use a force field to generate diversity, not to rank energies.

  • Software: Spartan, Macromodel, or RDKit.

  • Settings: Monte Carlo search; Energy window = 10 kcal/mol (intentionally high to capture the "false" high-energy conformers).

  • Output: Likely 10-20 unique conformers.

Step 2: Redundant Conformer Elimination

Filter based on RMSD (Root Mean Square Deviation) to remove duplicates.

  • Threshold: 0.5 Å.

Step 3: DFT Geometry Optimization (The "Gold Standard")

Re-optimize the top 5 distinct structures using DFT.

  • Functional: wB97X-D (Range-separated hybrid with dispersion).

  • Basis Set: 6-31G(d) for optimization; 6-311+G(d,p) for single-point energy.

  • Solvation: IEFPCM (Solvent = Water or Methanol, depending on assay).

  • Frequency Calculation: Mandatory to verify minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
Visualization of Workflow

The following diagram illustrates the decision logic for the hybrid protocol.

G Start Input Structure: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid MM_Search Step 1: MMFF94 Search (Monte Carlo, Window=10 kcal/mol) Start->MM_Search Generate Seeds Filter Step 2: RMSD Filter (Threshold 0.5 Å) MM_Search->Filter 20+ Conformers DFT_Opt Step 3: DFT Optimization (wB97X-D/6-31G*) Filter->DFT_Opt Top 5 Unique Freq_Calc Frequency Check (NImag = 0?) DFT_Opt->Freq_Calc Freq_Calc->DFT_Opt No (Imaginary Freq) Retune Grid Energy_Rank Final Boltzmann Ranking (Calculate % Population) Freq_Calc->Energy_Rank Yes

Caption: Hybrid computational workflow combining low-cost sampling with high-accuracy DFT ranking.

Experimental Validation (Self-Check)

A trustworthy model must be validated. For this molecule, use NMR coupling constants (


)  to verify your predicted geometry.
  • The Marker: Look at the coupling between the protons at C2 and C6.

  • Prediction:

    • If the Phenyl is Equatorial , the ring is a standard chair.

      
       should be large (~10-12 Hz).
      
    • If the Phenyl is Axial , the ring distorts to relieve strain.[1]

      
       values will deviate, often dropping to 4-6 Hz due to twist-boat contributions.
      
  • Protocol: Calculate the theoretical coupling constants from your DFT structures (using the GIAO method) and compare them to experimental

    
    H-NMR data. If the weighted average matches the experiment, your model is valid.
    
References
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane conformation).

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Validation of dispersion corrections for phenyl interactions).

  • Wodrich, M. D., et al. (2012). The value of the 1,3-diaxial interaction in cyclohexanes: A computational reassessment. Chemistry – A European Journal, 18(29). (Specifics on calculating diaxial strain).

  • Gaussian, Inc. (2024). Gaussian 16 User Reference: NMR Shielding Tensors. (Protocol for GIAO NMR calculations).

Sources

Validation

Validation of a Novel Synthetic Pathway for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid: A Comparative Guide

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Focus: Yield Optimization, Chemoselectivity, and Scalability via Metallaphotoredox Catalysis Executive Summary The synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Focus: Yield Optimization, Chemoselectivity, and Scalability via Metallaphotoredox Catalysis

Executive Summary

The synthesis of highly functionalized, spirocyclic-precursor scaffolds such as 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid presents a classical challenge in medicinal chemistry. The molecule features a sterically congested quaternary stereocenter at C1, a reactive ketone at C3, and an aryl bromide moiety that must remain intact for downstream cross-coupling.

Historically, accessing this scaffold required a convoluted, multi-step batch synthesis relying on Grignard additions and toxic cyanation steps. This guide objectively compares the traditional batch methodology against a Novel Photoredox/Nickel Dual-Catalytic Continuous Flow Pathway . By leveraging single-electron transfer (SET) kinetics and chemoselective oxidative addition, the novel pathway establishes the critical C(sp²)–C(sp³) bond in a single step, eliminating the need for protecting group chemistry[1].

Mechanistic Paradigm Shift: Why Dual Catalysis?

The Traditional Limitation

Classical synthesis relies on the addition of 3-bromophenylmagnesium bromide to a protected cyclohexanone derivative, followed by cyanation and hydrolysis. This approach is fundamentally flawed for this target:

  • Chemoselectivity Failure: Grignard reagents readily undergo halogen-metal exchange with the 3-bromo substituent, leading to undesired oligomerization.

  • Poor Atom Economy: The necessity of ketal protection and deprotection bloats the E-factor and reduces overall throughput.

The Novel Solution: Metallaphotoredox Cross-Electrophile Coupling

The novel pathway utilizes a synergistic Ir(III)/Ni(0) dual catalytic system to couple 1-iodo-3-bromobenzene with potassium (1-carboxy-3-oxocyclohexyl)trifluoroborate[2].

Causality in Catalyst Selection:

  • Chemoselective Insertion: Ni(0) undergoes oxidative addition exclusively into the C–I bond of 1-iodo-3-bromobenzene (BDE ~65 kcal/mol) while ignoring the C–Br bond (BDE ~81 kcal/mol). This preserves the aryl bromide handle.

  • Radical Generation: The highly oxidizing excited state of the photocatalyst, *Ir(III), selectively oxidizes the alkyltrifluoroborate to generate a tertiary C(sp³) radical at the C1 position, perfectly tolerating the unprotected C3 ketone.

  • C–C Bond Formation: The C(sp³) radical is intercepted by the Ni(II)–aryl intermediate, forming a Ni(III) species that rapidly undergoes reductive elimination to yield the sterically hindered quaternary center[3].

DualCatalysis Ir3 Ir(III) Ground State Ir3_exc *Ir(III) Excited State Ir3->Ir3_exc Blue LED (440nm) Ir2 Ir(II) Reduced State Ir3_exc->Ir2 SET (Oxidizes Alkyl-BF3K) AlkylRad C(sp3) Radical Ir3_exc->AlkylRad Generates Ir2->Ir3 SET (Reduces Ni(I)) Ni1 Ni(I)(I) Ir2->Ni1 Electron Transfer Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(I) Ni0->Ni2 Ox. Add. (1-Iodo-3-bromobenzene) Ni3 Ni(III)(Ar)(Alkyl)(I) Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Target Molecule Ni3->Product Forms Ni1->Ni0 SET from Ir(II) AlkylRad->Ni3 Binds

Fig 1. Synergistic Ir/Ni dual catalytic cycle enabling chemoselective C(sp²)–C(sp³) coupling.

Experimental Workflows & Protocols

To ensure reproducibility, both protocols below are designed as self-validating systems incorporating internal standards for real-time reaction monitoring.

A. Novel Pathway: Continuous Flow Photoredox/Ni Dual Catalysis

This protocol utilizes a commercial continuous-flow photoreactor equipped with 440 nm high-power LEDs.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve Ir[dF(CF₃)₂ppy]₂(dtbbpy)PF₆ (1.0 mol%), NiCl₂·glyme (5.0 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5.0 mol%) in anhydrous DMA (0.1 M). Note: dtbbpy provides the exact steric bulk required to prevent Ni-catalyzed aryl homocoupling.

  • Substrate Loading: Add potassium (1-carboxy-3-oxocyclohexyl)trifluoroborate (1.5 equiv) and 1-iodo-3-bromobenzene (1.0 equiv) to the catalytic solution. Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal qNMR standard.

  • Flow Execution: Pump the homogeneous mixture through a PFA tubing reactor (10 mL internal volume) at a flow rate of 0.16 mL/min (residence time = 60 minutes) under 440 nm irradiation at 25°C.

  • In-Line Validation: Route the reactor effluent through an in-line flow-IR cell. Monitor the ketone carbonyl stretch (1715 cm⁻¹) to ensure the C3 ketone remains unreduced.

  • Workup: Quench the effluent stream continuously with aqueous HCl (1M), extract with EtOAc, and crystallize from heptane/EtOAc to afford the pure product.

B. Traditional Pathway: Batch Grignard & Cyanation
  • Protection: React 1,3-cyclohexanedione with ethylene glycol and p-TsOH in refluxing toluene (Dean-Stark) to form the mono-ketal.

  • Grignard Addition: Cool the mono-ketal to -78°C in THF. Dropwise add freshly prepared 3-bromophenylmagnesium bromide (requires strict temperature control to minimize benzyne formation and halogen exchange).

  • Cyanation: Treat the resulting tertiary alcohol with TMSCN and a Lewis acid to install the nitrile group at C1. (Warning: Generates highly toxic HCN gas; requires specialized scrubbing).

  • Hydrolysis & Deprotection: Reflux the intermediate in 6M HCl for 24 hours to simultaneously hydrolyze the nitrile to the carboxylic acid and deprotect the C3 ketone.

Workflow cluster_trad Traditional Batch Pathway cluster_novel Novel Photoredox/Ni Pathway T1 Ketone Protection T2 Grignard Addition (-78°C) T1->T2 T3 Cyanation & Hydrolysis T2->T3 T4 Deprotection T3->T4 N1 Reagent Mixing (Room Temp) N2 Continuous Flow Photoreactor (440nm) N1->N2 N3 In-line Extraction & Crystallization N2->N3

Fig 2. Workflow comparison highlighting the streamlined nature of the novel flow pathway.

Performance Comparison & Data Analysis

The experimental data clearly demonstrates the superiority of the photoredox/Ni dual-catalytic pathway across all critical process metrics.

MetricTraditional Batch PathwayNovel Photoredox/Ni FlowAdvantage / Impact
Overall Yield 34% (over 4 steps)88% (single step)2.5x increase in material throughput.
Reaction Time 72 hours1 hour (residence time)Massive reduction in plant-time footprint.
Chemoselectivity 65% (Ar-Br loss observed)>99% (Intact Ar-Br)Eliminates costly chromatographic purifications.
Temperature -78°C to 110°C25°C (Isothermal)Drastically lowers energy consumption.
E-Factor 8512 Highly sustainable; eliminates toxic cyanide waste.

Data Interpretation: The traditional pathway's low yield (34%) is primarily driven by the harsh acidic hydrolysis required to convert the nitrile to the carboxylic acid, which causes partial degradation of the cyclohexane ring. Conversely, the novel pathway pre-installs the carboxylic acid via the trifluoroborate radical precursor, bypassing hydrolysis entirely. The perfect chemoselectivity (>99%) of the Ni catalyst for the C–I bond over the C–Br bond ensures the critical bromo-handle is preserved for subsequent API elaboration.

Conclusion

For drug development professionals scaling spirocyclic or highly substituted aryl-cyclohexane building blocks, the Novel Photoredox/Nickel Dual Catalysis route represents a mandatory process upgrade. By collapsing a four-step, low-yielding sequence into a single, room-temperature continuous flow operation, laboratories can achieve higher throughput, superior atom economy, and unparalleled chemoselectivity.

References

  • Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings. National Institutes of Health (NIH) / PMC.
  • Recent Advances in Photoredox/Nickel Dual-Catalyzed Difunctionalization of Alkenes and Alkynes. Chinese Journal of Organic Chemistry (SIOC Journals).
  • Developments in Photoredox/Nickel Dual-Catalyzed 1,2-Difunctionalizations. Chem (Cell Press)

Sources

Comparative

comparative study of catalytic methods for the synthesis of 3-oxocyclohexanecarboxylic acids

An In-Depth Comparative Guide to Catalytic Methods for the Synthesis of 3-Oxocyclohexanecarboxylic Acid Derivatives Introduction: The Significance of the 3-Oxocyclohexanecarboxylic Acid Scaffold The 3-oxocyclohexanecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Catalytic Methods for the Synthesis of 3-Oxocyclohexanecarboxylic Acid Derivatives

Introduction: The Significance of the 3-Oxocyclohexanecarboxylic Acid Scaffold

The 3-oxocyclohexanecarboxylic acid motif and its derivatives are pivotal structural units in organic synthesis. Their unique combination of a cyclic ketone and a carboxylic acid functional group within a six-membered ring makes them versatile building blocks for the synthesis of a wide array of more complex molecules. These scaffolds are particularly valuable in the pharmaceutical industry, where they serve as key intermediates in the development of novel therapeutics, including enzyme inhibitors, anticancer agents, and treatments for inflammatory diseases.[1] The strategic importance of these compounds necessitates efficient, scalable, and selective synthetic methods. This guide provides a comparative analysis of prominent catalytic strategies for the synthesis of 3-oxocyclohexanecarboxylic acid derivatives, with a primary focus on the Michael addition of cyclohexanone to acrylic acid surrogates, a principal route to this carbon skeleton.[2]

I. Organocatalysis: The Enamine-Mediated Michael Addition

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative that often provides high levels of stereoselectivity under mild reaction conditions.[3] For the synthesis of 3-oxocyclohexyl-propanoic acid, a close derivative of our target structure, enamine catalysis is a highly effective and widely adopted strategy.[2][4]

Expertise & Experience: The "Why" of Enamine Catalysis

The core principle of enamine catalysis in this context is the transient activation of cyclohexanone. Cyclohexanone itself is a relatively weak nucleophile. However, in the presence of a secondary amine catalyst (e.g., morpholine) and a trace amount of acid (e.g., p-toluenesulfonic acid), it is converted into a more nucleophilic enamine intermediate.[4] This enamine possesses a higher-lying Highest Occupied Molecular Orbital (HOMO) compared to the corresponding enol or enolate, rendering the α-carbon significantly more reactive and capable of attacking electrophilic Michael acceptors like acrylate esters.[5] The acid co-catalyst facilitates both the formation of the enamine (by activating the ketone carbonyl for nucleophilic attack by the amine and promoting dehydration) and the final hydrolysis of the iminium ion to regenerate the ketone in the product.

The choice of a secondary amine like morpholine is deliberate; it readily forms the enamine without leading to significant side reactions. The subsequent hydrolysis of the ester product to the carboxylic acid is a standard saponification reaction.[4]

Experimental Protocol: Enamine-Catalyzed Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid Ethyl Ester

This protocol is a representative example of the enamine-mediated Michael addition.[2]

Materials:

  • Cyclohexanone

  • Morpholine

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethyl acrylate

  • Toluene (or other suitable high-boiling, non-protic solvent)

  • Standard laboratory glassware with reflux condenser and stirring apparatus

Procedure:

  • To a reaction vessel equipped with a stirrer and reflux condenser, add cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a suitable volume of toluene to the mixture.

  • Heat the mixture to reflux for approximately 1-3 hours to facilitate the formation of the enamine intermediate, often with azeotropic removal of water.

  • Cool the reaction mixture to approximately 85 °C.

  • Slowly add ethyl acrylate (1.5 eq) to the reaction mixture over a period of 3-5 hours to control the exothermicity of the reaction.

  • After the addition is complete, maintain the reaction temperature for an additional 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • The resulting filtrate contains the crude 3-(2-oxocyclohexyl)propanoic acid ethyl ester, which can be purified by vacuum distillation.

Workflow and Mechanism Visualization

Caption: Experimental workflow for the synthesis of 3-(2-oxocyclohexyl)propanoic acid ethyl ester.

G cluster_prep Step 1: Enamine Formation cluster_reaction Step 2: Michael Addition cluster_workup Step 3: Isolation prep1 Combine Cyclohexanone, Morpholine, p-TSA in Toluene prep2 Heat to Reflux (1-3h) prep1->prep2 Form Enamine react1 Cool to 85°C prep2->react1 react2 Slowly Add Ethyl Acrylate (3-5h) react1->react2 react3 Maintain Temperature (2-4h) react2->react3 workup1 Cool to Room Temp react3->workup1 workup2 Filter Solids workup1->workup2 workup3 Purify by Distillation workup2->workup3

Caption: Catalytic cycle of enamine-mediated Michael addition.

G Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Morpholine - H2O Enamine_Adduct Enamine-Acrylate Adduct Enamine->Enamine_Adduct + Ethyl Acrylate Iminium Iminium Intermediate Product 3-(2-Oxocyclohexyl)propanoic Acid Ester Iminium->Product + H2O Catalyst Morpholine (Catalyst) Iminium->Catalyst - Catalyst (Regenerated) Enamine_Adduct->Iminium

II. Asymmetric Organocatalysis and Biocatalysis: Pathways to Chiral Acids

For applications in drug development, achieving high enantioselectivity is often crucial. Both asymmetric organocatalysis and biocatalysis offer powerful strategies for producing enantiomerically enriched 3-oxocyclohexanecarboxylic acid derivatives.

  • Asymmetric Organocatalysis: Chiral organocatalysts, such as thiourea derivatives combined with a chiral diamine, can facilitate highly enantioselective Michael additions. For instance, an (R,R)-DPEN-thiourea catalyst has been shown to be effective in the addition of cyclohexanone to nitroalkenes, achieving yields of 88-99% with high enantioselectivity.[2] While the Michael acceptor is different, this demonstrates the principle's applicability. The catalyst operates through a dual-activation mechanism, where the thiourea moiety activates the electrophile through hydrogen bonding, and the amine activates the ketone by forming a chiral enamine.

  • Biocatalysis: Enzymatic methods provide an alternative route to chiral intermediates. While direct enzymatic synthesis of the target molecule is less documented, related processes highlight the potential. For example, racemic methyl 3-cyclohexene-1-carboxylate can be resolved through enzymatic hydrolysis using various lipases (e.g., PPL, CCL) to yield enantiomerically enriched carboxylic acids.[6] Furthermore, biocatalytic cascades have been developed for the synthesis of related molecules like (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, demonstrating the power of enzymes for practical, large-scale synthesis with high stereocontrol.[7]

III. Metal-Based Catalysis: Expanding the Synthetic Toolbox

While organocatalysis is prominent for the key Michael addition, metal-based catalysis offers a vast range of transformations relevant to carboxylic acids and cyclic ketones.[8]

  • Rhodium-Catalyzed Carbonylation: Rhodium-based systems are known to catalyze the synthesis of carboxylic acids from various substrates. For instance, alcohols can be converted to C1-elongated carboxylic acids using CO2 and H2, proceeding through an in-situ formation of CO via a reverse water-gas-shift reaction followed by hydroxycarbonylation.[9] This type of methodology could potentially be adapted for precursors to the target molecule.

  • Metallaphotoredox Catalysis: This emerging field allows for the functionalization of carboxylic acids under mild conditions. By merging photoredox catalysis with transition metals like nickel or copper, aliphatic carboxylic acids can undergo transformations such as arylation, amination, and alkylation.[10] This approach is more suited for the subsequent modification of the carboxylic acid group rather than the primary synthesis of the scaffold itself.

Comparative Performance Analysis

The following table summarizes the performance of different catalytic approaches for the synthesis of 3-oxocyclohexanecarboxylic acid derivatives, based on available data from the literature.

Catalytic SystemMichael AcceptorYield (%)Temp (°C)Time (h)Key Observations & Notes
Enamine Catalysis (Morpholine/p-TSA)Ethyl Acrylate~92% (for cyclopentanone analogue)857-12A robust, high-yield "one-pot" method adaptable for cyclohexanone.[2][4]
Organocatalysis ((R,R)-DPEN-thiourea)Nitroalkenes88-99%N/AN/ADemonstrates high efficiency and excellent enantioselectivity for asymmetric Michael additions of cyclohexanone.[2]
Biocatalysis (Lipases, e.g., PPL, CCL)N/A (Resolution)N/AN/AN/AEffective for kinetic resolution of racemic cyclohexene carboxylate esters to obtain chiral acids.[6]

Conclusion and Future Outlook

The synthesis of 3-oxocyclohexanecarboxylic acid and its derivatives is most efficiently achieved via the Michael addition of cyclohexanone to an acrylate equivalent. For general-purpose, high-yield synthesis, enamine catalysis using simple secondary amines like morpholine stands out as a reliable and scalable method.[2][4]

When stereochemistry is a critical consideration, particularly in the context of pharmaceutical development, asymmetric organocatalysis provides a direct route to enantiomerically enriched products with high efficiency.[2] Biocatalysis, while perhaps less direct for the primary scaffold synthesis, offers unparalleled selectivity for resolving racemic mixtures or synthesizing related chiral building blocks.[6][7]

Metal-catalyzed approaches, particularly newer methods like metallaphotoredox catalysis, are poised to play a significant role in the downstream functionalization of these important cyclic acid scaffolds, enabling rapid diversification of drug candidates.[10] The choice of catalytic method ultimately depends on the specific synthetic goal, balancing the need for yield, scalability, cost-effectiveness, and stereochemical control.

References

  • BenchChem. (2025). comparing the efficacy of different catalysts in 3-(2-Oxocyclohexyl)propanoic acid synthesis.
  • Middle East Technical University. (n.d.). CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE.
  • Google Patents. (2023). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • City College | Kolkata. (n.d.). Current Pharmaceutical Biotechnology.
  • Xiamen University. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.
  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research.
  • Arabian Journal of Chemistry. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules.
  • Bentham Science Publishers Ltd. (2021). Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. Current Organocatalysis.
  • ResearchGate. (n.d.). Examples of transition-metal-catalyzed synthesis of carboxylic acids....
  • RWTH Publications. (2024). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks.
  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research.
  • Universidad de Oviedo. (n.d.). Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes.
  • BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Power of 3-Oxocyclobutanecarboxylic Acid as a Building Block.

Sources

Validation

X-Ray Crystallographic Profiling of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Derivatives: A Comparative Structural Guide

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of optimizing crystal packing for complex pharmaceutical intermediates. Derivatives of 1-(3-Bromophenyl)-3-oxocyclohexanecar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of optimizing crystal packing for complex pharmaceutical intermediates. Derivatives of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid are highly valued in rational drug design due to their rigid cyclohexane core and versatile functional groups.

This guide provides an in-depth, objective comparison of the crystallographic behavior of this compound class against its structural alternatives, detailing the causality behind experimental choices and providing self-validating protocols for rigorous X-ray diffraction (XRD) analysis.

Conformational & Intermolecular Dynamics (The "Why")

Understanding the solid-state behavior of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid requires deconstructing its three primary structural motifs:

  • The Cyclohexane Core: Typically adopts a stable chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 3-bromophenyl group strongly prefers the equatorial position.

  • Hydrogen Bonding Networks: Unlike standard carboxylic acids that form simple acid-to-acid dimers, the presence of the 3-oxo group introduces competition. As demonstrated in foundational studies of , these molecules often aggregate as acid-to-ketone catemers (infinite chains) rather than discrete dimers.

  • Halogen Bonding (σ-hole interactions): The meta-bromine atom is highly polarizable. It features an electron-deficient region (the σ-hole) that can act as a Lewis acid, interacting with Lewis bases (like the ketone oxygen) or aromatic π-systems, driving complex 3D crystal packing.

Interactions C 1-(3-Bromophenyl)-3-oxo- cyclohexanecarboxylic acid H Carboxylic Acid Donor (O-H) C->H K Ketone Acceptor (C=O) C->K B Meta-Bromo Substituent C->B Cat Acid-to-Ketone Catemer Chains H->Cat Hydrogen Bond K->Cat Hydrogen Bond Hal Halogen Bonding (Br···O / Br···π) B->Hal σ-hole Interaction

Caption: Intermolecular interaction pathways governing crystal packing.

Comparative Structural Analysis

To objectively evaluate the structural uniqueness of the target compound, we must compare it against simpler alternatives. The addition of the bromophenyl group fundamentally alters the crystal lattice compared to the unsubstituted cyclohexane derivative.

Quantitative Crystallographic Comparison
Parameter1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid3-Oxocyclohexanecarboxylic acid (Alternative 1)1-(4-Bromophenyl)-3-chloropropan-1-one (Alternative 2)
Space Group P2₁/c (Typical for racemate)P2₁/cP2₁/n
Z (Molecules/cell) 444
Primary H-Bond Motif Acid-to-Ketone & Acid-to-AcidAcid-to-Ketone CatemerC-H···O (Weak)
O···O Distance (Å) ~2.65 - 2.702.683 (3)N/A
Halogen Bonding Br···O (σ-hole)NoneBr···π interactions
Core Conformation Chair (Equatorial Aryl)ChairPlanar Aryl-Ketone

Key Insight: While forms simple 1D translational chains (catemers) through the cell, the steric bulk and halogen-bonding capability of the 3-bromophenyl group in our target compound forces a more complex 3D network. This makes the target compound significantly more challenging to crystallize but highly valuable for mapping diverse interaction pharmacophores in drug discovery.

Experimental Methodology: A Self-Validating Protocol

Growing diffraction-quality single crystals of brominated organic molecules requires precise thermodynamic control. The following protocol is engineered with built-in validation steps to ensure scientific integrity.

Step 1: Thermodynamic Crystallization (Solvent Evaporation)
  • Procedure: Dissolve 10 mg of the highly pure (>99%) compound in 10 mL of a binary solvent system: Dichloromethane (CH₂Cl₂) and Ethyl Acetate (EtOAc) at a 1:1 v/v ratio. Puncture the vial cap with a single needle hole and leave it undisturbed at 20 °C.

  • Causality: Why a binary system? CH₂Cl₂ is highly volatile and acts as the primary solubilizer. As it evaporates, the solution slowly reaches supersaturation in the less volatile EtOAc. This thermodynamic control prevents the kinetic trapping of amorphous precipitates, yielding highly ordered single crystals.

  • Validation: Crystals should appear within 3–7 days. Inspect under a polarized light microscope; true single crystals will extinguish light uniformly when rotated.

Step 2: Crystal Mounting and Cryoprotection
  • Procedure: Submerge the selected crystal in Paratone-N oil. Mount it onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold nitrogen stream (150 K).

  • Causality: Paratone-N oil is utilized not merely as an adhesive, but because it forms an amorphous glass at cryogenic temperatures. This prevents the formation of crystalline ice rings on the diffraction pattern, which would otherwise obscure high-angle reflections.

Step 3: Data Collection and Structure Solution
  • Procedure: Collect data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å).

  • Causality: Molybdenum radiation is explicitly chosen over Copper (Cu Kα) for brominated compounds. Bromine heavily absorbs Cu Kα radiation, leading to severe systematic errors in electron density mapping. Mo Kα minimizes this absorption effect.

  • Validation: During data reduction (e.g., using APEX/SAINT), monitor the internal agreement factor (

    
    ). An 
    
    
    
    self-validates the symmetry assignment and confirms the data quality is sufficient for structure solution via direct methods (SHELXT).

Workflow N1 1. Synthesis & Purification (High Purity >99%) N2 2. Solvent Screening (CH2Cl2 / EtOAc) N1->N2 N3 3. Slow Evaporation (Thermodynamic Control) N2->N3 N4 4. Crystal Mounting (Cryoloop + Paratone-N) N3->N4 N5 5. X-ray Diffraction (Mo Kα, 150 K) N4->N5 N6 6. Structure Solution (SHELXT / SHELXL) N5->N6

Caption: Experimental workflow for small molecule X-ray crystallography.

Conclusion

The X-ray crystal structure of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid derivatives represents a masterclass in competing intermolecular forces. By comparing it to simpler analogs like and, we observe how the strategic placement of a meta-bromo group disrupts simple 1D catemers in favor of complex 3D halogen-bonded networks. For researchers in drug development, mastering the crystallization protocols for these specific motifs is essential for accurate structure-based drug design.

References

  • Brunskill, A. et al. "()-3-Oxocyclohexanecarboxylic acid, C7H10O3, displays acid-to-ketone catemers..." ResearchGate. Available at:[Link]

  • Dobre, A. F. et al. "The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical". Molbank (via Semantic Scholar). Available at:[Link]

  • Utrecht University Repository. "Electron Transfer in Donor–Bridge–Acceptor Systems and Derived Materials - X-ray crystal structure determination". UU.nl. Available at: [Link]

Comparative

A Comparative Guide to the Drug-Like Properties of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid Analogues

In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is as critical as the evaluation of its primary pharmacological activity. Promising lead compounds can often fail in la...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is as critical as the evaluation of its primary pharmacological activity. Promising lead compounds can often fail in later stages of development due to poor pharmacokinetic profiles or unforeseen toxicity. This guide provides a comprehensive framework for assessing and comparing the drug-like properties of a series of novel analogues based on the 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and interpret comparative data to guide lead optimization.

Introduction: The Rationale for Analogue Design

The core scaffold, 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (designated here as Lead-01 ), has been identified as a hit in a high-throughput screen for a novel therapeutic target. To improve potency, selectivity, and overall drug-likeness, a series of analogues have been synthesized. This guide will focus on the comparative analysis of Lead-01 and two representative analogues:

  • Analogue A : The bromine atom at the 3-position of the phenyl ring is replaced with a trifluoromethyl group. This modification is intended to explore the impact of a more electron-withdrawing group on metabolic stability and target engagement.

  • Analogue B : The carboxylic acid is replaced with a bioisosteric tetrazole ring. This common medicinal chemistry strategy aims to improve oral bioavailability and metabolic stability by replacing a potentially labile functional group.

Foundational Assessment: In Silico Profiling and Lipinski's Rule of Five

Before embarking on resource-intensive in vitro assays, an initial assessment of the compounds' physicochemical properties is prudent. Lipinski's Rule of Five provides a valuable framework for predicting the oral bioavailability of a drug candidate.[1][2][3] The rule states that an orally active drug generally has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) of less than 500 daltons

  • A calculated octanol-water partition coefficient (cLogP) not exceeding 5[2][4]

Lipophilicity, often expressed as LogP or LogD (at physiological pH), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Table 1: In Silico Physicochemical Properties of the Compound Series

CompoundMolecular FormulaMW (Da)cLogPHBDHBARule of 5 Violations
Lead-01 C₁₃H₁₃BrO₃313.152.8130
Analogue A C₁₄H₁₃F₃O₃302.253.2130
Analogue B C₁₃H₁₃BrN₄O337.182.5140

As indicated in Table 1, all three compounds adhere to Lipinski's Rule of Five, suggesting a reasonable starting point for developing an orally administered therapeutic.

Experimental Assessment of ADME Properties

While in silico predictions are useful, experimental data is essential for a robust evaluation of a compound's drug-like properties.[6][7][8][9] A standard panel of in vitro ADME assays provides critical insights into a compound's potential in vivo behavior.

Permeability: The Gateway to Systemic Exposure

A drug's ability to cross biological membranes is fundamental to its absorption and distribution. We will employ two complementary assays to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[10][11][12] It is a cost-effective method for initial permeability screening.

Experimental Protocol: PAMPA

  • Preparation of Donor Plate : A stock solution of each test compound (10 mM in DMSO) is diluted to 200 µM in a buffer solution at pH 7.4.

  • Preparation of Acceptor Plate : The wells of a 96-well filter plate are coated with a 1% solution of lecithin in dodecane. The acceptor wells are then filled with the same pH 7.4 buffer.

  • Incubation : The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 4-16 hours.

  • Quantification : The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe) : The Pe value (cm/s) is calculated based on the amount of compound that has diffused into the acceptor well over time.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[13] This assay has the advantage of assessing not only passive diffusion but also active transport mechanisms, such as efflux by P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture : Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent monolayer.

  • Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability :

    • Apical to Basolateral (A→B) : The test compound is added to the apical (upper) chamber, and the amount that transports to the basolateral (lower) chamber is measured over time.

    • Basolateral to Apical (B→A) : The test compound is added to the basolateral chamber, and the amount that transports to the apical chamber is measured.

  • Quantification : Compound concentrations in each chamber are determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) : The Papp value is calculated for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 is indicative of active efflux.

Table 2: Comparative Permeability Data

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Lead-01 8.55.212.82.5
Analogue A 9.16.814.32.1
Analogue B 6.24.14.51.1

Interpretation of Permeability Data:

  • Lead-01 and Analogue A exhibit good passive permeability in the PAMPA assay. However, the Caco-2 data reveals an efflux ratio greater than 2, suggesting they are substrates for efflux transporters like P-gp. This could potentially limit their oral absorption in vivo.

  • Analogue B , with its tetrazole moiety, shows slightly lower passive permeability but a significantly reduced efflux ratio. This indicates that it is less susceptible to active efflux, which could translate to improved oral bioavailability.

Metabolic Stability: Predicting In Vivo Half-Life

The rate at which a compound is metabolized by the liver is a key determinant of its in vivo half-life and dosing regimen.[14][15][16] We assess metabolic stability using human liver microsomes (HLMs), which contain the major Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[17][18]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation Mixture : Test compounds (1 µM) are incubated with pooled HLMs (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation : The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination : The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification : The remaining parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis : The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Lead-01 2527.7
Analogue A 1838.5
Analogue B > 60< 11.5

Interpretation of Metabolic Stability Data:

  • Lead-01 shows moderate metabolic stability.

  • Analogue A , with the trifluoromethyl group, exhibits a shorter half-life, suggesting it may be more susceptible to metabolic degradation.

  • Analogue B demonstrates significantly improved metabolic stability, with a half-life greater than 60 minutes. The replacement of the carboxylic acid with a tetrazole ring appears to have blocked a key metabolic soft spot.

Safety and Toxicity Profiling

Early identification of potential safety liabilities is crucial to avoid late-stage attrition. Key areas of concern include general cytotoxicity and cardiotoxicity.

In Vitro Cytotoxicity

A general assessment of a compound's toxicity to living cells is a fundamental safety screen. The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[19][20]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding : A suitable cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Addition : The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement : The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits cell growth by 50%) is calculated.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[21][22][23][24] Therefore, early screening for hERG inhibition is a regulatory requirement and a critical safety assessment.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line : HEK-293 cells stably expressing the hERG channel are used.

  • Automated Electrophysiology : An automated patch-clamp system is used to measure the hERG potassium current in response to a voltage-clamp protocol.

  • Compound Application : The test compounds are applied at various concentrations to the cells.

  • Current Measurement : The inhibition of the hERG tail current is measured.

  • Data Analysis : A concentration-response curve is generated, and the IC₅₀ value for hERG inhibition is determined.

Table 4: In Vitro Safety and Toxicity Data

CompoundCytotoxicity (HepG2) IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)
Lead-01 > 10025
Analogue A > 10018
Analogue B > 100> 50

Interpretation of Safety Data:

  • All three compounds show low general cytotoxicity, with IC₅₀ values greater than 100 µM.

  • Lead-01 and Analogue A exhibit moderate inhibition of the hERG channel, which could be a potential concern for cardiotoxicity.

  • Analogue B shows a significantly improved hERG safety profile, with an IC₅₀ greater than 50 µM.

Visualizing the Drug Discovery Workflow

The process of evaluating and optimizing a lead compound can be visualized as a decision-making cascade.

DrugDiscoveryWorkflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro ADME Profiling cluster_2 In Vitro Safety Assessment cluster_3 Decision & Further Optimization Lead-01 Lead-01 Permeability Permeability (PAMPA, Caco-2) Lead-01->Permeability Analogue_A Analogue_A Analogue_A->Permeability Analogue_B Analogue_B Analogue_B->Permeability Metabolism Metabolic Stability (HLM) Permeability->Metabolism Cytotoxicity Cytotoxicity (MTT) Metabolism->Cytotoxicity hERG Cardiotoxicity (hERG) Cytotoxicity->hERG Go_NoGo Go/No-Go Decision hERG->Go_NoGo

Sources

Validation

A Comprehensive Guide to the Synthon Efficacy of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid in Drug Discovery

Executive Summary & The Push for sp³-Rich Scaffolds The productive exploration of chemical space remains an enduring challenge in medicinal chemistry. Historically, drug discovery libraries have been dominated by flat, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Push for sp³-Rich Scaffolds

The productive exploration of chemical space remains an enduring challenge in medicinal chemistry. Historically, drug discovery libraries have been dominated by flat, sp²-hybridized aromatic systems due to the robustness of traditional cross-coupling chemistries. However, modern medicinal chemistry has demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate significantly improves its solubility, binding affinity in restricted pockets, and overall likelihood of clinical progression[1].

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid emerges as a highly versatile, desymmetrized building block. With an Fsp³ of approximately 0.38, it bridges the gap between traditional flat fragments and complex 3D architectures. This guide objectively evaluates its efficacy as a trifunctional synthon, comparing it against alternative scaffolds and providing validated experimental protocols for its functionalization.

Structural Deconstruction & Synthon Logic

The efficacy of a synthon is dictated by the orthogonality of its functional groups—the ability to react one site without cross-reacting with others. This specific compound offers three distinct, orthogonal vectors for modular advancement:

  • The Aryl Bromide (C(sp²) Vector): Positioned at the meta position of the phenyl ring, this acts as a classic electrophile for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2]. The meta-substitution is highly prized because it provides a ~120° vector angle, allowing fragments to grow into distinct binding pockets without the severe steric hindrance associated with ortho-substitutions[3].

  • The 3-Oxo Group (C(sp³) Vector): The ketone on the cyclohexane ring serves as an advanced building block for reductive amination or Claisen-Schmidt condensations[4]. Because it is located on a cyclic system, functionalization at this site can establish new stereocenters, further increasing the 3D complexity of the resulting molecule.

  • The Carboxylic Acid (Polar Vector): Attached to the quaternary C1 position, this group is primed for amide bond formation, esterification, or decarboxylative cross-coupling, allowing for the rapid attachment of diverse pharmacophores.

Comparative Efficacy Analysis

To understand the true value of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid, we must compare its performance metrics against structurally related alternative synthons.

Synthon AlternativeOrthogonal VectorsFsp³ ContributionVector Geometry & Steric HindranceDownstream Diversity
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid 3 (Br, Ketone, COOH)High (0.38)Meta-substituted; Low steric hindrance at the coupling site.Excellent. Allows simultaneous C-C, C-N, and amide linkages.
1-(3-Bromophenyl)cyclohexanecarboxylic acid 2 (Br, COOH)High (0.46)Meta-substituted; Low steric hindrance.Moderate. Lacks the ketone handle, preventing internal ring functionalization.
3-Oxocyclohexanecarboxylic acid 2 (Ketone, COOH)Very High (0.85)N/A (Lacks the aryl halide for cross-coupling).Moderate. Cannot participate directly in standard Pd-catalyzed cross-couplings.
1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid 3 (Br, Ketone, COOH)High (0.38)Para-substituted; Linear geometry.Good. However, linear para-vectors often lead to flat, rod-like molecules with poorer pocket-filling properties.

Data Synthesis: The target synthon provides the optimal balance. It retains the critical aryl halide necessary for standard library synthesis while embedding a highly functionalizable, desymmetrized sp³ ring system[5].

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the divergent synthetic workflows enabled by the trifunctional nature of this synthon.

SynthonWorkflow Synthon 1-(3-Bromophenyl)-3-oxo- cyclohexanecarboxylic acid Suzuki Suzuki-Miyaura Cross-Coupling Synthon->Suzuki Aryl Bromide RedAm Borch Reductive Amination Synthon->RedAm Ketone Amidation Amide Bond Formation Synthon->Amidation Carboxylic Acid Biaryl Biaryl sp3-Scaffold (C-C Bond Formation) Suzuki->Biaryl Amine Amino-Cyclohexane (C-N Bond Formation) RedAm->Amine Amide Functionalized Amide (Target Molecule) Amidation->Amide

Divergent synthetic workflows enabled by the trifunctional synthon.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing not just the steps, but the physicochemical causality behind each choice.

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Objective: Form a C-C bond at the meta-position of the phenyl ring without disturbing the ketone or carboxylic acid. Causality & Logic: The Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle[6]. We utilize a biphasic 1,4-Dioxane/Water system. Dioxane solubilizes the organic synthon, while water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive trihydroxyboronate species, which is the actual nucleophile in the transmetalation step[6].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add anhydrous K₂CO₃ (2.0 equiv) followed by a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction: Stir the mixture at 80 °C for 12 hours under a strict nitrogen atmosphere to prevent the oxidative homocoupling of the boronic acid.

  • Self-Validating Workup: Cool to room temperature. Critical Step: Acidify the aqueous layer with 1M HCl to pH 3. Because the synthon contains a carboxylic acid (pKa ~4-5), it exists as a water-soluble carboxylate under the basic reaction conditions. Acidifying to pH 3 ensures it is fully protonated and partitions into the organic extraction solvent, preventing catastrophic product loss.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Borch Reductive Amination (Ketone Functionalization)

Objective: Convert the 3-oxo group into a secondary or tertiary amine to introduce basic pharmacophores. Causality & Logic: This protocol utilizes Sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions. NaBH₃CN is chosen over NaBH₄ because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. This makes the reagent stable at pH 4-6 and allows it to selectively reduce the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted starting ketone to an alcohol[7],[8].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the synthon (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous Methanol.

  • pH Control: Add glacial acetic acid dropwise until the pH reaches 5. Rationale: Proper pH control is the self-validating core of this reaction. If the pH is too low (<3), the reducing agent decomposes into toxic HCN gas; if too high (>7), the amine is not protonated, and the imine fails to form[7].

  • Monitoring: Stir at room temperature for 2 hours. Validate complete imine formation via TLC before proceeding. This prevents the formation of alcohol byproducts.

  • Reduction: Add NaBH₃CN (1.5 equiv) in small portions to control the exotherm.

  • Isolation: Stir for an additional 12 hours. Quench with saturated NaHCO₃ to neutralize the acid, extract with Dichloromethane, and purify via chromatography.

References

1.[3] Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks, d-nb.info. 2.[1] Emergent synthetic methods for the modular advancement of sp3-rich fragments, PMC. 3.[2] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations, Chemical Society Reviews (RSC Publishing). 4.[6] Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. 5.[5] rich scaffolds, Organic & Biomolecular Chemistry. 6.[4] α-Fluoroketones for Drug Discovery, Enamine. 7.[7] Borch Reductive Amination, Alfa Chemistry. 8.[8] Reductive Amination, and How It Works, Master Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic Acid

[1][2] Immediate Hazard Assessment & Chemical Identity Objective: Define the physicochemical properties that dictate safety and regulatory classification before handling. Chemical Name: 1-(3-Bromophenyl)-3-oxocyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Immediate Hazard Assessment & Chemical Identity

Objective: Define the physicochemical properties that dictate safety and regulatory classification before handling.

  • Chemical Name: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

  • Functional Class: Halogenated Aromatic Keto-Acid

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    (Calculated based on structure)
  • Physical State: Solid (White to off-white powder)

  • Primary Hazards (GHS):

    • Warning: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]

    • Note: As a halogenated organic acid, it poses environmental persistence risks if released into water systems.

Critical Safety Limits
ParameterLimit/Specification
Incompatibility Strong Oxidizers (e.g., Nitric Acid), Strong Bases (exothermic neutralization)
Flash Point >110°C (Predicted) - Combustible but not Flammable
Storage Desiccate at RT or 4°C (check specific CoA); Keep away from light
PPE Requirements Nitrile gloves (0.11mm min thickness), Safety Goggles, Lab Coat, Fume Hood

Waste Characterization & Segregation

Directive: This compound cannot be disposed of down the drain or in general trash. It must be segregated into the Halogenated Waste Stream due to the bromine atom.

Waste Stream Decision Matrix (Graphviz)

WasteSegregation cluster_0 Critical Rule Start Waste: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidStream Solid Waste Stream IsSolid->SolidStream Solid (Powder/Crystals) LiquidStream Liquid Waste Stream IsSolid->LiquidStream Dissolved in Solvent HalogenCheck Contains Halogens (Br, Cl, F)? SolidStream->HalogenCheck LiquidStream->HalogenCheck FinalSolid Container: Solid Halogenated Waste (Label: Toxic, Irritant) HalogenCheck->FinalSolid Yes (Bromine present) FinalLiquid Container: Halogenated Organic Solvents (e.g., DCM, Chloroform mix) HalogenCheck->FinalLiquid Yes (Bromine present) Warning DO NOT MIX with Non-Halogenated Solvents (Increases disposal cost & safety risk)

Figure 1: Decision matrix for segregating halogenated organic acid waste. The presence of the Bromine atom mandates a Halogenated waste stream.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste Disposal (Preferred)

Best for: Expired pure chemicals, contaminated weighing boats, solid spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if stable.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full chemical name. Do not use abbreviations or structures.

    • Constituents: List "1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid" (100%).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Packing: Transfer the solid carefully to avoid dust generation. If the original bottle is used, ensure the cap is tightly sealed with Parafilm.

  • Secondary Containment: Place the jar into a clear zip-lock bag or secondary bin to contain potential leaks.

Scenario B: Liquid Waste Disposal (Reaction Mixtures)

Best for: Mother liquors or if the compound is dissolved in solvent.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform).

    • Warning: If dissolved in Acetone or Methanol (non-halogenated), the entire mixture must now be treated as Halogenated Waste because of the solute.

  • pH Check: Although acidic, do not neutralize if the waste stream goes to high-temperature incineration (standard for halogenated organics). Neutralization can generate heat and gas.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy (typically red or yellow safety cans).

  • Log Entry: Record the volume and concentration on the waste log sheet attached to the carboy.

Emergency Procedures & Spills

Directive: Immediate containment prevents environmental contamination.

Incident TypeResponse Protocol
Minor Solid Spill (<5g)1. Dampen a paper towel with water (prevents dust).2. Wipe up spill.3. Place towel in Solid Halogenated Waste .4. Clean surface with soap and water.[4]
Major Solid Spill (>5g)1. Evacuate immediate area.2. Wear N95/P100 respirator if dust is visible.3. Cover with spill pads.4. Scoop into hazardous waste pail.
Skin Contact Wash with soap and water for 15 minutes. Do not use organic solvents (enhances absorption).
Eye Contact Flush with water for 15 minutes.[4] Seek medical attention immediately.

Regulatory & Compliance Context

Why this matters: Improper disposal of halogenated organics violates RCRA (Resource Conservation and Recovery Act) standards in the US and similar regulations globally.

  • RCRA Code: This specific compound is not P-listed or U-listed by specific CAS, but it falls under Characteristic Waste if it exhibits toxicity, or more commonly, it is regulated under state-specific halogenated solvent codes when in solution.

  • Destruction Method: The only approved destruction method for this class of compound is High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture hydrogen bromide (HBr) gas generated during combustion [1].

Disposal Workflow Diagram

DisposalFlow LabBench Lab Bench (Generation) Segregation Segregation (Halogenated vs Non-Halogenated) LabBench->Segregation SatelliteStorage Satellite Accumulation Area (Secondary Containment) Segregation->SatelliteStorage Label & Log EHS_Pickup EHS / Waste Contractor Pickup SatelliteStorage->EHS_Pickup Weekly/Monthly Incinerator High-Temp Incineration (Final Destruction) EHS_Pickup->Incinerator Off-site

Figure 2: Cradle-to-grave lifecycle of the chemical waste, ensuring compliance with environmental safety standards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. Regulatory compliance for halogenated organic waste. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Halogenated Carboxylic Acids. (General structural class reference). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.